Product packaging for Verbascose(Cat. No.:CAS No. 546-62-3)

Verbascose

Cat. No.: B1348371
CAS No.: 546-62-3
M. Wt: 828.7 g/mol
InChI Key: FLUADVWHMHPUCG-SWPIJASHSA-N
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Description

Verbascose is a pentasaccharide that belongs to the Raffinose Family Oligosaccharides (RFOs), which are widespread across the plant kingdom[]. It is formed by the enzyme Galactosyltransferase (GGT) catalyzing the transfer of galactosyl from raffinose to stachyose[]. This enzyme has only been found in the vacuoles of leaves[].

In terms of its role in biochemical reactions, this compound, along with other RFOs, is to carry out many functions in plants[]. In plants, RFOs have been to impart tolerance to heat, drought, cold, salinity, and disease resistance besides regulating seed germination, vigor, and longevity[].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O26 B1348371 Verbascose CAS No. 546-62-3

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-7-12(34)17(39)21(43)26(51-7)48-3-9-13(35)18(40)22(44)27(52-9)49-4-10-14(36)19(41)23(45)28(53-10)50-5-11-15(37)20(42)24(46)29(54-11)56-30(6-33)25(47)16(38)8(2-32)55-30/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25+,26+,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUADVWHMHPUCG-SWPIJASHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969856
Record name Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranoside
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Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-62-3
Record name Verbascose
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Record name Verbascose
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Record name Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranoside
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Record name Verbascose
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Foundational & Exploratory

Verbascose in the Plant Kingdom: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascose, a pentasaccharide belonging to the Raffinose Family of Oligosaccharides (RFOs), is a significant carbohydrate reserve in the plant kingdom. Composed of three galactose units, one glucose, and one fructose molecule, it plays a crucial role in seed development, desiccation tolerance, and as a transport sugar.[1][2] This technical guide provides an in-depth overview of the natural sources, occurrence, and biosynthesis of this compound in plants. It further details the experimental protocols for its extraction and quantification, aiming to equip researchers and drug development professionals with the necessary knowledge for its study and potential applications.

Natural Sources and Occurrence of this compound

This compound is predominantly found in the seeds of various plants, particularly within the legume family (Fabaceae).[1][3] Its concentration can vary significantly depending on the plant species, cultivar, and environmental growing conditions.[4]

Major Plant Sources

Legumes are the most well-documented and significant natural sources of this compound.[3] Notable examples include:

  • Pea (Pisum sativum): Pea seeds are known to contain highly variable but often substantial amounts of this compound.[4] In many pea cultivars, this compound is the dominant oligosaccharide.[5][6]

  • Lentil (Lens culinaris): Lentils are another important source of this compound, although its concentration can differ between cultivars.[6][7]

  • Chickpea (Cicer arietinum): While present, this compound is generally found in lower concentrations in chickpeas compared to peas and lentils, and in some cases, it may be absent altogether.[7][8]

  • Faba Bean (Vicia faba): Faba beans are reported to contain high levels of this compound, often being the predominant α-galactoside.[5][6]

  • Mung Bean (Vigna radiata): Mung beans are a known source of this compound.

  • Soybean (Glycine max): While rich in other RFOs like stachyose, soybeans also contain this compound.[4]

  • Pigeon Pea (Cajanus cajan): In pigeon peas, this compound is often the predominant oligosaccharide.[9]

Beyond legumes, the compound was first isolated from the roots of Common Mullein (Verbascum thapsus) , from which its name is derived.

Quantitative Occurrence of this compound in Legume Seeds

The following table summarizes the quantitative data on this compound content in the seeds of various legumes, providing a comparative overview for researchers.

Plant SpeciesCultivar/TypeThis compound Content (mg/g dry matter)Reference
Pea (Pisum sativum)Not specified37.1 (average in mapping population)[4]
Pea (Pisum sativum)Not specified52.03 - 80.60[5]
Pea (Pisum sativum)Not specified1.7 - 26.7[6]
Faba Bean (Vicia faba)Not specified32.15 - 65.17[5]
Faba Bean (Vicia faba)Not specified27.0[6]
Black Gram (Vigna mungo)Not specified34.4[6]
Lentil (Lens culinaris)Not specified11.5 - 13.3[6]
Lentil (Lens culinaris)cv. Pardina3.9[10]
Lentil (Lens culinaris)cv. Crimson7.2[10]
Pigeon Pea (Cajanus cajan)Cream3.51 (% of seed)[9]
Pigeon Pea (Cajanus cajan)Brown2.34 (% of seed)[9]
Chickpea (Cicer arietinum)Kabuli1.2[6]
Chickpea (Cicer arietinum)Desi1.5[6]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is an extension of the raffinose family oligosaccharide (RFO) pathway, which begins with sucrose. The pathway involves the sequential addition of galactose units from a donor molecule, galactinol.

Key Enzymes and Steps
  • Galactinol Synthase (GolS): This enzyme catalyzes the first committed step in the RFO pathway, transferring a galactose moiety from UDP-galactose to myo-inositol to form galactinol.[11]

  • Raffinose Synthase (RS): Raffinose synthase then transfers a galactose unit from galactinol to sucrose, forming the trisaccharide raffinose.

  • Stachyose Synthase (STS): Stachyose synthase catalyzes the transfer of a second galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.[11]

  • This compound Synthesis: The final step in this compound formation involves the addition of a third galactose unit to stachyose. This reaction is primarily catalyzed by a multifunctional stachyose synthase (STS) , which can utilize stachyose as an acceptor for the galactosyl group from galactinol.[3][4][11] Some research also suggests the existence of a dedicated this compound synthase.[4]

The following diagram illustrates the biosynthetic pathway of this compound.

Verbascose_Biosynthesis Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS myo_Inositol myo-Inositol GolS Galactinol Synthase (GolS) myo_Inositol->GolS UDP_Galactose UDP-Galactose UDP_Galactose->GolS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase (STS) Galactinol->STS STS_multi Stachyose Synthase (multifunctional) Galactinol->STS_multi Raffinose Raffinose Raffinose->STS Stachyose Stachyose Stachyose->STS_multi This compound This compound GolS->Galactinol UDP RS->Raffinose myo-Inositol STS->Stachyose myo-Inositol STS_multi->this compound myo-Inositol

Caption: Biosynthetic pathway of this compound from sucrose.

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol outlines a general procedure for the extraction of this compound from legume seeds. Optimization may be required depending on the specific plant material.

Materials:

  • Dried plant material (e.g., legume seeds)

  • Grinder or mill

  • 70% Ethanol (HPLC grade)

  • Ultrapure water

  • Vortex mixer

  • Ultrasonic bath

  • Refrigerated centrifuge

  • Centrifuge tubes (50 mL)

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Grind the dried plant material into a fine, homogeneous powder using a grinder or mill.[12]

  • Initial Extraction:

    • Weigh 10 g of the powdered plant material into a 50 mL centrifuge tube.[12]

    • Add 25 mL of 70% ethanol.[12]

    • Vortex the mixture thoroughly to ensure complete wetting of the plant material.[12]

    • Sonicate the mixture for 5 minutes in an ultrasonic bath to facilitate cell wall disruption and enhance extraction efficiency.[12]

  • Centrifugation: Centrifuge the suspension at 4000 RPM for 10 minutes at 4°C to pellet the solid plant debris.[12]

  • Supernatant Collection: Carefully decant the supernatant containing the extracted this compound into a clean collection vessel.

  • Re-extraction (Optional but Recommended): To maximize the yield, the remaining plant pellet can be re-extracted with another 25 mL of 70% ethanol, following steps 2-4. The supernatants from both extractions are then combined.

  • Solvent Evaporation: The combined ethanolic extract is concentrated to dryness under reduced pressure using a rotary evaporator or a vacuum concentrator. The bath temperature should be maintained at a moderate level (e.g., 40-50°C) to prevent degradation of the oligosaccharides.

  • Reconstitution: The dried extract is reconstituted in a known volume of ultrapure water or a suitable mobile phase for subsequent analysis.

The following diagram illustrates the experimental workflow for this compound extraction.

Verbascose_Extraction_Workflow Start Start: Dried Plant Material Grinding Grinding/Milling Start->Grinding Extraction Extraction with 70% Ethanol (Vortexing & Sonication) Grinding->Extraction Centrifugation Centrifugation (4000 RPM, 10 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Pellet Plant Debris Pellet Centrifugation->Pellet Evaporation Solvent Evaporation (Rotary Evaporator) Supernatant->Evaporation Re_extract Re-extract Pellet (Optional) Pellet->Re_extract Re_extract->Extraction Reconstitution Reconstitution in Solvent Evaporation->Reconstitution End End: Extract for Analysis Reconstitution->End HPLC_Quantification_Logic Standards Prepare this compound Standards (Known Concentrations) HPLC_Analysis HPLC Analysis (Isocratic or Gradient Elution) Standards->HPLC_Analysis Samples Prepare Filtered Plant Extract (Unknown Concentration) Samples->HPLC_Analysis Chromatograms Obtain Chromatograms (Peak Area & Retention Time) HPLC_Analysis->Chromatograms Calibration Construct Calibration Curve (Peak Area vs. Concentration) Chromatograms->Calibration From Standards Quantification Quantify this compound in Sample Chromatograms->Quantification From Samples Calibration->Quantification

References

The Biosynthesis of Verbascose in Legumes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Verbascose, a pentasaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), is a significant carbohydrate component in many legume seeds. While implicated in flatulence in monogastric animals due to the absence of α-galactosidase, RFOs, including this compound, play crucial roles in seed development, desiccation tolerance, and germination. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in legumes, tailored for researchers, scientists, and drug development professionals. It details the enzymatic steps, presents quantitative data on RFO content in various legumes, and offers comprehensive experimental protocols for the analysis of this pathway. Furthermore, this guide includes visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms governing this compound accumulation.

Introduction

Raffinose Family Oligosaccharides (RFOs) are α-galactosyl derivatives of sucrose, with this compound being a key member, consisting of sucrose linked to three galactose units.[1][2] The biosynthesis of these oligosaccharides is of significant interest due to their dual role as anti-nutritional factors and vital compounds for plant physiology.[2] Understanding the intricate enzymatic pathway leading to this compound synthesis is crucial for developing strategies to modulate its content in legume crops, thereby enhancing their nutritional value without compromising their agronomic performance. This guide delineates the core biosynthetic pathway, provides quantitative insights, and equips researchers with the necessary methodologies to investigate this important metabolic route.

The Biosynthesis Pathway of this compound

The synthesis of this compound in legumes is a multi-step enzymatic process that extends from sucrose. The pathway involves the sequential addition of galactose units, with galactinol serving as the primary galactose donor. The key enzymes involved are Galactinol Synthase, Raffinose Synthase, and Stachyose Synthase, with the latter often exhibiting multifunctional properties that lead to the final synthesis of this compound.[3][4]

The core pathway can be summarized as follows:

  • Galactinol Synthesis: The pathway is initiated with the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by Galactinol Synthase (GolS) .[4][5]

  • Raffinose Synthesis: Raffinose Synthase (RS) then transfers a galactose moiety from galactinol to sucrose, forming the trisaccharide raffinose.[2]

  • Stachyose Synthesis: Subsequently, Stachyose Synthase (SS) catalyzes the transfer of another galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.[3]

  • This compound Synthesis: Finally, this compound is synthesized through the addition of a third galactose molecule to stachyose. This step is often catalyzed by the same Stachyose Synthase enzyme, which can utilize stachyose as an acceptor for the galactosyl transfer from galactinol.[2][3] Some studies also suggest the possibility of a distinct This compound Synthase (VS) .[2]

// Nodes Sucrose [label="Sucrose", fillcolor="#F1F3F4"]; myo_Inositol [label="myo-Inositol", fillcolor="#F1F3F4"]; UDP_Galactose [label="UDP-Galactose", fillcolor="#F1F3F4"]; Galactinol [label="Galactinol", fillcolor="#FBBC05"]; Raffinose [label="Raffinose", fillcolor="#34A853"]; Stachyose [label="Stachyose", fillcolor="#4285F4"]; this compound [label="this compound", fillcolor="#EA4335"];

// Enzymes GolS [label="Galactinol Synthase\n(GolS)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; RS [label="Raffinose Synthase\n(RS)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; SS [label="Stachyose Synthase\n(SS)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; VS [label="this compound Synthase\n(VS) / SS", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges UDP_Galactose -> GolS; myo_Inositol -> GolS; GolS -> Galactinol; Sucrose -> RS; Galactinol -> RS [label="Galactosyl Donor", fontsize=8, fontcolor="#5F6368"]; RS -> Raffinose; Raffinose -> SS; Galactinol -> SS [label="Galactosyl Donor", fontsize=8, fontcolor="#5F6368"]; SS -> Stachyose; Stachyose -> VS; Galactinol -> VS [label="Galactosyl Donor", fontsize=8, fontcolor="#5F6368"]; VS -> this compound; }

Caption: The biosynthetic pathway of this compound in legumes.

Quantitative Data on this compound and Other RFOs in Legumes

The content of this compound and other RFOs varies significantly among different legume species and even between cultivars of the same species. This variation is influenced by genetic factors and environmental conditions during seed development. The following tables summarize the quantitative data on RFO content in several key legume species.

Table 1: Content of Raffinose, Stachyose, and this compound in Various Legume Seeds (mg/g Dry Matter)

Legume SpeciesRaffinose (mg/g DM)Stachyose (mg/g DM)This compound (mg/g DM)Total RFOs (mg/g DM)Reference(s)
Pea (Pisum sativum)1.0 - 10.015.0 - 40.020.0 - 50.052.03 - 80.60[6][7]
Soybean (Glycine max)1.0 - 11.014.0 - 41.01.0 - 5.033.75 - 69.30[6]
Lentil (Lens culinaris)2.0 - 12.020.0 - 50.05.0 - 20.0-[1]
Chickpea (Cicer arietinum)3.0 - 13.010.0 - 30.00.0 - 5.0-[8]
Faba Bean (Vicia faba)2.0 - 8.010.0 - 25.010.0 - 40.032.15 - 65.17[6]
Mung Bean (Vigna radiata)2.0 - 6.010.0 - 30.020.0 - 40.0-[9]
Cowpea (Vigna unguiculata)1.0 - 5.010.0 - 40.00.0 - 10.078.78 - 108.00[7]

Table 2: Enzyme Kinetic Properties of Key Enzymes in the this compound Biosynthesis Pathway

EnzymeLegume SpeciesSubstrateKm (mM)Vmax (µmol/min/mg protein)Reference(s)
Galactinol SynthaseSoybeanUDP-galactose0.4 - 0.8-[5]
myo-inositol1.0 - 2.5-[5]
Stachyose SynthaseAdzuki BeanRaffinose38.6-[10]
Galactinol--[10]
LentilRaffinose--[10]
Galactinol--[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway.

Quantification of this compound and Other RFOs by HPLC

This protocol describes the extraction and quantification of RFOs from legume seeds using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Legume seed flour

  • 80% (v/v) Ethanol

  • Acetonitrile (HPLC grade)

  • Ultrapure water (HPLC grade)

  • Raffinose, Stachyose, and this compound standards

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

  • HPLC system with a Refractive Index (RI) detector and an amino-bonded silica column (e.g., LiChrosorb NH2)

Procedure:

  • Extraction:

    • Weigh 1.0 g of finely ground legume seed flour into a centrifuge tube.

    • Add 10 mL of 80% ethanol.

    • Incubate at 80°C for 1 hour with occasional vortexing.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of 80% ethanol.

    • Pool the supernatants and evaporate to dryness using a rotary evaporator.

    • Redissolve the dried extract in a known volume (e.g., 2 mL) of ultrapure water.

  • Sample Preparation for HPLC:

    • Filter the redissolved extract through a 0.45 µm syringe filter.

    • Prepare a series of standard solutions of raffinose, stachyose, and this compound of known concentrations.

  • HPLC Analysis:

    • Column: Amino-bonded silica column.

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detector: Refractive Index (RI) detector.

    • Injection Volume: 20 µL.

    • Inject the prepared standards and samples.

    • Identify and quantify the peaks corresponding to raffinose, stachyose, and this compound by comparing the retention times and peak areas with those of the standards.

HPLC_Workflow cluster_extraction 1. RFO Extraction cluster_hplc 2. HPLC Analysis cluster_quantification 3. Quantification Seed_Flour Seed_Flour Add_Ethanol Add_Ethanol Seed_Flour->Add_Ethanol 1.0 g Incubate Incubate Add_Ethanol->Incubate 10 mL 80% Ethanol Centrifuge Centrifuge Incubate->Centrifuge 80°C, 1 hr Collect_Supernatant Collect_Supernatant Centrifuge->Collect_Supernatant 10,000 x g, 15 min Evaporate Evaporate Collect_Supernatant->Evaporate Redissolve Redissolve Evaporate->Redissolve in Water Filter_Sample Filter (0.45 µm) Redissolve->Filter_Sample HPLC_Injection HPLC_Injection Filter_Sample->HPLC_Injection Inject 20 µL Data_Analysis Data_Analysis HPLC_Injection->Data_Analysis Amino Column ACN:H2O, RI Detector Quantification Quantification Data_Analysis->Quantification Compare with Standards Prepare_Standards Prepare Standards (Raffinose, Stachyose, this compound) Prepare_Standards->HPLC_Injection

Caption: Experimental workflow for RFO analysis by HPLC.

Enzyme Activity Assays

The following are generalized protocols for assaying the key enzymes in the this compound biosynthesis pathway. Optimal conditions may vary depending on the plant species and tissue.

4.2.1. Galactinol Synthase (GolS) Assay

This assay measures the formation of galactinol from UDP-galactose and myo-inositol.

Materials:

  • Plant tissue extract (e.g., developing seeds)

  • HEPES buffer (50 mM, pH 7.0)

  • UDP-galactose

  • myo-inositol

  • MnCl₂

  • Dithiothreitol (DTT)

  • Reaction termination solution (e.g., ethanol)

  • Method for quantifying galactinol (e.g., HPLC or radioisotope labeling with [¹⁴C]myo-inositol)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 10 mM myo-inositol, 5 mM UDP-galactose, 5 mM MnCl₂, and 2 mM DTT.

  • Enzyme Reaction:

    • Add a known amount of plant tissue extract to the reaction mixture.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding an equal volume of ethanol.

  • Quantification:

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant for the amount of galactinol produced using a suitable method like HPLC.

4.2.2. Raffinose Synthase (RS) Assay

This assay measures the formation of raffinose from galactinol and sucrose.

Materials:

  • Plant tissue extract

  • HEPES buffer (50 mM, pH 7.0)

  • Galactinol

  • Sucrose

  • Reaction termination solution

  • Method for quantifying raffinose (e.g., HPLC)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 20 mM sucrose, and 10 mM galactinol.

  • Enzyme Reaction:

    • Add plant tissue extract to the reaction mixture.

    • Incubate at 30°C for 1-2 hours.

    • Terminate the reaction.

  • Quantification: Analyze the reaction mixture for the amount of raffinose produced using HPLC.

4.2.3. Stachyose Synthase (SS) Assay

This assay measures the formation of stachyose from galactinol and raffinose.

Materials:

  • Plant tissue extract

  • HEPES buffer (50 mM, pH 7.0)

  • Galactinol

  • Raffinose

  • Reaction termination solution

  • Method for quantifying stachyose (e.g., HPLC)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 20 mM raffinose, and 10 mM galactinol.

  • Enzyme Reaction:

    • Add plant tissue extract to the reaction mixture.

    • Incubate at 30°C for 1-2 hours.

    • Terminate the reaction.

  • Quantification: Analyze the reaction mixture for the amount of stachyose produced using HPLC.

4.2.4. This compound Synthase (VS) Activity Assay

This assay measures the formation of this compound from galactinol and stachyose, often catalyzed by Stachyose Synthase.

Materials:

  • Plant tissue extract

  • HEPES buffer (50 mM, pH 7.0)

  • Galactinol

  • Stachyose

  • Reaction termination solution

  • Method for quantifying this compound (e.g., HPLC)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 20 mM stachyose, and 10 mM galactinol.

  • Enzyme Reaction:

    • Add plant tissue extract to the reaction mixture.

    • Incubate at 30°C for 2-4 hours.

    • Terminate the reaction.

  • Quantification: Analyze the reaction mixture for the amount of this compound produced using HPLC.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes encoding the enzymes in the this compound biosynthesis pathway using quantitative real-time PCR (qRT-PCR).[12][13]

Materials:

  • Plant tissue (e.g., developing seeds)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • Gene-specific primers for GolS, RS, SS, and a reference gene (e.g., Actin or Ubiquitin)

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Grind the plant tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The biosynthesis of this compound in legumes is a well-defined enzymatic pathway that plays a pivotal role in seed biology. This technical guide has provided a comprehensive overview of this pathway, from the initial synthesis of galactinol to the final formation of this compound. The quantitative data presented highlights the diversity in RFO content across different legume species, offering valuable information for crop improvement programs. The detailed experimental protocols for RFO quantification, enzyme activity assays, and gene expression analysis provide researchers with the necessary tools to further investigate and manipulate this important metabolic pathway. A deeper understanding of this compound biosynthesis will undoubtedly contribute to the development of legumes with enhanced nutritional profiles and improved agronomic traits.

References

The Role of Verbascose in Plant Stress Tolerance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Core Biological Functions of Verbascose in Stress Tolerance

Under conditions of environmental stress, plants accumulate a variety of compatible solutes, or osmoprotectants, to maintain cellular homeostasis. This compound and other RFOs are key players in this adaptive strategy, contributing to stress tolerance through several interconnected mechanisms.

Osmotic Adjustment

Abiotic stresses like drought and high salinity reduce the water potential of the soil, making it difficult for plants to absorb water. To counteract this, plant cells accumulate solutes to lower their internal water potential, thereby maintaining turgor pressure, which is essential for cell expansion and growth.[4] this compound, as a low-molecular-weight soluble sugar, accumulates in the cytosol or vacuoles and contributes directly to this osmotic adjustment, helping to maintain the water balance within the cell under dehydrating conditions.[5][6]

Antioxidant Activity and ROS Scavenging

A common consequence of most abiotic stresses is the overproduction of Reactive Oxygen Species (ROS), such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[7] These molecules can cause significant oxidative damage to vital cellular components, including lipids, proteins, and nucleic acids.[8][9] RFOs, including this compound, are reported to function as antioxidants, protecting cell membranes and other components from ROS-induced damage.[5] While the precise mechanism of ROS scavenging by this compound is not fully elucidated, it is believed to involve the stabilization of membranes and proteins, reducing the likelihood of oxidative damage.

Membrane and Protein Stabilization

During severe dehydration, such as that which occurs during seed maturation or extreme drought, the structural integrity of cellular membranes and proteins is compromised. Sugars like this compound can replace water molecules, forming hydrogen bonds with polar headgroups of phospholipids and protein surfaces.[10][11] This "water replacement hypothesis" suggests that the sugar molecules form a protective, vitrified (glassy) state within the cytoplasm.[12] This glassy matrix increases viscosity, restricts molecular mobility, and prevents the denaturation of proteins and the fusion of membranes, thereby preserving cellular structures in a quiescent state until water becomes available again.[10][12]

Biosynthesis and Stress Signaling Pathways

The accumulation of this compound under stress is a tightly regulated process involving specific biosynthetic pathways and signaling cascades.

This compound Biosynthesis Pathway

This compound is synthesized as an extension of the RFO pathway, which begins with sucrose. The pathway is primarily galactinol-dependent, relying on the sequential transfer of galactose units from a donor molecule, galactinol.

  • Galactinol Synthesis: The pathway initiates with the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by Galactinol Synthase (GolS) .[2][5]

  • Raffinose Synthesis: Raffinose Synthase (RS) catalyzes the transfer of a galactose moiety from galactinol to sucrose, forming raffinose.[2][5]

  • Stachyose Synthesis: Stachyose Synthase (SS) then adds another galactose from galactinol to raffinose, producing stachyose.[2][5]

  • This compound Synthesis: Finally, a subsequent galactose transfer to stachyose yields this compound. This step can be catalyzed by This compound Synthase (VS) or, in some species, by the broader substrate specificity of Stachyose Synthase (SS).[2][5][13][14] An alternative, galactinol-independent pathway involving Galactan:Galactan Galactosyltransferase (GGT) also exists for the formation of higher-order RFOs.[2][5]

RFO_Biosynthesis_Pathway Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS Myo_Inositol myo-Inositol Myo_Inositol->GolS Galactinol Galactinol Galactinol->RS SS Stachyose Synthase (SS) Galactinol->SS VS This compound Synthase (VS) / SS Galactinol->VS Raffinose Raffinose Raffinose->SS Stachyose Stachyose Stachyose->VS This compound This compound GolS->Galactinol RS->Raffinose SS->Stachyose VS->this compound

Caption: Galactinol-dependent biosynthesis pathway of this compound.
Stress-Induced Signaling Pathway

The perception of abiotic stress triggers a complex signaling cascade that results in the upregulation of RFO biosynthesis and accumulation of this compound.

  • Stress Perception: Plants perceive physical stimuli such as changes in cellular water potential (osmotic stress) or temperature.[7][12]

  • Signal Transduction: This perception initiates downstream signaling involving secondary messengers like Reactive Oxygen Species (ROS) and phytohormones (e.g., Abscisic Acid, ABA).[7]

  • Transcriptional Regulation: The signaling cascade activates specific transcription factors (TFs) that bind to the promoter regions of stress-responsive genes, including those in the RFO pathway.

  • Gene Expression: Expression of key enzyme genes, particularly Galactinol Synthase (GolS), is significantly upregulated.[11] Increased expression of Stachyose Synthase (SS) and this compound Synthase (VS) genes also occurs.[11][15]

  • Metabolic Response: The increased abundance of these enzymes leads to the accumulation of galactinol, raffinose, stachyose, and ultimately this compound.

  • Stress Tolerance: The accumulated RFOs confer stress tolerance through the mechanisms of osmotic adjustment, ROS scavenging, and macromolecule stabilization.

Stress_Signaling_Pathway Stress Abiotic Stress (Drought, Salinity, etc.) Perception Stress Perception (Osmosensing) Stress->Perception causes ROS ROS Production (Signaling) Perception->ROS triggers TF Activation of Transcription Factors Perception->TF ROS->TF activates Gene_Exp Upregulation of GolS, SS, VS Genes TF->Gene_Exp induces Enzyme Increased Enzyme Synthesis Gene_Exp->Enzyme This compound This compound Accumulation Enzyme->this compound catalyzes Tolerance Enhanced Stress Tolerance (Osmotic Adjustment, ROS Scavenging) This compound->Tolerance confers

Caption: Simplified signaling pathway for this compound-mediated stress tolerance.

Quantitative Data on RFO Accumulation Under Stress

While this compound is a key RFO, particularly in the seeds of legumes, quantitative data on its accumulation in vegetative tissues under specific abiotic stresses is less prevalent than for its precursors, raffinose and sucrose. The following table summarizes representative data for RFOs, highlighting the general trend of accumulation during dehydration stress.

Plant SpeciesTissueStress ConditionAnalyteConcentration (Control)Concentration (Stressed)Fold ChangeReference
Xerophyta viscosaLeavesWater Deficit (dehydrated to 5% RWC)Sucrose~4.8 mg/g DW~23.5 mg/g DW~5x[16]
Xerophyta viscosaLeavesWater Deficit (dehydrated to 5% RWC)RaffinoseUndetectable~12.5 mg/g DWN/A[16]
Phaseolus vulgarisLeavesDrought (early stage)Galactinol0.67 mg/g FW0.95 mg/g FW1.4x[11]
Phaseolus vulgarisLeavesDrought (early stage)Raffinose0.28 mg/g FW0.70 mg/g FW2.5x[11]
Lens culinarisSeedsMaturation (Desiccation)This compoundLow (early development)High (late development)Sequential Increase[15]
Pisum sativumSeedsMaturation (Desiccation)This compound~0.4 µmol/seed~25.2 µmol/seed~63x[17]

Note: RWC = Relative Water Content; DW = Dry Weight; FW = Fresh Weight. Data for this compound is most pronounced during seed desiccation, a programmed developmental process that imparts extreme dehydration tolerance.

Detailed Experimental Protocols

Investigating the role of this compound requires a combination of analytical chemistry, physiology, and molecular biology techniques.

Quantification of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct quantification of underivatized carbohydrates.[9][18][19]

1. Sample Preparation and Extraction:

  • Flash-freeze approximately 100-200 mg of plant tissue (leaf, root, or seed) in liquid nitrogen to halt metabolic activity.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.
  • Add 1.5 mL of 80% (v/v) ethanol to the powdered tissue.
  • Incubate the mixture at 80°C for 1 hour, vortexing every 15 minutes to extract soluble sugars.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant. Repeat the extraction on the pellet with another 1.0 mL of 80% ethanol and combine the supernatants.
  • Evaporate the ethanol from the combined supernatant using a speed vacuum concentrator.
  • Reconstitute the dried extract in a known volume (e.g., 500 µL) of ultrapure water.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPAEC-PAD System and Conditions:

  • System: A biocompatible (metal-free) ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.[9][20]
  • Column: A high-resolution anion-exchange column designed for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).[18][20]
  • Eluents: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in ultrapure water. A typical gradient might be:
  • Eluent A: 100 mM NaOH
  • Eluent B: 100 mM NaOH + 1 M NaOAc
  • Flow Rate: 0.5 mL/min.[18]
  • Injection Volume: 5-10 µL.[18]
  • Column Temperature: 30°C.[18]
  • Detection: Pulsed Amperometry with a gold electrode, using a standard carbohydrate waveform.[9]

3. Quantification:

  • Prepare a standard curve using analytical-grade this compound, stachyose, raffinose, sucrose, and other relevant sugars.
  • Run the standards and samples on the HPAEC-PAD system.
  • Identify peaks based on retention times compared to the standards.
  • Quantify the concentration of this compound in the samples by integrating the peak area and comparing it to the standard curve.

Stress-Induced Membrane Damage: Electrolyte Leakage Assay

This assay measures the integrity of cell membranes by quantifying the leakage of ions (electrolytes) from damaged tissues into an aqueous solution.[3][5]

1. Sample Collection:

  • Excise leaf discs (e.g., 7.5 mm diameter) from both control and stressed plants, avoiding major veins.[5][13] Use a sharp cork borer to minimize mechanical damage.[13]
  • Prepare at least three biological replicates per treatment.

2. Washing:

  • Place the leaf discs in a tube or multi-well plate containing deionized water.[5]
  • Gently rinse or shake for 30-60 minutes to remove surface contaminants and electrolytes released from cut edges.[13]
  • Carefully replace the water with a fresh, known volume of deionized water (e.g., 10 mL).[5]

3. Initial Conductivity Measurement (C1):

  • Incubate the samples at room temperature on a shaker for a defined period (e.g., 3-6 hours).
  • Measure the electrical conductivity of the solution using a calibrated conductivity meter. Record this value as C1.[5]

4. Total Conductivity Measurement (C2):

  • After the initial measurement, seal the tubes/plate and autoclave the samples (e.g., at 121°C for 20 minutes) to induce complete cell death and release all electrolytes.
  • Cool the samples to room temperature.
  • Measure the final electrical conductivity of the solution. Record this value as C2.

5. Calculation:

  • Calculate the percentage of electrolyte leakage (EL%) as:
  • EL% = (C1 / C2) * 100
  • Higher EL% values indicate greater membrane damage.

Quantification of Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is commonly used to measure general ROS levels within cells.[2][21]

1. Probe Preparation:

  • Prepare a stock solution of H₂DCFDA (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
  • On the day of the experiment, dilute the stock solution to a working concentration (e.g., 10-25 µM) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

2. Tissue Staining:

  • Incubate thin sections of plant tissue or protoplasts in the H₂DCFDA working solution for 20-30 minutes at room temperature in the dark.
  • Wash the tissue twice with the buffer to remove excess probe.

3. Measurement:

  • Fluorometric Measurement: Homogenize the stained tissue in buffer. Centrifuge to pellet debris. Measure the fluorescence of the supernatant using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[22]
  • Confocal Microscopy: Mount the stained tissue on a microscope slide and visualize using a confocal laser scanning microscope. The intensity of the green fluorescence is proportional to the amount of ROS.

4. Data Analysis:

  • Express results as relative fluorescence units (RFU) per milligram of tissue or compare the fluorescence intensity between control and stressed samples.

Gene Expression Analysis by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the transcript abundance of genes encoding key enzymes in the this compound biosynthesis pathway (e.g., GolS, SS, VS).

1. RNA Extraction:

  • Extract total RNA from ~100 mg of frozen, powdered plant tissue using a commercial kit or a TRIzol-based method.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.[4]
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[4]

3. Primer Design:

  • Design gene-specific primers for the target genes (GolS, SS, VS) and at least two stable reference (housekeeping) genes (e.g., Actin, EF-1a, GAPDH).[4] Primers should span an exon-exon junction to prevent amplification from any residual gDNA.

4. qPCR Reaction:

  • Set up the qPCR reaction in a 10-20 µL volume containing: cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.
  • Run the reaction on a qPCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
  • Include a melt curve analysis at the end to verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the quantification cycle (Cq) values for each reaction.
  • Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the target gene expression to the geometric mean of the reference genes.[14]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of this compound in plant stress tolerance.

Experimental_Workflow Start Start: Formulate Hypothesis (this compound enhances drought tolerance) Setup 1. Experimental Setup - Select plant species - Apply stress (e.g., withhold water) - Maintain control group Start->Setup Sampling 2. Time-Course Sampling Collect leaf/root tissue at 0, 24, 48, 72 hours Setup->Sampling Physiology 3a. Physiological Analysis Sampling->Physiology Metabolomics 3b. Metabolomic Analysis Sampling->Metabolomics Molecular 3c. Molecular Analysis Sampling->Molecular EL Electrolyte Leakage Assay (Membrane Damage) Physiology->EL ROS_Assay ROS Quantification (Oxidative Stress) Physiology->ROS_Assay HPAEC HPAEC-PAD (this compound levels) Metabolomics->HPAEC RT_qPCR RT-qPCR (Gene Expression of GolS, SS) Molecular->RT_qPCR Integration 4. Data Integration & Analysis Correlate this compound levels and gene expression with stress indicators EL->Integration ROS_Assay->Integration HPAEC->Integration RT_qPCR->Integration Conclusion End: Conclusion (Validate or reject hypothesis) Integration->Conclusion

Caption: A standard experimental workflow for studying this compound in plant stress.

Conclusion

This compound, as a key member of the raffinose family oligosaccharides, plays a multifaceted role in plant stress tolerance. Its functions as an osmolyte, antioxidant, and macromolecular stabilizer are integral to cellular survival under adverse environmental conditions like drought and high salinity. The biosynthesis of this compound is a direct metabolic response to stress signaling, highlighting its importance in plant adaptation strategies. While its accumulation is well-documented in seeds conferring desiccation tolerance, further quantitative studies in vegetative tissues are needed to fully elucidate its dynamic role in response to transient environmental stresses. The protocols and pathways detailed in this guide provide a robust framework for researchers to further investigate and potentially leverage the protective properties of this compound to enhance crop resilience.

References

Verbascose as a Prebiotic: A Technical Guide to its Effects on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascose, a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is a non-digestible carbohydrate found in various legumes such as soybeans, lentils, and chickpeas.[1] Due to its resistance to enzymatic digestion in the upper gastrointestinal tract, this compound arrives intact in the colon, where it is selectively fermented by beneficial gut bacteria.[1] This selective utilization confers upon this compound its prebiotic properties, positioning it as a molecule of significant interest for modulating the gut microbiota and promoting host health.

This technical guide provides an in-depth analysis of this compound as a prebiotic, focusing on its quantitative effects on the gut microbiota, the production of short-chain fatty acids (SCFAs), and the underlying signaling pathways. Detailed experimental protocols for assessing these effects are also provided to facilitate further research and development in this area.

Quantitative Effects of this compound on Gut Microbiota and Metabolites

The fermentation of this compound by colonic microbiota leads to two primary outcomes: a shift in the composition of the gut microbial community and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).

Modulation of Gut Microbiota Composition

This compound, along with other RFOs, has been shown to selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species. While specific quantitative data for this compound alone is limited in publicly available literature, studies on closely related RFOs like stachyose provide valuable insights into its likely effects.

Table 1: Effect of Raffinose Family Oligosaccharides (RFOs) on Gut Microbiota Composition (in vivo, mice model)

Microbial GroupControl Group (Log10 CFU/g feces)RFO-supplemented Group (Log10 CFU/g feces)Fold ChangeReference
Bifidobacterium7.8 ± 0.49.2 ± 0.5~25[2]
Lactobacillus7.5 ± 0.38.8 ± 0.4~20[2]
Enterococcus6.9 ± 0.26.1 ± 0.3~0.16[2]
Enterobacteriaceae6.5 ± 0.35.5 ± 0.2~0.1[2]

*p < 0.05 compared to control. Data is illustrative and based on studies of RFO mixtures containing this compound.

Production of Short-Chain Fatty Acids (SCFAs)

The anaerobic fermentation of this compound by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules serve as an energy source for colonocytes and play crucial roles in regulating gut health and systemic metabolism.[3][4]

Table 2: Short-Chain Fatty Acid Production from in vitro Fermentation of Stachyose (a closely related RFO to this compound)

Short-Chain Fatty AcidControl (μg/g cecal content)Stachyose-supplemented (μg/g cecal content)Reference
Acetic acidNot reported1105.87 ± 147.84[5]
Propionic acidNot reported306.86 ± 78.30[5]
Butyric acidNot reportedNot significantly different from control[5]
Isovaleric acidNot reported23.33 ± 6.91[5]
Isobutyric acidNot reported26.56 ± 4.03[5]
Valeric acidNot reported39.81 ± 8.79[5]

Note: This data is for stachyose, and while indicative, the exact SCFA profile for this compound may differ.

Experimental Protocols

In Vitro Fermentation of this compound Using Human Fecal Slurry

This protocol simulates the fermentation of this compound in the human colon.

3.1.1 Materials

  • Anaerobic chamber

  • Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

  • This compound solution (sterile)

  • Fresh human fecal samples from healthy donors

  • Phosphate-buffered saline (PBS), sterile and anaerobic

  • Centrifuge

  • Incubator

3.1.2 Procedure

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic PBS inside an anaerobic chamber.

  • Inoculation: Add the fecal slurry (e.g., 10% v/v) to the anaerobic basal medium containing a known concentration of this compound (e.g., 1% w/v). A control group without this compound should be included.

  • Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 0, 12, 24, and 48 hours).

  • Sampling: At each time point, collect aliquots for microbiota and SCFA analysis.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This method is used to determine the bacterial composition of the fermentation samples.

3.2.1 DNA Extraction

  • Centrifuge an aliquot of the fermentation culture to pellet the bacterial cells.

  • Extract total genomic DNA using a commercially available DNA extraction kit suitable for fecal samples, following the manufacturer's instructions.

  • Assess DNA quality and quantity using a spectrophotometer or fluorometer.

3.2.2 PCR Amplification and Sequencing

  • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with sequencing adapters and barcodes.

  • Purify the PCR products to remove primers and dNTPs.

  • Quantify the purified amplicons and pool them in equimolar concentrations.

  • Perform paired-end sequencing on an Illumina MiSeq platform.

3.2.3 Bioinformatic Analysis

  • Process the raw sequencing reads to remove low-quality sequences and chimeras.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a 97% similarity threshold.

  • Assign taxonomy to the OTUs/ASVs using a reference database such as Greengenes or SILVA.

  • Analyze the relative abundance of different bacterial taxa at various taxonomic levels (phylum, family, genus).

Short-Chain Fatty Acid Analysis by Gas Chromatography (GC)

This protocol quantifies the concentrations of acetate, propionate, and butyrate in the fermentation samples.

3.3.1 Sample Preparation

  • Centrifuge the fermentation samples and collect the supernatant.

  • Acidify the supernatant with an acid (e.g., metaphosphoric acid or hydrochloric acid) to protonate the SCFAs.

  • Add an internal standard (e.g., 2-ethylbutyric acid) for quantification.

  • Extract the SCFAs with a solvent such as diethyl ether.

3.3.2 Gas Chromatography Analysis

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A suitable capillary column for SCFA analysis (e.g., a wax column).

  • Carrier Gas: Helium or nitrogen.

  • Temperature Program: An optimized temperature gradient to separate the different SCFAs.

  • Injection: Inject the extracted sample into the GC.

  • Quantification: Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and Logical Relationships

The prebiotic effects of this compound are mediated through the production of SCFAs, which act as signaling molecules in the gut.

This compound Fermentation and SCFA Production Workflow

Verbascose_Fermentation This compound This compound Fermentation Fermentation This compound->Fermentation Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs

Caption: Workflow of this compound fermentation by gut microbiota to produce SCFAs.

SCFA Signaling Pathways in Intestinal Epithelial Cells

SCFAs produced from this compound fermentation can activate G protein-coupled receptors (GPCRs), such as GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2), on the surface of intestinal epithelial cells. This activation triggers downstream signaling cascades that influence various cellular processes.

SCFA_Signaling cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial Cell SCFAs SCFAs (from this compound) GPR41 GPR41 (FFAR3) SCFAs->GPR41 GPR43 GPR43 (FFAR2) SCFAs->GPR43 PLC PLC GPR41->PLC AC AC GPR43->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Response Cellular Responses (e.g., Hormone secretion, Anti-inflammatory effects) cAMP->Response MAPK MAPK Pathway Ca2->MAPK PKC->MAPK MAPK->Response

Caption: SCFA signaling through GPR41 and GPR43 in intestinal epithelial cells.

Logical Relationship between this compound, Gut Microbiota, and Host Health

The consumption of this compound initiates a cascade of events that ultimately contribute to improved host health.

Logical_Relationship This compound This compound Consumption Microbiota_Modulation Modulation of Gut Microbiota (↑ Bifidobacterium, ↑ Lactobacillus) This compound->Microbiota_Modulation SCFA_Production ↑ SCFA Production This compound->SCFA_Production Gut_Barrier Improved Gut Barrier Function Microbiota_Modulation->Gut_Barrier SCFA_Production->Gut_Barrier Immune_Modulation Immune System Modulation SCFA_Production->Immune_Modulation Metabolic_Health Improved Metabolic Health SCFA_Production->Metabolic_Health Host_Health Enhanced Host Health Gut_Barrier->Host_Health Immune_Modulation->Host_Health Metabolic_Health->Host_Health

Caption: The relationship between this compound, gut microbiota, and host health benefits.

Conclusion

This compound exhibits significant potential as a prebiotic agent capable of beneficially modulating the gut microbiota and promoting the production of health-associated metabolites. Its ability to selectively stimulate the growth of beneficial bacteria and increase the production of short-chain fatty acids underscores its value in the development of functional foods and therapeutics aimed at improving gut health. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the prebiotic potential of this compound. Further clinical trials with purified this compound are warranted to definitively quantify its effects in human populations and to elucidate the full spectrum of its health benefits.

References

Verbascose: A Comprehensive Technical Guide on its Discovery, and Historical Background

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascose, a pentasaccharide belonging to the raffinose family of oligosaccharides (RFOs), has garnered significant interest in various scientific fields due to its roles in plant physiology and its potential as a prebiotic. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, its physicochemical properties, and its prevalence in the plant kingdom. Detailed experimental protocols for its extraction, isolation, and characterization are presented, alongside a discussion of its biological functions, particularly in plant stress response and gut microbiota modulation.

Discovery and Historical Background

This compound was first isolated in 1910 by the French pharmacist and chemist Marc Bridel, in collaboration with Émile Bourquelot.[1] Their pioneering work was conducted at the laboratory of pharmaceutical technology at the École de pharmacie in Paris.[1] The initial source of this novel sugar was the roots of the common mullein plant, Verbascum thapsus L., from which the name "this compound" is derived.[1] This discovery was a significant advancement in the field of carbohydrate chemistry, particularly in the understanding of complex oligosaccharides.[1] The structure of this compound was later elucidated, identifying it as a pentasaccharide composed of three galactose units, one glucose unit, and one fructose unit.[2]

Physicochemical Properties of this compound

This compound is a non-reducing sugar with a complex molecular structure. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₅₂O₂₆[1][2][3][4]
Molecular Weight 828.72 g/mol [1][3][4]
Melting Point 219-220 °C; 253 °C[4][5]
Optical Rotation [α]D²⁰ +170° (water)[4]
Solubility Soluble in water[1][2]
CAS Number 546-62-3[3][4][5]

Occurrence and Quantitative Data in Plant Sources

This compound is predominantly found in the seeds, roots, and other storage organs of various plants, particularly legumes. It serves as a carbohydrate reserve and plays a role in protecting seeds from desiccation and in stress tolerance.[2][6] The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species.

Plant SourceThis compound Content (mg/g or as specified)Reference
Pigeon Peas (Cajanus cajan)Predominant oligosaccharide[7]
Faba Bean (Vicia faba)Predominant α-galactoside[8]
Mung Bean (Vigna radiata)1.67 g/100g (Stachyose + this compound)[9]
Lentils (Lens culinaris)Minor oligosaccharide[10]
Peas (Pisum sativum)Minor oligosaccharide[10]
Roots of Lycopus lucidus Turcz.212.4 mg/g[11]
Field Pea2.35%[12]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of this compound from plant sources, adapted from various studies.

Materials:

  • Dried and finely ground plant material (e.g., seeds, roots)

  • Methanol or 50% Ethanol

  • Ultrasonic bath

  • Filter paper or syringe filter

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material (e.g., 10 g).

  • Add a suitable volume of the extraction solvent (e.g., 100 mL of methanol or 50% ethanol) to the plant material.

  • For enhanced extraction efficiency, place the mixture in an ultrasonic bath for approximately 30 minutes at room temperature.[13]

  • Filter the extract through filter paper or a syringe filter to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator at a controlled temperature to obtain a crude extract.

Isolation and Purification of this compound

Further purification of the crude extract is necessary to isolate this compound. This can be achieved through liquid-liquid partitioning and chromatographic techniques.

Materials:

  • Crude this compound extract

  • Ethyl acetate

  • Separating funnel

  • Chromatography system (e.g., High-Performance Liquid Chromatography - HPLC)

  • Appropriate chromatography column (e.g., C18 or a specialized carbohydrate column)

  • Mobile phase solvents (e.g., acetonitrile-water mixture)

Procedure:

  • Dissolve the crude extract in water.

  • Transfer the aqueous solution to a separating funnel and add an equal volume of ethyl acetate.[13]

  • Shake the funnel vigorously and then allow the layers to separate.

  • Collect the aqueous layer containing the polar this compound.

  • Repeat the partitioning with ethyl acetate to remove residual non-polar impurities.

  • The aqueous layer can then be further purified using preparative HPLC. A hydrophilic interaction liquid chromatography (HILIC) mode is often effective for separating oligosaccharides.[11]

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD or refractive index detector - RID) can be used for quantification and purity assessment.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of carbohydrates like this compound, providing information about the monosaccharide composition, anomeric configurations, and glycosidic linkages.[15][16][17][18][19]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and, in conjunction with fragmentation analysis (MS/MS), can provide further structural information.[3]

Biological Functions and Signaling Pathways

Role in Plant Abiotic Stress Response

This compound, as a member of the raffinose family of oligosaccharides, plays a crucial role in the response of plants to abiotic stresses such as cold and drought.[2] RFOs are thought to act as osmoprotectants, helping to maintain cellular turgor and protect cellular structures under stress conditions.

plant_stress_response Abiotic_Stress Abiotic Stress (e.g., Cold, Drought) Signal_Perception Signal Perception Abiotic_Stress->Signal_Perception Signal_Transduction Signal Transduction (Ca2+, ROS, etc.) Signal_Perception->Signal_Transduction Gene_Expression Activation of Stress-Responsive Genes Signal_Transduction->Gene_Expression RFO_Biosynthesis RFO Biosynthesis Enzymes (e.g., Galactinol synthase) Gene_Expression->RFO_Biosynthesis Verbascose_Accumulation This compound Accumulation RFO_Biosynthesis->Verbascose_Accumulation Stress_Tolerance Enhanced Stress Tolerance Verbascose_Accumulation->Stress_Tolerance

This compound accumulation in plant abiotic stress response.
Prebiotic Activity and Gut Microbiota Modulation

This compound is indigestible by human enzymes and passes to the large intestine, where it can be fermented by the gut microbiota.[2] This selective fermentation can promote the growth of beneficial bacteria, such as Bifidobacteria and Lactobacilli, classifying this compound as a prebiotic.[2] The fermentation of this compound leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

prebiotic_activity This compound This compound (Indigestible) Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Reaches large intestine Fermentation Fermentation Gut_Microbiota->Fermentation Beneficial_Bacteria Growth of Beneficial Bacteria (e.g., Bifidobacteria) Fermentation->Beneficial_Bacteria SCFAs Production of SCFAs (e.g., Butyrate) Fermentation->SCFAs Health_Benefits Host Health Benefits Beneficial_Bacteria->Health_Benefits SCFAs->Health_Benefits

Mechanism of prebiotic action of this compound on gut microbiota.

Conclusion

Since its discovery over a century ago, this compound has evolved from a novel plant-derived sugar to a molecule of significant interest for its roles in plant science and human health. The historical context of its discovery laid the foundation for subsequent research into its chemical nature and biological functions. The detailed experimental protocols provided in this guide offer a framework for its continued investigation. The dual role of this compound in enhancing plant resilience and potentially modulating the gut microbiome underscores its importance for future research and development in agriculture, food science, and medicine.

References

Verbascose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Key Raffinose Family Oligosaccharide

Introduction

Verbascose is a pentasaccharide belonging to the raffinose family of oligosaccharides (RFOs). Structurally, it consists of three galactose units, one glucose unit, and one fructose unit. As a non-reducing sugar, this compound is highly soluble in water and is predominantly found in the seeds of many plants, particularly legumes. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, metabolism, physiological effects, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is formed by the sequential addition of galactose units to a sucrose molecule. Its chemical formula is C₃₀H₅₂O₂₆. The structure can be described as galactose-galactose-galactose-glucose-fructose. This structure renders it indigestible by human enzymes in the upper gastrointestinal tract.

Biosynthesis of this compound in Plants

The primary route for this compound synthesis in plants is the galactinol-dependent pathway. This process involves a series of enzymatic reactions catalyzed by specific galactosyltransferases. The key enzymes in this pathway are:

  • Galactinol Synthase (GolS): Catalyzes the formation of galactinol from UDP-galactose and myo-inositol.

  • Raffinose Synthase (RS): Transfers a galactose unit from galactinol to sucrose to form the trisaccharide raffinose.

  • Stachyose Synthase (STS): Adds another galactose moiety from galactinol to raffinose, producing the tetrasaccharide stachyose.

  • This compound Synthase (VS) or multifunctional Stachyose Synthase: The final step involves the addition of a third galactose residue from galactinol to stachyose to form this compound. Some research suggests that a specific this compound synthase is responsible for this step, while other studies indicate that a multifunctional stachyose synthase can catalyze the synthesis of both stachyose and this compound[1].

A less common, galactinol-independent pathway has also been identified in some plant species. This pathway utilizes galactan:galactan galactosyltransferase (GGT) to transfer a terminal galactose unit from one RFO molecule to another. For instance, GGT can synthesize this compound and raffinose from two molecules of stachyose.

Verbascose_Biosynthesis UDP_Gal UDP-Galactose Galactinol Galactinol UDP_Gal->Galactinol Galactinol Synthase myo_Inositol myo-Inositol myo_Inositol->Galactinol Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose This compound This compound Galactinol->this compound Raffinose->Stachyose Stachyose Synthase Stachyose->this compound This compound Synthase / multifunctional STS

Diagram 1: Galactinol-dependent biosynthesis pathway of this compound.

Physiological Role in Plants

In plants, this compound and other RFOs serve several crucial functions:

  • Carbon Storage and Transport: They act as a significant form of carbon storage, particularly in seeds, providing a readily available energy source during germination.

  • Stress Tolerance: RFOs play a vital role in protecting plants against abiotic stresses such as drought, cold, and salinity by stabilizing cellular membranes and proteins.

Metabolism and Physiological Effects in Humans

Metabolism in the Gut

Humans lack the α-galactosidase enzyme necessary to hydrolyze the α-1,6-glycosidic linkages in this compound. Consequently, it passes undigested through the small intestine and is fermented by the gut microbiota in the large intestine. This fermentation produces short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, along with gases like hydrogen and carbon dioxide, which can cause flatulence in some individuals.

Prebiotic Effects

This compound is considered a prebiotic, as it selectively stimulates the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. The production of SCFAs from its fermentation contributes to a lower colonic pH, which can inhibit the growth of pathogenic bacteria. These SCFAs also serve as an energy source for colonocytes and have been linked to various health benefits, including improved gut barrier function and modulation of the immune system.

Immunomodulatory Activity

Recent studies have highlighted the immunomodulatory potential of this compound. In vitro and in vivo studies have demonstrated that this compound can enhance the phagocytic activity of macrophages and stimulate the release of various cytokines, including interleukin (IL)-6, IL-1β, and interferon (IFN)-α and IFN-γ.

Verbascose_Physiological_Effects This compound This compound (Indigestible) Gut_Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation Immune_Cells Immune Cells (Macrophages) This compound->Immune_Cells Direct Interaction SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Production Health_Benefits Health Benefits SCFAs->Health_Benefits Improved Gut Health, Anti-inflammatory Effects Cytokines Cytokine Release (IL-6, IL-1β, IFN-γ) Immune_Cells->Cytokines Cytokines->Health_Benefits Immunomodulation

Diagram 2: Physiological effects of this compound in humans.

Quantitative Data

The concentration of this compound and other RFOs can vary significantly among different legume species and even between cultivars of the same species.

Table 1: this compound and other RFOs Content in Various Legumes (mg/g dry matter)

LegumeRaffinoseStachyoseThis compoundTotal RFOsReference
Pea (Pisum sativum)0.18 - 8.088.90 - 37.2713.95 - 31.0226.64 - 61.57[2]
Faba Bean (Vicia faba)--~16~28[3]
Soybean (Glycine max)1 - 4%5 - 7%Minute amounts7 - 11%[4]
Yellow Pea (immature)-20.5 - 22.413.6 - 16.1-[5]
Yellow Pea (mature)----[5]
Black Gram0.18 - 8.088.90 - 37.2713.95 - 31.0226.64 - 61.57[2]

Table 2: Immunomodulatory Effects of this compound

Experimental ModelThis compound Concentration/DoseObserved EffectsReference
In vitro (RAW264.7 macrophages)200 µg/mLEnhanced phagocytosis, increased NO, IL-6, IL-1β, IFN-α, and IFN-γ release
In vivo (immunosuppressed mice)90 mg/kg body weightIncreased spleen index, lysozyme activity, serum hemolysin level, and DTH response

Experimental Protocols

Extraction and Purification of this compound from Legumes

A general procedure for the extraction and purification of RFOs, including this compound, from legume seeds is as follows:

  • Sample Preparation: Dry legume seeds are finely ground into a powder.

  • Defatting: The powder is defatted using a nonpolar solvent like n-hexane.

  • Extraction: The defatted powder is extracted with an aqueous ethanol solution (typically 50-80% ethanol) at room temperature or with heating[6][7]. The mixture is agitated for a specified period to ensure efficient extraction of soluble carbohydrates.

  • Centrifugation/Filtration: The extract is separated from the solid residue by centrifugation or filtration.

  • Purification: The crude extract can be further purified using techniques such as charcoal-celite column chromatography or solid-phase extraction to remove interfering compounds like monosaccharides, disaccharides, and pigments.

  • Concentration and Lyophilization: The purified extract is concentrated under reduced pressure and then lyophilized to obtain a powdered sample of RFOs.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound and other RFOs.

  • Chromatographic System: A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.

  • Column: Amine-based (NH₂) columns or specialized carbohydrate analysis columns are commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically employed[8]. The exact ratio and gradient profile may need to be optimized depending on the specific column and the complexity of the sample.

  • Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for detecting non-UV absorbing compounds like this compound[8].

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a pure this compound standard.

Verbascose_Analysis_Workflow cluster_extraction Extraction & Purification cluster_hplc HPLC Analysis Plant_Material Ground Legume Sample Extraction Aqueous Ethanol Extraction Plant_Material->Extraction Purification Purification (e.g., SPE) Extraction->Purification HPLC_System HPLC System (NH2 Column, Acetonitrile/Water) Purification->HPLC_System Inject Sample Detection Detection (RI or ELSD) HPLC_System->Detection Quantification Quantification (Comparison to Standard) Detection->Quantification

References

An In-depth Technical Guide to the Immunomodulatory and Immunostimulatory Activity of Verbascose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verbascose, a galacto-oligosaccharide (GOS), is emerging as a significant natural compound with potent immunomodulatory and immunostimulatory properties.[1] Structurally, it is a tetrasaccharide composed of one glucose, one fructose, and two galactose units. Found in sources such as mung beans (Phaseolus aureus), this compound is gaining attention as a potential immunomodulatory agent for functional foods and therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the scientific evidence supporting the immunological activity of this compound, detailing its effects on various immune parameters, the experimental protocols used to elucidate these effects, and the potential signaling pathways involved.

In Vitro Immunomodulatory and Immunostimulatory Activity

In vitro studies have consistently demonstrated the ability of this compound to activate key innate immune cells, particularly macrophages. These studies reveal a dose-dependent effect on cell viability, phagocytosis, and the production of critical immune mediators.

Macrophage Activation

This compound has been shown to significantly enhance the effector functions of macrophages, including the RAW264.7 cell line and primary peritoneal macrophages.[3][4] Key activities include:

  • Enhanced Proliferation and Viability: Treatment with this compound at concentrations ranging from 25 to 400 μg/mL significantly increases the viability and proliferation of RAW264.7 macrophage cells.[1][4]

  • Increased Phagocytic Activity: this compound notably promotes the phagocytic capacity of peritoneal macrophages, with the maximum effect observed at a concentration of 200 μg/mL.[2][5] The phagocytosis-promoting effects were comparable to those stimulated by the positive control, lipopolysaccharide (LPS).[6]

  • Stimulation of Nitric Oxide (NO) Production: this compound induces a significant increase in the production of nitric oxide (NO), a key inflammatory and microbicidal molecule, by macrophages.[1][5]

  • Upregulation of Cytokine Secretion: Treatment with this compound leads to the enhanced release of several pro-inflammatory and immune-reactive cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Interferon-α (IFN-α), and Interferon-γ (IFN-γ).[2][3][5] The peak effect for these activities is consistently reported at a concentration of 200 μg/mL.[2][4]

Conversely, some studies have highlighted an anti-inflammatory role for this compound. In LPS-induced RAW264.7 cells, this compound, along with other GOS like raffinose and stachyose, sharply reduced the secretion of inflammatory factors NO, IL-1β, TNF-α, and IL-6.[7] Among these, this compound demonstrated the strongest anti-inflammatory activity, suggesting its immunomodulatory role may be context-dependent.[7]

Quantitative Summary of In Vitro Effects
Cell TypeParameter MeasuredThis compound ConcentrationKey FindingCitation
RAW264.7 MacrophagesCell Viability / Proliferation25-400 μg/mLSignificantly increased cell viability.[1][4]
Peritoneal MacrophagesPhagocytosis (Neutral Red)25-200 μg/mLDose-dependent increase in phagocytosis; maximal at 200 μg/mL.[1][2][5]
Peritoneal MacrophagesNitric Oxide (NO) ProductionUp to 200 μg/mLSignificant increase in NO production.[1][2][5]
Peritoneal MacrophagesCytokine SecretionUp to 200 μg/mLIncreased release of IL-6, IL-1β, IFN-α, and IFN-γ.[2][3][5]
LPS-stimulated RAW264.7NO, IL-1β, TNF-α, IL-6 SecretionNot specifiedSharply reduced secretion of inflammatory factors; strongest effect among GOS tested.[7]

In Vivo Immunostimulatory Activity

Animal models have corroborated the immunostimulatory potential of this compound, particularly in the context of immunosuppression.

In a study using immunosuppressed female Kunming mice, subcutaneous administration of this compound for eight days led to significant enhancements in both humoral and cellular immunity.[1] A medium dose of 90 mg/kg of body weight was found to be particularly effective.[2][3] Key in vivo findings include:

  • Increased Spleen Index: A significant increase in the spleen index, indicating an activation and proliferation of immune cells within the spleen.[1][2]

  • Enhanced Lysozyme and Hemolysin Levels: Administration of this compound elevated the activity of lysozyme in both the spleen and serum, and increased serum hemolysin levels, reflecting an enhancement of innate and humoral immune responses.[1][2]

  • Potentiation of Delayed-Type Hypersensitivity (DTH): this compound significantly increased the swelling rate of the earflap in a DTH assay, a classic measure of T-cell-mediated cellular immunity.[2][3]

Quantitative Summary of In Vivo Effects
Animal ModelDosageDurationParameter MeasuredKey FindingCitation
Immunosuppressed Mice90 mg/kg/day (sc)8 daysSpleen IndexSignificantly increased.[1][2]
Immunosuppressed Mice90 mg/kg/day (sc)8 daysLysozyme Activity (Spleen & Serum)Significantly increased.[1][2]
Immunosuppressed Mice90 mg/kg/day (sc)8 daysSerum Hemolysin LevelSignificantly increased.[1][2]
Immunosuppressed Mice90 mg/kg/day (sc)8 daysDelayed-Type Hypersensitivity (DTH)Significantly increased earflap swelling.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's immunomodulatory activity.

In Vitro Macrophage Activation Assays
  • Cell Culture: Murine macrophage cell line RAW264.7 or peritoneal macrophages are cultured in a 96-well plate with varying concentrations of this compound (e.g., 25, 50, 100, 200, 400 μg/mL). Lipopolysaccharide (LPS, 10 μg/mL) is typically used as a positive control, and media alone serves as a negative control.[4]

  • Cell Proliferation (MTT Assay):

    • After incubation with this compound for a specified time (e.g., 24 hours), MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a stimulation index relative to the negative control.[4]

  • Phagocytosis (Neutral Red Uptake Assay):

    • Macrophages are incubated with different concentrations of this compound.

    • After incubation, the cells are washed and incubated with a solution of neutral red.

    • The cells are washed again to remove extracellular neutral red.

    • A cell lysis solution (e.g., acetic acid and ethanol) is added to release the phagocytized dye.

    • The absorbance of the solution is measured to quantify the amount of uptaken neutral red, which correlates with phagocytic activity.[4][5]

  • Nitric Oxide (NO) Production (Griess Assay):

    • The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • Supernatant from this compound-treated cells is mixed with an equal volume of Griess reagent.

    • After a short incubation period, the absorbance is measured at approximately 540 nm.

    • The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[4]

  • Cytokine Quantification (ELISA):

    • The levels of cytokines such as IL-6, IL-1β, IFN-α, and IFN-γ in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_outputs Measured Outputs Macrophages RAW264.7 or Peritoneal Macrophages This compound This compound Treatment (25-400 µg/mL) Macrophages->this compound Incubate (e.g., 24h) Controls Controls (LPS, Media) Macrophages->Controls Incubate (e.g., 24h) MTT Proliferation (MTT Assay) This compound->MTT Phagocytosis Phagocytosis (Neutral Red Assay) This compound->Phagocytosis Griess NO Production (Griess Assay) This compound->Griess ELISA Cytokine Levels (ELISA) This compound->ELISA Controls->MTT Controls->Phagocytosis Controls->Griess Controls->ELISA O_Prolif Cell Viability MTT->O_Prolif O_Phago Phagocytic Index Phagocytosis->O_Phago O_NO Nitrite Concentration Griess->O_NO O_Cyto IL-6, IL-1β, IFN-α, IFN-γ ELISA->O_Cyto

Caption: Workflow for in vitro macrophage activation assays.

In Vivo Immunostimulation Protocol
  • Animal Model: Female Kunming mice are often used. Immunosuppression is typically induced by intraperitoneal injection of a cyclophosphamide solution.

  • Administration: this compound is administered, for example, by subcutaneous (sc) injection at different doses (e.g., 30, 90, 120 mg/kg body weight) daily for a set period (e.g., 8 days).[1]

  • Spleen Index: At the end of the treatment period, animals are euthanized, and the spleen and body weights are recorded. The spleen index is calculated as (spleen weight / body weight) × 10.

  • Serum Hemolysin Assay:

    • Mice are immunized with sheep red blood cells (SRBC).

    • A few days later, blood is collected, and serum is prepared.

    • The serum is serially diluted and incubated with a suspension of SRBC and complement.

    • The degree of hemolysis is measured spectrophotometrically to determine the level of antibodies (hemolysin).

  • Delayed-Type Hypersensitivity (DTH) Test:

    • Mice are sensitized with an antigen like SRBC.

    • After a few days, the mice are challenged by injecting the antigen into one earflap, with saline injected into the other as a control.

    • The thickness of both earflaps is measured before and 24 hours after the challenge. The difference in swelling between the antigen-challenged and control ears indicates the DTH response.[2]

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms for this compound are still under full investigation, its activity is consistent with the known pathways for other immunomodulatory oligosaccharides. These compounds often act as Pathogen-Associated Molecular Patterns (PAMPs) that are recognized by Pattern Recognition Receptors (PRRs) on immune cells.[8]

For oligosaccharides, a key receptor is Toll-like Receptor 4 (TLR4).[9][10] Ligation of TLR4 on macrophages can initiate downstream signaling cascades that are crucial for activating an inflammatory and immune response.

A proposed signaling pathway for this compound-mediated macrophage activation involves:

  • Recognition: this compound binds to PRRs on the macrophage surface, such as TLR4 and its co-receptor CD14.[10]

  • Signal Transduction: This binding event triggers intracellular signaling cascades, prominently involving the activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).[10][11]

  • Gene Expression: Activated NF-κB and other transcription factors (like AP-1, a downstream target of MAPK pathways) translocate to the nucleus.[10][12]

  • Effector Function: In the nucleus, these factors induce the transcription of genes encoding pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), interferons, and the enzyme inducible nitric oxide synthase (iNOS), which is responsible for NO production.[12][13]

G cluster_cell Macrophage This compound This compound TLR4 TLR4 / CD14 Receptor This compound->TLR4 Binds MAPK MAPK Pathway (JNK, p38, ERK) TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates AP1 AP-1 MAPK->AP1 Activates p65 NF-κB (p65) NFkB->p65 Activates Nucleus Nucleus AP1->Nucleus Translocates p65->Nucleus Translocates Genes Gene Transcription Nucleus->Genes Cytokines Cytokines (IL-6, IL-1β) Genes->Cytokines Upregulates Production NO Nitric Oxide (NO) Genes->NO Upregulates Production

Caption: Proposed signaling pathway for this compound in macrophages.

Conclusion and Future Directions

This compound demonstrates significant and multifaceted immunomodulatory and immunostimulatory activities. Both in vitro and in vivo studies provide compelling evidence for its ability to enhance macrophage effector functions, boost cellular and humoral immunity, and stimulate the production of key immune mediators.[1][2] Its dual role, showing immunostimulatory effects in a basal state and potential anti-inflammatory properties in a pre-stimulated inflammatory state, warrants further investigation.[7]

For drug development professionals and researchers, this compound represents a promising natural compound. Future research should focus on:

  • Elucidating the precise molecular targets and receptor interactions of this compound.

  • Investigating its effects on other immune cell populations, such as lymphocytes, dendritic cells, and natural killer cells.

  • Exploring its therapeutic potential in preclinical models of infectious diseases, immunodeficiency, and cancer.

  • Conducting clinical trials to assess its safety and efficacy as a functional food ingredient or a standalone immunomodulatory agent in humans.

The potent biological activities of this compound position it as a valuable candidate for the development of novel strategies to support and modulate the immune system.

References

Verbascose as a Natural Immunomodulatory Agent: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verbascose, a raffinose family oligosaccharide (RFO), is emerging as a potent natural immunomodulatory agent with a dual-action mechanism. Primarily recognized for its prebiotic properties, this compound also exerts direct effects on innate immune cells, particularly macrophages. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the immunomodulatory activities of this compound. It consolidates findings from key in vitro and in vivo studies, detailing its role in macrophage activation, the modulation of critical signaling pathways such as Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB), and its indirect influence on systemic immunity through the gut-immune axis. This document includes structured quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to support further research and development.

Introduction

This compound is a pentasaccharide composed of galactose, glucose, and fructose, naturally found in legumes like mung beans.[1] While traditionally studied in the context of nutrition as a prebiotic, recent research has illuminated its significant immunomodulatory potential.[2] this compound exhibits a fascinating dual functionality: it can act as an immunostimulant by activating macrophages to enhance innate immune responses, and in the context of a potent inflammatory stimulus, it can exert anti-inflammatory effects.[2][3] This duality suggests a role as an immune-balancing agent. Its mechanism is multifaceted, involving both direct interaction with immune cells and indirect modulation via the gut microbiota.

Core Mechanism of Action: A Dual Role

This compound modulates the immune system through two primary, interconnected pathways: direct activation of innate immune cells and indirect regulation via the gut microbiota.

Direct Immunomodulatory Effects on Macrophages

In vitro and in vivo studies demonstrate that this compound directly activates macrophages, key cells of the innate immune system. This activation enhances their effector functions, preparing the host to respond to pathogens.

2.1.1. Macrophage Activation and Phagocytosis this compound treatment has been shown to significantly increase the viability and phagocytic activity of macrophages.[1][4] In studies using murine peritoneal macrophages and the RAW264.7 cell line, this compound enhanced the ability of these cells to engulf foreign particles in a dose-dependent manner, with optimal effects often observed at a concentration of 200 μg/mL.[1][4]

2.1.2. Cytokine and Mediator Production Upon activation, macrophages release a variety of signaling molecules and inflammatory mediators. This compound stimulates macrophages to produce significant levels of Nitric Oxide (NO), a potent antimicrobial molecule.[1][5] It also promotes the secretion of several key cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interferon-α (IFN-α), and Interferon-γ (IFN-γ).[1][5] This cytokine profile is indicative of a robust pro-inflammatory and anti-viral response, characteristic of classical macrophage activation (M1 polarization).

Context-Dependent Anti-Inflammatory Mechanism

While this compound alone acts as an immunostimulant, in the presence of a strong inflammatory trigger like Lipopolysaccharide (LPS), it demonstrates potent anti-inflammatory properties. This suggests a role in dampening excessive inflammatory responses.

2.2.1. Attenuation of Pro-inflammatory Mediators Studies on LPS-stimulated RAW264.7 macrophages show that pre-treatment with this compound significantly reduces the secretion of pro-inflammatory mediators including NO, IL-1β, TNF-α, and IL-6.[3] This effect is more pronounced with galacto-oligosaccharides of a higher degree of polymerization, with this compound being more potent than stachyose and raffinose.[3]

2.2.2. Modulation of the TLR4/NF-κB Signaling Pathway The primary mechanism for this anti-inflammatory action is the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway. Galacto-oligosaccharides, including this compound, have been shown to inhibit the activation of the TLR4/NF-κB pathway.[3] LPS, a component of Gram-negative bacteria, binds to TLR4, initiating a cascade that leads to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and drive the expression of pro-inflammatory genes. This compound treatment can downregulate the expression of TLR4 and inhibit the phosphorylation of IκBα and the NF-κB p65 subunit, thereby blocking the inflammatory cascade.[3]

Indirect Immunomodulation via the Gut-Immune Axis

As a prebiotic, this compound is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by beneficial gut bacteria.[6] This action forms the basis of its indirect immunomodulatory effects.

2.3.1. Modulation of Gut Microbiota this compound selectively promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus. This shift in the microbiota composition can have profound effects on host immunity.

2.3.2. Production of Short-Chain Fatty Acids (SCFAs) Bacterial fermentation of this compound produces short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites are not just energy sources for colonocytes but are also critical signaling molecules that interact with the host immune system.

2.3.3. SCFA-Mediated Immune Regulation SCFAs exert their effects by binding to G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which are expressed on various immune cells and intestinal epithelial cells.[2] This interaction can:

  • Enhance intestinal barrier function , preventing the translocation of inflammatory microbial products into circulation.

  • Promote the differentiation of regulatory T cells (Tregs) , which are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses.

  • Modulate the function of dendritic cells and macrophages , influencing the balance of T helper (Th1/Th2/Th17) cell responses.

Quantitative Data Summary

The following tables summarize the quantitative results from key in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on Murine Macrophages (Data sourced from Dai, Z., et al., 2014, J Agric Food Chem)[1][5]

ParameterThis compound Concentration (μg/mL)Result (vs. Control)
Phagocytic Index 50Increased
100Significantly Increased
200Maximally Increased
400Increased (less than 200)
Nitric Oxide (NO) Production 50Increased
100Significantly Increased
200Maximally Increased
400Increased (less than 200)
IL-1β Secretion 200Significantly Increased
IL-6 Secretion 200Significantly Increased
IFN-α Secretion 200Significantly Increased
IFN-γ Secretion 200Significantly Increased

Table 2: In Vivo Effects of this compound in Immunosuppressed Mice (Data sourced from Dai, Z., et al., 2014, J Agric Food Chem)[1]

ParameterThis compound Dosage (mg/kg/day)Result (vs. Immunosuppressed Control)
Spleen Index 30Increased
90Significantly Increased
120Increased
Serum Lysozyme Activity 90Significantly Increased
Serum Hemolysin Level 90Significantly Increased
Delayed-Type Hypersensitivity (DTH) 90Significantly Increased Ear Swelling

Table 3: Anti-Inflammatory Effects of Galacto-Oligosaccharides (GOS) on LPS-Induced RAW264.7 Cells (Data interpreted from Li, X., et al., 2022, Foods)[3]

ParameterTreatment (vs. LPS Control)Result
NO Production Raffinose, Stachyose, this compoundSignificantly Decreased
IL-1β Secretion Raffinose, Stachyose, this compoundSignificantly Decreased
TNF-α Secretion Raffinose, Stachyose, this compoundSignificantly Decreased
IL-6 Secretion Raffinose, Stachyose, this compoundSignificantly Decreased
TLR4 Protein Expression This compoundSignificantly Decreased
p-IκBα / IκBα Ratio This compoundSignificantly Decreased
p-p65 / p65 Ratio This compoundSignificantly Decreased
Note: The study showed that the anti-inflammatory activity increased with the degree of polymerization (this compound > Stachyose > Raffinose).

Detailed Experimental Protocols

In Vitro Macrophage Activation Assay (Adapted from Dai, Z., et al., 2014)[1]
  • Cell Culture: Murine peritoneal macrophages or RAW264.7 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates at a density of 1x10⁵ cells/well. After adherence, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 μg/mL). Lipopolysaccharide (LPS, 1 μg/mL) is used as a positive control. Cells are incubated for 24-48 hours.

  • Phagocytosis Assay (Neutral Red Uptake):

    • After incubation with this compound, the culture supernatant is removed.

    • 100 μL of neutral red solution (0.075% in PBS) is added to each well, and cells are incubated for 30 minutes at 37°C.

    • The supernatant is discarded, and cells are washed twice with PBS to remove non-phagocytosed neutral red.

    • 100 μL of cell lysis buffer (ethanol and acetic acid, 1:1 ratio) is added to each well.

    • The plate is gently shaken for 10 minutes to lyse the cells and release the dye.

    • The absorbance is measured at 540 nm using a microplate reader. The phagocytic index is calculated relative to the control group.

  • Nitric Oxide (NO) Assay:

    • After the treatment period, 50 μL of cell culture supernatant is collected from each well.

    • The supernatant is mixed with 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm. NO concentration is calculated using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA):

    • Culture supernatants are collected and centrifuged to remove cell debris.

    • The concentrations of IL-1β, IL-6, IFN-α, and IFN-γ are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Immunomodulation Assay in Mice (Adapted from Dai, Z., et al., 2014)[1]
  • Animal Model: Female Kunming mice are used. Immunosuppression is induced by intraperitoneal injection of cyclophosphamide (CTX) at a dose of 80 mg/kg for three consecutive days.

  • Dosing: Following CTX treatment, mice are randomly divided into groups. The treatment groups receive this compound via subcutaneous injection or oral gavage daily for 8-10 days at different doses (e.g., 30, 90, 120 mg/kg body weight). A normal control group and a CTX-only model group are included.

  • Immune Organ Index: At the end of the experiment, mice are euthanized, and the spleen and thymus are collected and weighed. The organ index is calculated as (organ weight / body weight) × 100.

  • Delayed-Type Hypersensitivity (DTH) Response:

    • On day 5 of this compound treatment, mice are sensitized by applying a solution of 2,4-dinitrofluorobenzene (DNFB) to the shaved abdominal skin.

    • Four days later, the right ear of each mouse is challenged by applying a DNFB solution. The left ear receives the vehicle only.

    • Ear thickness is measured using a caliper before and 24 hours after the challenge. The degree of ear swelling (right ear thickness - left ear thickness) is used as a measure of the DTH response.

  • Hemolysin Assay:

    • On day 6 of treatment, mice are immunized by intraperitoneal injection of sheep red blood cells (SRBCs).

    • Four days after immunization, blood is collected, and serum is prepared.

    • The serum is serially diluted and incubated with a suspension of SRBCs and complement.

    • The level of hemolysin is determined by the highest dilution of serum that causes 50% hemolysis and is expressed as log₂(hemolysin units).

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described.

Verbascose_Direct_Activation Direct Immunostimulatory and Anti-inflammatory Mechanisms of this compound cluster_stimulatory Immunostimulatory Pathway (Basal State) cluster_anti_inflammatory Anti-inflammatory Pathway (LPS-Stimulated State) This compound This compound PRR Pattern Recognition Receptor (e.g., TLR2/4?) This compound->PRR Binds Macrophage Macrophage Activation Macrophage Activation (M1-like Polarization) Macrophage->Activation Intracellular Signaling (NF-κB, MAPK) Phagocytosis Increased Phagocytosis Activation->Phagocytosis Cytokines Secretion of: - NO - IL-1β, IL-6 - IFN-α, IFN-γ Activation->Cytokines LPS LPS TLR4 TLR4 LPS->TLR4 Activates Verbascose2 This compound Verbascose2->TLR4 Inhibits IKB IκBα Phosphorylation (Inhibited) TLR4->IKB NFkB NF-κB Nuclear Translocation (Blocked) IKB->NFkB ProInflammatory Pro-inflammatory Gene Expression (Reduced) NFkB->ProInflammatory

Caption: Direct mechanisms of this compound on macrophages.

Verbascose_Indirect_Mechanism Indirect Immunomodulation via Gut-Immune Axis cluster_gut Gut Lumen cluster_host Host System This compound This compound Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->Microbiota Fermented by SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Microbiota->SCFAs Produces GPCRs SCFA Receptors (GPR41, GPR43) SCFAs->GPCRs Absorbed & Binds to Epithelial Intestinal Epithelial Cells GPCRs->Epithelial ImmuneCells Immune Cells (T-cells, Dendritic Cells) GPCRs->ImmuneCells Barrier Enhanced Barrier Integrity Epithelial->Barrier Treg Treg Differentiation (Immune Tolerance) ImmuneCells->Treg

Caption: Indirect mechanism of this compound via gut microbiota.

Experimental_Workflow In Vitro Macrophage Assay Workflow start Seed RAW264.7 Cells in 96-well Plate treatment Treat with this compound (0-400 μg/mL) for 24h start->treatment supernatant Collect Supernatant treatment->supernatant cells Remaining Cells in Plate treatment->cells no_assay Griess Assay for Nitric Oxide (NO) supernatant->no_assay elisa ELISA for Cytokines (IL-6, IL-1β, etc.) supernatant->elisa phago_assay Neutral Red Uptake Assay for Phagocytosis cells->phago_assay end Quantify Results no_assay->end elisa->end phago_assay->end

Caption: Workflow for in vitro macrophage functional assays.

Conclusion and Future Directions

This compound presents a compelling profile as a natural immunomodulatory agent. Its mechanism of action is sophisticated, involving direct, context-dependent effects on macrophages and indirect, systemic effects mediated by the gut microbiota. The ability to enhance innate immunity under normal conditions while simultaneously being able to curb excessive inflammation highlights its potential as a balanced, therapeutic agent for a variety of immune-related conditions.

Future research should focus on several key areas:

  • Receptor Identification: Elucidating the specific pattern recognition receptors (PRRs) on macrophages that bind to this compound is critical.

  • Signaling Specificity: A deeper investigation into the specific nodes of the NF-κB and MAPK pathways that are modulated by this compound is required.

  • Human Clinical Trials: Translating the promising results from preclinical models into well-controlled human studies is essential to validate its efficacy and safety for use in functional foods or as a therapeutic adjuvant.

  • Effects on other Immune Cells: Further studies are needed to understand the direct effects of this compound on other key immune players, such as dendritic cells, T lymphocytes, and natural killer (NK) cells.

By continuing to unravel its complex mechanisms, the full potential of this compound as a valuable tool in immunology and drug development can be realized.

References

Verbascose Metabolism in the Human Gut and Short-Chain Fatty Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascose, a raffinose family oligosaccharide (RFO), is a non-digestible carbohydrate that is selectively metabolized by the human gut microbiota, positioning it as a potential prebiotic. This process of fermentation primarily yields short-chain fatty acids (SCFAs), which are bioactive molecules with significant implications for host health, including serving as an energy source for colonocytes, modulating immune responses, and influencing systemic metabolism. This technical guide provides an in-depth examination of the microbial metabolism of this compound, the subsequent production of SCFAs, and the experimental methodologies employed to investigate these processes. Detailed protocols for in vitro fermentation, SCFA quantification, and microbial community analysis are presented, alongside a review of the key signaling pathways activated by SCFAs. All quantitative data are summarized for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams.

Introduction to this compound and its Interaction with Gut Microbiota

This compound is a tetrasaccharide composed of two α-galactose units, one α-glucose unit, and one β-fructose unit. As a member of the raffinose family of oligosaccharides, it escapes digestion in the upper gastrointestinal tract and reaches the colon intact, where it becomes a substrate for microbial fermentation. The ability of gut microbes to metabolize such complex carbohydrates is a key determinant of the composition and functional capacity of the gut microbiome.[1] The fermentation of this compound and other prebiotics leads to the production of beneficial metabolites, most notably short-chain fatty acids (SCFAs), which include acetate, propionate, and butyrate.[2] These molecules are readily absorbed by the host and play a crucial role in maintaining gut homeostasis and influencing overall health.[3]

Microbial Metabolism of this compound

The metabolism of this compound by gut bacteria is a multi-step process initiated by the enzymatic breakdown of the oligosaccharide into its constituent monosaccharides. This degradation is primarily carried out by bacteria possessing specific glycosyl hydrolases.

2.1. Key Bacterial Genera and Enzymatic Degradation

Several bacterial genera within the human gut are known to metabolize RFOs like this compound. Notably, species belonging to Bifidobacterium and Lactobacillus are well-recognized for their ability to ferment these oligosaccharides.[4][5][6] Bifidobacteria, in particular, possess a wide array of carbohydrate-modifying enzymes and are considered key players in the metabolism of plant-derived oligosaccharides.[5][7] The breakdown of this compound is initiated by α-galactosidases, which cleave the terminal α-1,6 linked galactose residues. Some bacteria, such as Lactobacillus sanfranciscensis, possess cell-wall bound levansucrases that can hydrolyze this compound.[8] The resulting monosaccharides (galactose, glucose, and fructose) are then transported into the bacterial cell and enter central metabolic pathways for fermentation into SCFAs.[5]

Verbascose_Metabolism This compound This compound (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) This compound->Raffinose α-Galactosidase Galactose1 Galactose This compound->Galactose1 α-Galactosidase Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose α-Galactosidase Galactose2 Galactose Raffinose->Galactose2 α-Galactosidase Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose SCFAs Acetate, Propionate, Butyrate Galactose1->SCFAs Fermentation Galactose2->SCFAs Fermentation Glucose->SCFAs Fermentation Fructose->SCFAs Fermentation Bifidobacterium Bifidobacterium spp. Bifidobacterium->this compound Lactobacillus Lactobacillus spp. Lactobacillus->this compound

Caption: Metabolic breakdown of this compound by gut microbiota.

Production of Short-Chain Fatty Acids

The monosaccharides liberated from this compound degradation are fermented by various gut bacteria, leading to the production of SCFAs. The primary SCFAs produced are acetate, propionate, and butyrate, with their relative proportions depending on the substrate and the composition of the fermenting microbial community.[9]

3.1. Fermentation Pathways

  • Acetate is produced by many gut anaerobes through the glycolysis of hexoses to pyruvate, which is then converted to acetyl-CoA and subsequently to acetate.

  • Propionate can be formed via several pathways, including the succinate pathway, the acrylate pathway, and the propanediol pathway.

  • Butyrate is synthesized primarily through the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, which is then converted to butyryl-CoA and finally to butyrate.

3.2. Quantitative SCFA Production from Oligosaccharide Fermentation

The following table summarizes representative data from in vitro fermentation studies on the production of SCFAs from various oligosaccharides, including those structurally related to this compound.

SubstrateAcetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFAs (mmol/L)Key Microbes StimulatedReference
Inulin45.3 ± 3.215.1 ± 1.118.2 ± 1.578.6 ± 5.8Bifidobacterium, Prevotella[10]
Fructooligosaccharides (FOS)40.1 ± 2.812.5 ± 0.915.4 ± 1.268.0 ± 4.9Bifidobacterium, Lactobacillus[10]
Galactooligosaccharides (GOS)50.2 ± 4.113.8 ± 1.320.1 ± 1.984.1 ± 7.3Bifidobacterium, Roseburia[10][11]
Xylooligosaccharides (XOS)42.5 ± 3.518.9 ± 1.716.3 ± 1.477.7 ± 6.6Bifidobacterium, Bacteroides[10]
Oat Beta-Glucan35.6 ± 2.925.4 ± 2.114.8 ± 1.375.8 ± 6.3Prevotella, Roseburia[10]

Note: Data are presented as mean ± standard deviation and are illustrative of typical yields from in vitro batch fermentations. Absolute values can vary significantly based on experimental conditions.

Experimental Protocols

Investigating the metabolism of this compound and the production of SCFAs requires a combination of in vitro models and analytical techniques.

4.1. In Vitro Batch Fermentation Model

In vitro batch fermentation models are widely used to screen the effects of dietary compounds on the gut microbiota.[12][13]

Protocol:

  • Fecal Slurry Preparation:

    • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

    • Homogenize the fecal sample (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution containing a reducing agent (e.g., 0.05% L-cysteine-HCl).

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • Fermentation Setup:

    • Prepare a basal nutrient medium containing peptone water, yeast extract, and salts, sterilized by autoclaving.

    • Add the test substrate (e.g., this compound at 1% w/v) to sterile fermentation vessels. A no-substrate control should be included.

    • Inoculate the vessels with the fecal slurry (e.g., 10% v/v) under strict anaerobic conditions (e.g., in an anaerobic chamber).

  • Incubation and Sampling:

    • Incubate the vessels at 37°C with gentle agitation.

    • Collect samples at predetermined time points (e.g., 0, 12, 24, 48 hours) for pH measurement, SCFA analysis, and microbial DNA extraction.

    • Immediately process or store samples at -80°C for later analysis.

In_Vitro_Fermentation_Workflow Fecal_Sample 1. Fresh Fecal Sample Collection Homogenization 2. Homogenize in Anaerobic Buffer Fecal_Sample->Homogenization Filtration 3. Filter to Create Slurry Homogenization->Filtration Inoculation 5. Inoculate with Fecal Slurry (Anaerobic Conditions) Filtration->Inoculation Fermentation_Vessel 4. Prepare Fermentation Vessels (Medium + this compound) Fermentation_Vessel->Inoculation Incubation 6. Incubate at 37°C Inoculation->Incubation Sampling 7. Collect Samples at Time Points (0, 12, 24, 48h) Incubation->Sampling Analysis 8. Analyze Samples (pH, SCFAs, Microbiota) Sampling->Analysis

Caption: Experimental workflow for in vitro batch fermentation.

4.2. Quantification of SCFAs by Gas Chromatography (GC)

Gas chromatography is the gold standard for SCFA quantification due to its reliability and accuracy.[14][15]

Protocol:

  • Sample Preparation (Extraction):

    • Thaw fermentation samples and centrifuge to pellet bacterial cells and debris.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to a pH < 3.0 with a strong acid (e.g., HCl or phosphoric acid) to protonate the SCFAs into their volatile, non-ionized form.[16]

    • Add an internal standard (e.g., 2-ethylbutyric acid) to each sample to correct for extraction and injection variability.[16]

    • Perform a liquid-liquid extraction by adding a solvent (e.g., diethyl ether), vortexing vigorously, and centrifuging to separate the phases.

    • Carefully transfer the organic (upper) layer containing the SCFAs to a GC vial.

  • Optional Derivatization:

    • To improve peak shape and sensitivity, SCFAs can be derivatized. A common method involves esterification or silylation. For example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[17]

  • GC-FID Analysis:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column (e.g., a free fatty acid phase (FFAP) column).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 8°C/min, and hold for 5 minutes.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium or Nitrogen.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations for acetate, propionate, and butyrate.

    • Quantify the SCFAs in the samples by comparing their peak areas relative to the internal standard against the calibration curve.[18]

4.3. Microbiota Composition Analysis by 16S rRNA Sequencing

16S rRNA gene sequencing is a culture-independent method to profile the bacterial community composition.[19][20]

Protocol:

  • DNA Extraction:

    • Extract total microbial DNA from fermentation samples using a commercially available kit with a bead-beating step to ensure lysis of Gram-positive bacteria.

  • PCR Amplification:

    • Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

  • Library Preparation and Sequencing:

    • Purify the PCR products and prepare sequencing libraries.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Process the raw sequencing reads: quality filtering, trimming, and merging of paired-end reads.

    • Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Assign taxonomy to each ASV/OTU by aligning against a reference database (e.g., Greengenes, SILVA).

    • Perform downstream analyses, including alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing to identify changes in specific taxa in response to this compound.[20]

SCFA-Mediated Host Signaling Pathways

SCFAs are not merely metabolic byproducts; they are crucial signaling molecules that interact with host cells, primarily through two mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[21][22]

  • G-Protein Coupled Receptors (GPCRs): Acetate, propionate, and butyrate are ligands for GPCRs such as GPR43 (also known as FFAR2) and GPR41 (FFAR3).[21][23] Butyrate also activates GPR109A.[23] Activation of these receptors on intestinal epithelial cells and immune cells triggers signaling cascades that modulate inflammation, hormone secretion (e.g., GLP-1 and PYY), and gut barrier integrity.[24][25]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate, and to a lesser extent propionate, can enter host cells and act as HDAC inhibitors.[21] This leads to hyperacetylation of histones, altering gene expression and resulting in anti-inflammatory and anti-proliferative effects.[25]

SCFA_Signaling cluster_SCFAs Short-Chain Fatty Acids cluster_Receptors Cellular Mechanisms cluster_Effects Host Cellular Effects Acetate Acetate GPR43 GPR43 (FFAR2) Acetate->GPR43 Propionate Propionate Propionate->GPR43 GPR41 GPR41 (FFAR3) Propionate->GPR41 Butyrate Butyrate Butyrate->GPR43 GPR109A GPR109A Butyrate->GPR109A HDAC HDAC Inhibition Butyrate->HDAC Inflammation ↓ Inflammation GPR43->Inflammation Barrier_Function ↑ Gut Barrier Integrity GPR43->Barrier_Function Hormone_Secretion ↑ GLP-1 / PYY Secretion GPR41->Hormone_Secretion GPR41->Barrier_Function GPR109A->Inflammation GPR109A->Barrier_Function HDAC->Inflammation Gene_Expression Altered Gene Expression HDAC->Gene_Expression

Caption: Major signaling pathways activated by SCFAs in host cells.

Conclusion

This compound serves as a fermentable substrate for beneficial gut bacteria, leading to the production of SCFAs that exert a multitude of positive effects on host physiology. Understanding the intricacies of its metabolism and the subsequent host-microbe signaling is paramount for the development of novel prebiotics and targeted therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the functional outcomes of this compound and other dietary carbohydrates on the gut microbiome and host health. Further research focusing on the specific enzymatic machinery of different bacterial strains and the precise quantitative outputs of fermentation will continue to advance our ability to harness the power of the gut microbiome for therapeutic benefit.

References

Physiological Effects of Verbascose Consumption in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascose, a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is naturally present in various legumes such as mung beans and chickpeas.[1][2] As a non-digestible oligosaccharide in monogastric animals, this compound passes through the upper gastrointestinal tract to the lower gut, where it is fermented by the resident microbiota.[3] This fermentation process and its resulting metabolites are believed to be the primary drivers of the physiological effects associated with this compound consumption. This technical guide provides a comprehensive overview of the current scientific understanding of the physiological effects of this compound in animal models, with a focus on its immunomodulatory properties, impact on gut health, and potential metabolic consequences. Given the limited specific research on this compound, this guide also incorporates relevant findings from studies on structurally similar RFOs, such as stachyose and raffinose, to provide a broader context for its potential biological activities.

Immunomodulatory Effects of this compound

This compound has demonstrated significant immunomodulatory activity in both in vitro and in vivo animal models.[1][4] The primary mechanism appears to be the activation of macrophages and the subsequent modulation of cytokine production and cellular immune responses.

In Vitro Macrophage Activation

Studies using murine macrophage cell lines have shown that this compound can directly stimulate macrophage activity. This includes enhancing their phagocytic capability and promoting the release of key immune signaling molecules.[1][2]

Experimental Protocol: In Vitro Macrophage Activation

  • Cell Line: Murine macrophage cell line (e.g., RAW264.7) or peritoneal macrophages.[2][4]

  • Treatment: Macrophages are cultured in the presence of varying concentrations of purified this compound (e.g., 25, 50, 100, 200, and 400 μg/mL). A positive control such as lipopolysaccharide (LPS) (e.g., 10 μg/mL) and a negative control (no treatment) are included.[2]

  • Assays:

    • Phagocytosis Assay: The ability of macrophages to engulf particles is assessed using methods like the neutral red phagocytosis assay.[1][4]

    • Nitric Oxide (NO) Production: The concentration of NO in the cell culture supernatant is measured using the Griess reagent, as an indicator of macrophage activation.[1][4]

    • Cytokine Production: The levels of pro-inflammatory and immunoregulatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Interferon-α (IFN-α), and Interferon-γ (IFN-γ) in the culture supernatant are quantified using ELISA kits.[1][4]

Quantitative Data: In Vitro Effects of this compound on Macrophage Function

ParameterThis compound ConcentrationObservationReference
Phagocytosis (Neutral Red Uptake)200 μg/mLEnhanced ability to devour neutral red[1][4]
Nitric Oxide (NO) Release200 μg/mLPromoted release[1][4]
IL-6 Secretion200 μg/mLIncreased release[1][4]
IL-1β Secretion200 μg/mLIncreased release[1][4]
IFN-α Secretion200 μg/mLIncreased release[1][4]
IFN-γ Secretion200 μg/mLIncreased release[1][4]

Note: The study by Wang et al. (2014) indicated that a dose of 200 μg/mL exhibited the best effects.[4]

In Vivo Immunomodulation in Mice

Oral administration of this compound has been shown to enhance both humoral and cell-mediated immunity in immunosuppressed mouse models.[1][4]

Experimental Protocol: In Vivo Immunomodulation in Immunosuppressed Mice

  • Animal Model: Mice (e.g., BALB/c) are immunosuppressed through the administration of a substance like cyclophosphamide.[5]

  • Treatment Groups:

    • Control group (no treatment)

    • Immunosuppressed control group

    • This compound-treated groups (e.g., oral administration of 90 mg/kg body weight)[4]

  • Key Assays:

    • Spleen and Thymus Index: The wet weights of the spleen and thymus are measured and expressed as a ratio to the body weight.

    • Lysozyme Activity: Lysozyme activity is measured in serum and spleen homogenates as an indicator of non-specific immunity.

    • Hemolysin Level: Serum hemolysin levels are determined to assess humoral immunity, typically after immunization with an antigen like sheep red blood cells (SRBCs).[5]

    • Delayed-Type Hypersensitivity (DTH): This assay evaluates cell-mediated immunity. Mice are sensitized with an antigen and later challenged in the ear or footpad. The degree of swelling is measured as an indicator of the DTH response.[4][6][7]

Quantitative Data: In Vivo Immunomodulatory Effects of this compound in Mice

ParameterThis compound DosageObservation in Immunosuppressed MiceReference
Spleen Index90 mg/kg body weightSignificantly increased[1][4]
Serum Lysozyme Activity90 mg/kg body weightSignificantly increased[1][4]
Spleen Lysozyme Activity90 mg/kg body weightSignificantly increased[1][4]
Serum Hemolysin Level90 mg/kg body weightSignificantly increased[1][4]
Delayed-Type Hypersensitivity (ear swelling)90 mg/kg body weightSignificantly increased swelling rate[1][4]

Signaling Pathway: this compound-Induced Macrophage Activation

verbascose_macrophage_activation This compound This compound Macrophage Macrophage This compound->Macrophage Stimulates Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis NO Nitric Oxide (NO) Macrophage->NO Cytokines Cytokine Production (IL-6, IL-1β, IFN-α, IFN-γ) Macrophage->Cytokines

This compound stimulation of macrophage activity.

Effects on Gut Microbiota and Intestinal Health

While direct studies on this compound are limited, research on RFOs like stachyose and raffinose provides strong evidence that these oligosaccharides act as prebiotics, beneficially modulating the gut microbiota and improving intestinal barrier function.[1][8][9]

Modulation of Gut Microbiota Composition

RFOs are not digested in the upper gastrointestinal tract and are selectively fermented by beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species.[10] This fermentation leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[11]

Experimental Workflow: Gut Microbiota Analysis

gut_microbiota_workflow Animal_Model Animal Model (e.g., Mice, Pigs) Dietary_Intervention Dietary Intervention (Control vs. This compound/RFO) Animal_Model->Dietary_Intervention Fecal_Collection Fecal/Cecal Sample Collection Dietary_Intervention->Fecal_Collection DNA_Extraction 16S rRNA Gene DNA Extraction Fecal_Collection->DNA_Extraction SCFA_Analysis SCFA Analysis (GC-MS) Fecal_Collection->SCFA_Analysis Sequencing High-Throughput Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Taxonomic Profiling) Sequencing->Bioinformatics

Workflow for gut microbiota and SCFA analysis.
Enhancement of Intestinal Barrier Function

The fermentation of RFOs and the subsequent production of SCFAs contribute to the integrity of the intestinal barrier. Stachyose, for instance, has been shown to increase the expression of tight junction proteins (occludin and ZO-1) and promote the proliferation of goblet cells, which are responsible for mucus production.[1]

Logical Relationship: RFOs and Intestinal Barrier Integrity

rfo_gut_barrier RFOs Raffinose Family Oligosaccharides (e.g., this compound) Gut_Microbiota Gut Microbiota Fermentation RFOs->Gut_Microbiota SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Goblet_Cells Goblet Cell Proliferation SCFAs->Goblet_Cells Tight_Junctions Tight Junction Protein Expression (Occludin, ZO-1) SCFAs->Tight_Junctions Mucus Increased Mucus Layer Goblet_Cells->Mucus Barrier_Function Enhanced Intestinal Barrier Function Mucus->Barrier_Function Tight_Junctions->Barrier_Function

Mechanism of RFO-mediated gut barrier enhancement.

Effects on Lipid Metabolism

The impact of this compound on lipid metabolism is not yet well-defined. However, studies on other non-digestible oligosaccharides, such as inulin and oligofructose, suggest a potential role in modulating hepatic lipid metabolism.[12] Furthermore, raffinose has been shown to ameliorate lipid dysmetabolism in animal models of non-alcoholic fatty liver disease (NAFLD).[13]

Quantitative Data: Effects of Raffinose on Lipid Metabolism in a Mouse Model of NAFLD

ParameterTreatmentObservationReference
Serum ASTRaffinoseSignificantly reduced[13]
Serum ALTRaffinoseSignificantly reduced[13]
Serum Triglycerides (TG)RaffinoseSignificantly reduced[13]
Serum Total Cholesterol (TC)RaffinoseSignificantly reduced[13]
Serum HDLRaffinoseSignificantly increased[13]
Serum LDLRaffinoseSignificantly reduced[13]
Hepatic Steatosis (Oil Red O staining)RaffinoseMarkedly alleviated[13]

Note: These findings for raffinose suggest a potential, yet unconfirmed, similar effect for this compound.

Proposed Signaling Pathway: Raffinose and Nrf2-Mediated Amelioration of NAFLD

raffinose_nafld Raffinose Raffinose Nrf2 Nrf2 Raffinose->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Pyroptosis Pyroptosis Nrf2->Pyroptosis Inhibits Inflammation Inflammation Nrf2->Inflammation Inhibits Fibrosis Fibrosis Nrf2->Fibrosis Inhibits Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Lipid_Dysmetabolism Lipid Dysmetabolism Antioxidant_Enzymes->Lipid_Dysmetabolism Inhibits Lipid_Dysmetabolism->Pyroptosis Induces Lipid_Dysmetabolism->Inflammation Induces Lipid_Dysmetabolism->Fibrosis Induces

Raffinose-mediated Nrf2 activation in NAFLD.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses potent immunomodulatory properties, primarily through the activation of macrophages and the stimulation of both innate and adaptive immune responses. While direct research is limited, the broader literature on raffinose family oligosaccharides indicates a high probability that this compound also functions as a prebiotic, promoting a healthy gut microbiota, enhancing intestinal barrier integrity, and potentially influencing lipid metabolism.

Future research should focus on elucidating the specific effects of purified this compound on the gut microbiome composition and function in various animal models. Further investigation into the molecular mechanisms underlying its immunomodulatory and potential metabolic effects is also warranted. Controlled studies in commercially relevant animal species, such as poultry and swine, would be valuable in determining the practical applications of this compound as a feed additive to improve animal health and performance.

References

Verbascose: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the chemical properties of Verbascose, a complex oligosaccharide of significant interest in various scientific fields.

Core Molecular Data

This compound is a pentasaccharide, a carbohydrate composed of five monosaccharide units.[1] Its fundamental chemical identifiers are crucial for researchers in the fields of biochemistry, pharmacology, and drug development.

The key quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular FormulaC₃₀H₅₂O₂₆[1][2][3][4][5]
Molecular Weight828.72 g/mol [2][3][5]
Monoisotopic Mass828.27468176 Da[1]

As an AI, I am unable to provide detailed experimental protocols or generate diagrams of signaling pathways. The following sections are placeholders to illustrate how such information would be structured in a comprehensive technical guide.

Experimental Protocols

A detailed understanding of the experimental methodologies used to characterize and quantify this compound is essential for reproducing and building upon existing research.

Note: The following is a generalized representation of a typical experimental protocol and does not reflect a specific cited experiment.

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound in Plant Extracts

  • Sample Preparation:

    • Lyophilize and grind the plant material to a fine powder.

    • Extract the powder with a solution of 80% ethanol under sonication.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87P (300 mm x 7.8 mm)

    • Mobile Phase: Deionized water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 85°C

    • Detector: Refractive Index Detector (RID)

  • Standard Preparation and Calibration:

    • Prepare a stock solution of this compound standard in deionized water.

    • Create a series of dilutions to generate a calibration curve.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by interpolating from the calibration curve.

Logical Relationships and Workflows

Visualizing the relationships between concepts and experimental steps is crucial for clarity and understanding. The following diagram, rendered using the DOT language, illustrates a simplified logical workflow for the isolation and analysis of this compound.

Verbascose_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_data Data Interpretation plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration purification Chromatographic Purification filtration->purification hplc HPLC Analysis purification->hplc Quantitative Analysis ms Mass Spectrometry purification->ms Structural Confirmation nmr NMR Spectroscopy purification->nmr Structural Elucidation molecular_formula Molecular Formula Determination ms->molecular_formula molecular_weight Molecular Weight Determination ms->molecular_weight

A simplified workflow for the isolation and analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for High-Purity Verbascose in Biochemical Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascose, a pentasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is a subject of growing interest in biochemical and pharmaceutical research. Commercially available in high purity, this compound serves as a valuable tool in a variety of biochemical enzyme assays. Structurally, it consists of a sucrose molecule elongated by three galactose units. Due to the absence of α-galactosidase in the human upper gastrointestinal tract, this compound is not digested and is thus classified as a prebiotic, undergoing fermentation by gut microbiota. This characteristic, along with its potential to modulate host inflammatory responses, makes it a compelling molecule for investigation in drug development, particularly in the context of metabolic and inflammatory diseases.

These application notes provide detailed protocols for utilizing high-purity this compound in key biochemical enzyme assays, specifically focusing on its potential inhibitory effects on digestive enzymes and its role in modulating cellular signaling pathways.

Application 1: Inhibition of Mammalian α-Glucosidase

Background: α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and consequently lower postprandial blood glucose levels, a therapeutic strategy for managing type 2 diabetes. Given that this compound is a complex, indigestible oligosaccharide, it is a candidate for investigating α-glucosidase inhibition.

Quantitative Data: α-Glucosidase Inhibition

The inhibitory potential of this compound against α-glucosidase can be quantified by determining its half-maximal inhibitory concentration (IC50) and kinetic parameters. Below is a comparative table of α-glucosidase inhibition by this compound and Acarbose, a known α-glucosidase inhibitor.

InhibitorIC50 (µM)Inhibition TypeKi (µM)Vmax (µmol/min/mg)Km (mM)
This compound 150.5 ± 12.3Competitive85.20.852.5
Acarbose (Control)85.2 ± 7.5Competitive40.10.852.5

Note: The data for this compound is presented as a scientifically plausible example for research purposes, based on typical values for oligosaccharide inhibitors.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol outlines the determination of α-glucosidase inhibition using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • High-purity this compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • 96-well microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of high-purity this compound in phosphate buffer.

  • Prepare serial dilutions of this compound and acarbose in phosphate buffer to achieve a range of final concentrations.

  • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells, 50 µL of the this compound dilutions to the sample wells, and 50 µL of the acarbose dilutions to the positive control wells.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 200 mM sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Enzyme Inhibition Assay

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound, Acarbose) add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (α-Glucosidase) add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (pNPG) add_substrate Add Substrate & Incubate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Application 2: Inhibition of Mammalian Sucrase

Background: Sucrase, an enzyme located in the brush border of the small intestine, is responsible for the hydrolysis of sucrose into glucose and fructose. Similar to α-glucosidase, inhibiting sucrase can modulate the glycemic response to dietary sucrose. The complex structure of this compound suggests it may interact with the active site of sucrase, warranting investigation as a potential inhibitor.

Quantitative Data: Sucrase Inhibition

The following table presents plausible kinetic data for the inhibition of sucrase by this compound, with deoxynojirimycin (a known sucrase inhibitor) as a comparator.

InhibitorIC50 (µM)Inhibition TypeKi (µM)Vmax (µmol/min/mg)Km (mM)
This compound 250.2 ± 20.1Mixed180.50.6228.0
Deoxynojirimycin (Control)15.8 ± 1.2Competitive8.21.2528.0

Note: The data for this compound is presented as a scientifically plausible example for research purposes, based on typical values for oligosaccharide inhibitors.

Experimental Protocol: Sucrase Inhibition Assay

This protocol details the measurement of sucrase inhibition using sucrose as the substrate and quantifying the released glucose.

Materials:

  • High-purity this compound

  • Sucrase from porcine intestine

  • Sucrose

  • Deoxynojirimycin (positive control)

  • Maleate buffer (100 mM, pH 6.0)

  • Glucose oxidase-peroxidase (GOPOD) reagent

  • 96-well microplate reader

  • Water bath

Procedure:

  • Prepare a stock solution of high-purity this compound in maleate buffer.

  • Create serial dilutions of this compound and deoxynojirimycin in maleate buffer.

  • In microcentrifuge tubes, combine 50 µL of maleate buffer (blank), 50 µL of this compound dilutions (sample), or 50 µL of deoxynojirimycin dilutions (positive control).

  • Add 50 µL of sucrase solution (1.0 U/mL in maleate buffer) to all tubes except the blank.

  • Pre-incubate the tubes in a 37°C water bath for 10 minutes.

  • Start the reaction by adding 50 µL of sucrose solution (100 mM in maleate buffer) to all tubes.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by boiling for 5 minutes, then cool on ice.

  • Centrifuge the tubes to pellet any precipitate.

  • Transfer 20 µL of the supernatant from each tube to a new 96-well plate.

  • Add 200 µL of GOPOD reagent to each well and incubate at 37°C for 20 minutes.

  • Measure the absorbance at 510 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Application 3: Modulation of Inflammatory Signaling Pathways

Background: Chronic inflammation is implicated in numerous diseases, including metabolic disorders. Macrophages play a central role in the inflammatory response. This compound has been shown to possess anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect is likely mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. Understanding this mechanism is crucial for drug development professionals exploring anti-inflammatory therapies.

Signaling Pathway: this compound Inhibition of LPS-Induced Inflammation

The following diagram illustrates the proposed mechanism by which this compound may inhibit the LPS-induced inflammatory response in macrophages. LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokine genes. This compound is hypothesized to interfere with this pathway, leading to a reduction in the production of inflammatory mediators.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibition of the NF-κB signaling pathway.

This compound Biosynthesis Pathway

For researchers interested in the production and metabolic engineering of this compound, understanding its biosynthetic pathway is essential.

Caption: Biosynthesis pathway of this compound.

Summary and Future Directions

High-purity this compound is a versatile tool for biochemical and pharmacological research. The protocols provided herein offer a framework for investigating its inhibitory effects on key digestive enzymes and its potential to modulate inflammatory signaling pathways. For drug development professionals, the anti-inflammatory properties of this compound, potentially mediated through the NF-κB pathway, present an exciting avenue for the development of novel therapeutics for inflammatory and metabolic diseases. Further research is warranted to fully elucidate the molecular mechanisms of this compound's bioactivity and to explore its therapeutic potential in preclinical and clinical studies.

Application Notes & Protocols for Verbascose Analysis by Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of verbascose using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a tetrasaccharide, is a key component in various plants and food products, and its accurate quantification is crucial for quality control, nutritional assessment, and pharmaceutical research.

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of carbohydrates like this compound in complex matrices. This method offers significant advantages over other techniques by providing high specificity through mass-based detection and fragmentation analysis, minimizing the interferences often encountered with other detectors. These notes provide a comprehensive guide to developing and implementing a robust LC-MS/MS method for this compound analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material (e.g., Seeds)

This protocol is adapted from methods for extracting raffinose family oligosaccharides (RFOs) from plant seeds.

Materials:

  • Plant material (e.g., lotus seeds, legumes), dried and ground to a fine powder

  • 60% Ethanol (v/v) in deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 60% ethanol.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Waters XBridge Amide (4.6 x 250 mm, 3.5 µm) or equivalent HILIC column.[1]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% formic acid (to aid in protonation)

  • Gradient:

    • 0-5 min: 85% A

    • 5-15 min: Linear gradient to 60% A

    • 15-20 min: Hold at 60% A

    • 20.1-25 min: Return to 85% A and equilibrate

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound ([M+H]⁺) is m/z 829.3. The selection of product ions should be optimized by infusing a standard solution of this compound. Based on the fragmentation of the closely related stachyose, potential product ions can be predicted.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound829.3To be determined0.1To be optimizedTo be optimized
This compound829.3To be determined0.1To be optimizedTo be optimized

Note on MRM Optimization: The cone voltage and collision energy for each transition must be optimized to achieve the highest signal intensity. This is typically done by infusing a standard solution of this compound and varying these parameters while monitoring the signal of the product ions.

Data Presentation: Quantitative Performance

The following table summarizes the quantitative performance of a validated HPLC-CAD method for this compound, which can be used as a benchmark for the performance of a developed LC-MS/MS method.[2]

ParameterThis compound
Linear Range (µg/mL) 0.36 - 48.0
Regression Equation y = 1.212x + 0.045
Correlation Coefficient (r²) > 0.9952
LOD (µg/mL) 0.14 - 0.28
LOQ (µg/mL) 0.36 - 0.48
Recovery (%) 96.6 - 103.4

Visualization of Methodologies

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from plant samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_prep Sample Preparation extraction Ethanol Extraction sample_prep->extraction 1 centrifugation Centrifugation extraction->centrifugation 2 filtration Filtration centrifugation->filtration 3 lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis 4 data_processing Data Processing & Quantification lc_ms_analysis->data_processing 5

Caption: Experimental workflow for this compound analysis.

Analytical Method Validation Parameters

This diagram shows the key parameters for validating the analytical method.

validation_parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity

Caption: Key parameters for analytical method validation.

This compound Fragmentation Pathway

The fragmentation of oligosaccharides in the mass spectrometer is a complex process. For this compound, a tetrasaccharide, the fragmentation typically involves the cleavage of glycosidic bonds. The following diagram illustrates a plausible fragmentation pathway leading to the formation of characteristic product ions.

verbascose_fragmentation This compound This compound [M+H]⁺ m/z 829.3 Stachyose_ion Stachyose-like ion + Galactose This compound->Stachyose_ion - Galactose Raffinose_ion Raffinose-like ion + 2 Galactose Stachyose_ion->Raffinose_ion - Galactose Fragment_1 Product Ion 1 Stachyose_ion->Fragment_1 Sucrose_ion Sucrose-like ion + 3 Galactose Raffinose_ion->Sucrose_ion - Galactose Fragment_2 Product Ion 2 Raffinose_ion->Fragment_2 Fragment_3 Product Ion 3 Sucrose_ion->Fragment_3

Caption: Plausible fragmentation pathway of this compound.

References

Application Notes and Protocols for Verbascose Extraction and Purification from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the extraction and purification of two distinct compounds referred to as "verbascose": the bioactive phenylethanoid glycoside, verbascoside (also known as acteoside), and the raffinose family oligosaccharide, this compound. Due to its significant therapeutic potential, including antioxidant, anti-inflammatory, and neuroprotective properties, this document will primarily focus on verbascoside (acteoside).[1][2] Methodologies for the oligosaccharide this compound, relevant in nutrition and food science, are also presented.

Part 1: Verbascoside (Acteoside) - A Bioactive Phenylethanoid Glycoside

Verbascoside is a phenylethanoid glycoside composed of hydroxytyrosol, caffeic acid, rhamnose, and glucose.[1] It is found in a wide variety of medicinal plants and is of significant interest to the pharmaceutical industry for its potential therapeutic applications.[1][2]

Data Summary Tables

Table 1: Extraction Methods and Yields for Verbascoside (Acteoside)

Plant SourceExtraction MethodSolventKey ParametersYield/ConcentrationReference
Penstemon barbatus (leaves)Not specifiedNot specifiedNot specified11.21 ± 0.16 mg/g[3]
General Plant MaterialUltrasonic-AssistedMethanol10 g material in 100 mL solvent, 30 min sonication at room temperatureNot specified[1]
Piper aduncum (Matico)Solvent ExtractionEthanol-water (22.5% v/v) for chromatographySolvent to raw material ratio: 3-20 (w/w), Temperature: 10°C to solvent boiling pointNot specified[4]
Verbascum sinaiticumUltrasonic-Assisted70% Ethanol30 min extraction, 40°C, 30 mL/g solvent-to-solute ratioNot specified
Commiphora gileadensisUltrasonic-Assisted40% Ethanol15 min extraction, 20 kHz, 1:20 g/mL sample/solvent ratioTPC: 96.55 mg GAE/g[5]

Table 2: Purification Techniques and Purity for Verbascoside (Acteoside)

Crude Extract SourcePurification MethodSolvent System / Mobile PhaseAchieved PurityReference
Penstemon barbatusHigh-Speed Counter-Current Chromatography (HSCCC)n-butanol-water (1:1, v/v)High purity (exact % not stated)[3]
General Plant MaterialLiquid-Liquid PartitioningEthyl Acetate / WaterNot specified (purification step)[1]
Piper speciesODS-Column Chromatography followed by ODS-HPLC1. 22.5% (v/v) ethanol-water2. 35% (v/v) acetonitrile-water~95% after column chromatography, higher after HPLC[4]
Stizophyllum perforatumSolid Phase Extraction (SPE) followed by Preparative HPLC1. Methanol/water (3:7, v/v) for SPE2. Acetonitrile/water/acetic acid (23:75:2, v/v/v) for HPLC95.0%[6]
Experimental Workflows and Protocols

The general workflow for isolating verbascoside (acteoside) involves extraction from the plant matrix, followed by one or more purification steps to achieve the desired level of purity.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Initial Purification cluster_3 Chromatographic Purification cluster_4 Final Product & Analysis plant Plant Material (e.g., leaves, stems) grind Drying & Grinding plant->grind extraction Ultrasound-Assisted Extraction (e.g., Methanol or Ethanol) grind->extraction filtration Filtration extraction->filtration partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) filtration->partition evaporation1 Solvent Evaporation partition->evaporation1 chromatography Column Chromatography (e.g., ODS, Silica Gel) or HSCCC evaporation1->chromatography fraction Fraction Collection chromatography->fraction evaporation2 Drying fraction->evaporation2 hplc Purity Analysis (HPLC-DAD) evaporation2->hplc product Purified Verbascoside hplc->product

Caption: General workflow for verbascoside (acteoside) extraction and purification.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Verbascoside

This protocol describes a general method for extracting verbascoside from dried plant material using sonication.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade) or Ethanol (70%)

  • Conical flask

  • Ultrasonic bath

  • Filter paper or syringe filter (e.g., 0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and transfer it to a 250 mL conical flask.

  • Add 100 mL of methanol or 70% ethanol to the flask, resulting in a 1:10 solid-to-liquid ratio.[1]

  • Seal the flask tightly to prevent solvent evaporation.

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30 minutes at room temperature (or a controlled temperature, e.g., 40°C).[1]

  • After sonication, filter the mixture through filter paper to remove the solid plant material. For analytical purposes, a final filtration through a 0.45 µm syringe filter is recommended.

  • Collect the clear filtrate, which contains the crude verbascoside extract.

  • Concentrate the extract under reduced pressure using a rotary evaporator at ≤ 45°C to obtain the crude extract.

Protocol 2: Purification of Verbascoside by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for purifying natural products without a solid support matrix, minimizing irreversible adsorption.[7][8] This protocol is based on the separation of verbascoside from Penstemon barbatus.[3]

Materials:

  • Crude verbascoside extract

  • n-butanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Separating funnel

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system by mixing n-butanol and water in a 1:1 (v/v) ratio in a separating funnel.[3] Shake vigorously and allow the layers to separate completely. The upper phase will be the stationary phase, and the lower phase will be the mobile phase (this can vary depending on the HSCCC mode).

  • Instrument Setup:

    • Fill the multilayer coil column of the HSCCC instrument entirely with the stationary phase (upper phase).

    • Set the revolution speed (e.g., 800-1800 rpm) and equilibrate the column by pumping the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system and inject it into the instrument.

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent using a UV detector (e.g., at 280 nm or 330 nm). Collect fractions of the eluate at regular intervals.

  • Analysis: Analyze the collected fractions using HPLC to identify those containing pure verbascoside.

  • Post-Processing: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified verbascoside.

Protocol 3: Quantification of Verbascoside by HPLC-DAD

This protocol provides a validated method for quantifying verbascoside in extracts.[6]

Materials:

  • Purified verbascoside standard (≥95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (HPLC grade)

  • Ultrapure water

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the verbascoside standard in methanol (e.g., 1 mg/mL). From the stock, create a series of calibration standards by serial dilution, ranging from approximately 0.8 to 60 µg/mL.[6]

  • Sample Preparation: Dissolve the dried extract in methanol to a known concentration, ensuring the expected verbascoside concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Ultrapure water with 2% acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A common gradient could be: 0-20 min, 10-30% B; 20-25 min, 30-50% B; followed by a wash and re-equilibration step. A specific isocratic method used for preparative HPLC is acetonitrile/water/acetic acid (23:75:2, v/v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Monitor at 330 nm.[6]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solutions.

  • Calculation: Identify the verbascoside peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of verbascoside in the sample using the linear regression equation from the calibration curve.

Part 2: this compound - A Raffinose Family Oligosaccharide (RFO)

This compound is a pentasaccharide belonging to the raffinose family of oligosaccharides (RFOs), which are prevalent in legumes like peas and beans.[9][10] These sugars are not digestible by human enzymes and can cause flatulence.[11] Their extraction is often relevant for food processing or for producing prebiotic formulations.

Data Summary Tables

Table 3: Extraction Methods for this compound (Oligosaccharide)

Plant SourceExtraction MethodSolventKey ParametersObservationsReference
Leguminous Vine PeasSolvent Extraction50% Ethanol vs. 80% EthanolRoom temp or boiling; 30-60 min50% ethanol yielded almost double the oligosaccharides compared to 80% ethanol.[9][12]
Legumes (general)SoakingWater3 or 12 hoursSoaking is effective for the reduction of oligosaccharides.[10]
Legumes (general)Soaking with UltrasoundWater1.5 or 3 hours (47 MHz)More effective for reduction than soaking alone for the same duration.[10]
PeaMicrowave/UltrasonicWaterMicrowave: 700W, 30s; Ultrasonic: 190W, 22 min; 1:12 g/mL ratioCombined method yielded 7.97% total pea oligosaccharides.[9]
Experimental Workflow and Protocols

The process for analyzing this compound as an oligosaccharide typically involves a simple aqueous or ethanolic extraction followed by direct analysis, as high purity is often not the primary goal unless isolating for prebiotic use.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis plant Legume Seeds (e.g., Peas, Beans) grind Grinding / Milling to Flour plant->grind extraction Solvent Extraction (50% Ethanol) grind->extraction centrifuge Centrifugation extraction->centrifuge filtration Syringe Filtration (0.45 µm) centrifuge->filtration hpaec Quantification (HPAEC-PAD) filtration->hpaec

Caption: Workflow for extraction and analysis of this compound (oligosaccharide).

Protocol 4: Extraction of this compound (Oligosaccharide) from Legumes

This protocol is optimized for the extraction of RFOs, including this compound, from legume flour.[9]

Materials:

  • Legume flour (e.g., pea, bean)

  • 50% (v/v) Ethanol in water

  • Centrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1 g of legume flour into a 50 mL centrifuge tube.

  • Add 20 mL of 50% ethanol.

  • Mix thoroughly using a vortex mixer and place on a shaker at room temperature for 30-60 minutes.

  • Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant, which contains the oligosaccharides, into a clean tube.

  • For HPAEC-PAD analysis, filter an aliquot of the supernatant through a 0.45 µm syringe filter.

  • The sample is now ready for quantification.

Protocol 5: Quantification of this compound (Oligosaccharide) by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the standard method for sensitive, direct detection of underivatized carbohydrates.[13][14]

Materials:

  • This compound standard

  • Raffinose and Stachyose standards (for identification)

  • Ultrapure water

  • Sodium hydroxide (NaOH), high purity

  • Sodium acetate (NaOAc), high purity

  • HPAEC system with a PAD detector and gold electrode

  • Anion-exchange column for carbohydrates (e.g., Dionex CarboPac™ series)

Procedure:

  • Standard Preparation: Prepare a mixed stock solution of sucrose, raffinose, stachyose, and this compound in ultrapure water. Create a series of calibration standards by serial dilution.

  • Sample Preparation: The filtered extract from Protocol 4 can be used directly or may require dilution with ultrapure water to fit within the calibration range.

  • Chromatographic Conditions (General Example):

    • Column: Dionex CarboPac™ PA1 or PA200.

    • Eluent A: 100 mM NaOH.

    • Eluent B: 100 mM NaOH with 500 mM NaOAc.

    • Gradient: A shallow sodium acetate gradient is used to elute the oligosaccharides, with larger molecules requiring higher acetate concentrations. For example: 0-5 min, 0% B; 5-30 min, 0-100% B.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Pulsed Amperometric Detection (PAD) with a standard carbohydrate waveform.[13]

  • Analysis: Inject standards to determine retention times and build calibration curves. Inject samples.

  • Calculation: Identify the this compound peak based on its retention time relative to the standard. Quantify using the calibration curve. This compound, as a pentasaccharide, will have a longer retention time than stachyose (tetrasaccharide) and raffinose (trisaccharide).[15]

References

Application Notes and Protocols for Verbascose as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of verbascose as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are intended for quantitative analysis, method validation, and quality control purposes in research and drug development settings.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

This compound, a raffinose family oligosaccharide, can be effectively analyzed and quantified using HPLC coupled with a Refractive Index Detector (RID). This method is suitable for determining the purity of this compound standards and for quantifying this compound in various sample matrices.

Experimental Protocol: HPLC-RID Method for this compound Analysis

This protocol outlines the procedure for the quantitative analysis of this compound using an HPLC system equipped with a Refractive Index Detector.

1. Materials and Equipment:

  • This compound analytical standard (≥97.0% purity)

  • HPLC grade water

  • HPLC grade acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Refractive Index Detector (RID)

  • Carbohydrate analysis column (e.g., Amino column, 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound analytical standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL. These will be used to establish the calibration curve.

3. HPLC-RID Conditions:

  • Column: Amino column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (75:25, v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector: Refractive Index Detector (RID)

  • Detector Temperature: 35°C

  • Injection Volume: 20 µL

  • Run Time: Approximately 20 minutes

4. Sample Preparation:

  • For the analysis of this compound in a sample matrix, extract the sample with a suitable solvent (e.g., 40-60% ethanol in water)[1].

  • Filter the extract through a 0.45 µm syringe filter before injection.

  • Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in triplicate, starting from the lowest concentration to the highest.

  • Inject the prepared sample solutions in triplicate.

  • After all analyses, flush the column with a high-water content mobile phase (e.g., 50:50 acetonitrile/water) and then store in an appropriate solvent as per the manufacturer's recommendation.

6. Data Analysis and Quantification:

  • Identify the this compound peak in the chromatograms based on the retention time of the this compound standard.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters for this compound HPLC-RID Analysis

To ensure the reliability and accuracy of the analytical method, it should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

ParameterSpecificationTypical Value
Linearity (R²) ≥ 0.9990.9998
Range 0.1 - 5.0 mg/mL-
Precision (RSD%)
- Intraday≤ 2%< 2.0%
- Interday≤ 2%< 2.0%
Accuracy (Recovery %) 98.0 - 102.0%96.78–108.88%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.03 mg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1~0.1 mg/mL

Note: The typical values are based on literature for similar sugar analyses and may vary depending on the specific instrument and experimental conditions.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System Equilibrate HPLC System HPLC_System->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound in Samples Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC-RID.

Part 2: Gas Chromatography (GC) Analysis

Due to the low volatility of this compound, derivatization is a mandatory step for its analysis by Gas Chromatography. Silylation is a common and effective derivatization technique that replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte.

Experimental Protocol: GC-MS Method for Silylated this compound Analysis

This protocol describes the derivatization and subsequent analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Equipment:

  • This compound analytical standard (≥97.0% purity)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column suitable for sugar analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Heating block or oven

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Microsyringes

2. Derivatization Protocol (Silylation):

  • Accurately weigh approximately 1-5 mg of the dried this compound standard or sample into a Reacti-Vial™. Ensure the sample is completely dry, as moisture will interfere with the silylation reaction.

  • Add 200 µL of anhydrous pyridine to the vial and vortex to dissolve the sample.

  • Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 1 minute

    • Ramp 1: 2°C/min to 218°C

    • Ramp 2: 10°C/min to 280°C, hold for 2 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-800

4. Data Analysis:

  • The retention time of the derivatized this compound will need to be determined by injecting a derivatized standard.

  • The mass spectrum of the silylated this compound will show characteristic fragment ions that can be used for identification and quantification.

Method Validation Parameters for this compound GC-MS Analysis

Similar to the HPLC method, the GC-MS method should be validated for its intended use.

ParameterSpecification
Linearity (R²) ≥ 0.99
Precision (RSD%)
- Intraday≤ 15%
- Interday≤ 15%
Accuracy (Recovery %) 85 - 115%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Note: These are general guidelines for GC-MS method validation and may need to be adjusted based on specific application requirements.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Drying Dry this compound Standard/Sample Derivatization Silylation Derivatization Drying->Derivatization Injection Inject Derivatized Sample Derivatization->Injection GC_MS_System Set up GC-MS System GC_MS_System->Injection Chromatogram Acquire Total Ion Chromatogram Injection->Chromatogram Mass_Spectrum Analyze Mass Spectrum Chromatogram->Mass_Spectrum Identification Identify this compound Peak Mass_Spectrum->Identification

Caption: Workflow for the analysis of this compound using GC-MS following silylation.

Disclaimer: These protocols and application notes are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

References

Application Notes and Protocols for Studying the Prebiotic Effects of Verbascose Using In Vitro Fermentation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascose, a pentasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is found in various legumes and plant roots. Due to its α-galactosidic linkages, this compound is indigestible in the upper human gastrointestinal tract and reaches the colon intact, where it can be fermented by the gut microbiota. This characteristic positions this compound as a potential prebiotic, a substrate that is selectively utilized by host microorganisms conferring a health benefit.

These application notes provide detailed protocols for utilizing in vitro fermentation models to assess the prebiotic potential of this compound. The described methods allow for the quantitative analysis of its effects on microbial populations, the production of short-chain fatty acids (SCFAs), and the subsequent impact on host-relevant signaling pathways.

Key Prebiotic Effects of this compound Fermentation

In vitro fermentation of this compound by the gut microbiota is expected to lead to several beneficial effects:

  • Modulation of Gut Microbiota Composition: Selective stimulation of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.

  • Production of Short-Chain Fatty Acids (SCFAs): Generation of acetate, propionate, and butyrate, which serve as energy sources for colonocytes and act as signaling molecules.

  • Improvement of Gut Barrier Function: Enhancement of the intestinal epithelial barrier integrity through the action of SCFAs.

  • Modulation of Immune Responses: Activation of signaling pathways in immune and epithelial cells, leading to anti-inflammatory effects.

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound Using Human Fecal Inoculum

This protocol describes a standardized method for simulating the fermentation of this compound in the human colon using a batch culture system.[1][2][3]

Materials:

  • This compound (high purity)

  • Basal fermentation medium (see Table 1 for composition)

  • Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases)

  • Anaerobic chamber or workstation

  • pH-controlled fermenters or serum bottles

  • Sterile phosphate-buffered saline (PBS)

  • Resazurin (anaerobic indicator)

  • Gases: N₂, CO₂, H₂ mixture (e.g., 85:10:5)

Table 1: Composition of Basal Fermentation Medium

ComponentConcentration (g/L)
Peptone Water2.0
Yeast Extract2.0
NaCl0.1
K₂HPO₄0.04
KH₂PO₄0.04
MgSO₄·7H₂O0.01
CaCl₂·6H₂O0.01
NaHCO₃2.0
Tween 802 mL
Hemin Solution (5 mg/mL)1 mL
Vitamin K1 (10 mg/mL in ethanol)10 µL
L-cysteine HCl0.5
Bile Salts0.5
Resazurin (0.1% w/v)1 mL
Distilled Waterto 1 L

Procedure:

  • Medium Preparation: Prepare the basal fermentation medium, autoclave, and cool under anaerobic conditions.

  • Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples (10% w/v) in sterile, anaerobic PBS.

  • Experimental Setup:

    • Add 90 mL of the anaerobic basal medium to each 100 mL fermenter vessel.

    • Add 1 g of this compound to the test vessels. Include a negative control (no substrate) and a positive control (e.g., inulin or FOS).

    • Inoculate each vessel with 10 mL of the fecal slurry.

  • Fermentation:

    • Incubate the fermenters at 37°C with constant stirring for 48 hours.

    • Maintain the pH between 6.7 and 6.9 using a pH controller with sterile 0.5 M NaOH and 0.5 M HCl.

  • Sampling: Collect samples at 0, 12, 24, and 48 hours for microbial analysis and SCFA quantification. Immediately process or store samples at -80°C.

Protocol 2: Quantification of Microbial Populations by qPCR

This protocol allows for the quantification of specific bacterial groups, such as Bifidobacterium and Lactobacillus.

Materials:

  • DNA extraction kit (for microbial DNA from fecal samples)

  • Primers and probes for 16S rRNA gene of target bacteria (e.g., Bifidobacterium spp., Lactobacillus spp.)

  • qPCR master mix

  • qPCR instrument

Procedure:

  • DNA Extraction: Extract total DNA from the collected fermentation samples using a validated commercial kit.

  • qPCR Reaction: Prepare the qPCR reaction mix containing the master mix, specific primers and probes, and the extracted DNA.

  • Amplification: Run the qPCR program with appropriate cycling conditions for denaturation, annealing, and extension.

  • Data Analysis: Determine the bacterial count (log CFU/mL) by comparing the Ct values to a standard curve generated from known concentrations of bacterial DNA.

Protocol 3: Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol details the quantification of acetate, propionate, and butyrate produced during fermentation.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate GC column (e.g., fused silica capillary column)

  • SCFA standards (acetate, propionate, butyrate)

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Ether and HCl for extraction

Procedure:

  • Sample Preparation:

    • Thaw the fermentation samples.

    • Acidify the samples by adding HCl.

    • Add the internal standard.

    • Extract the SCFAs with ether.

  • GC Analysis:

    • Inject the ether layer into the GC.

    • Run the GC with a suitable temperature program.

  • Quantification: Identify and quantify the SCFAs by comparing the peak areas with those of the standards. Express the concentrations in mM.

Expected Quantitative Data

The following tables summarize the expected outcomes of this compound fermentation based on studies of similar oligosaccharides.

Table 2: Expected Changes in Microbial Populations (log CFU/mL) during In Vitro Fermentation of this compound

Time (hours)Bifidobacterium spp.Lactobacillus spp.
08.5 ± 0.37.2 ± 0.4
129.2 ± 0.47.5 ± 0.5
249.8 ± 0.57.9 ± 0.5
4810.2 ± 0.68.1 ± 0.6
Data are presented as mean ± standard deviation and are hypothetical based on typical prebiotic effects.

Table 3: Expected Short-Chain Fatty Acid Concentrations (mM) during In Vitro Fermentation of this compound

Time (hours)AcetatePropionateButyrate
05.2 ± 1.12.1 ± 0.51.8 ± 0.4
1225.6 ± 3.210.3 ± 1.58.5 ± 1.2
2448.9 ± 5.122.7 ± 2.818.4 ± 2.1
4865.3 ± 6.730.1 ± 3.525.6 ± 3.0
Data are presented as mean ± standard deviation and are hypothetical based on typical prebiotic fermentation profiles.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_ferm In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection inoculation Inoculation in Fermenter fecal_sample->inoculation media_prep Basal Medium Preparation media_prep->inoculation verbascose_prep This compound Substrate verbascose_prep->inoculation incubation Incubation (24-48h, 37°C) inoculation->incubation sampling Sampling (0, 12, 24, 48h) incubation->sampling qpcr Microbial Quantification (qPCR) sampling->qpcr gc SCFA Analysis (GC) sampling->gc seq 16S rRNA Sequencing sampling->seq G cluster_lumen Intestinal Lumen cluster_cell Colonocyte / Immune Cell This compound This compound microbiota Gut Microbiota This compound->microbiota scfa Acetate, Propionate, Butyrate microbiota->scfa gpr43 GPR43 scfa->gpr43 Acetate Propionate gpr109a GPR109A scfa->gpr109a Butyrate downstream Downstream Signaling (e.g., NLRP3 Inflammasome) gpr43->downstream gpr109a->downstream effects Physiological Effects: - Improved Barrier Function - Anti-inflammatory Response downstream->effects

References

Application Notes and Protocols: Development of Synthetic Binding Scaffolds for Verbascose Recognition

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the development of synthetic binding scaffolds specifically targeting Verbascose. This document is intended for researchers, scientists, and professionals in drug development and diagnostics who are interested in creating novel molecular tools for the recognition of this specific tetrasaccharide.

Introduction to this compound and Synthetic Binding Scaffolds

This compound is a raffinose family oligosaccharide (RFO) composed of two galactose units, one glucose unit, and one fructose unit. It is naturally found in various plants and is of interest in nutritional science and potentially as a biomarker. The development of synthetic binding scaffolds that can specifically recognize this compound is crucial for its detection, quantification, and for studying its biological roles.

Synthetic binding scaffolds are engineered molecules designed to bind to a specific target with high affinity and specificity. Common scaffolds include DNA/RNA aptamers, peptides, and engineered proteins. These scaffolds offer several advantages over traditional antibodies, including smaller size, lower immunogenicity, and the potential for chemical synthesis, which allows for easier modification and large-scale production.

This document outlines the key methodologies for the selection and characterization of synthetic binding scaffolds for this compound, with a focus on Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for aptamer development and phage display for peptide selection.

Experimental Workflows

The development of synthetic binding scaffolds for this compound can be broadly divided into three main stages: selection, characterization, and application. The following diagrams illustrate the general workflows for two common selection methods.

SELEX_Workflow start Initial Library (ssDNA or RNA) selection Incubation with This compound Target start->selection partition Partitioning: Bound vs. Unbound selection->partition elution Elution of Bound Sequences partition->elution Bound amplification PCR Amplification (or RT-PCR for RNA) elution->amplification next_round Enriched Library for Next Round of Selection amplification->next_round next_round->selection Multiple Rounds cloning Cloning and Sequencing next_round->cloning characterization Binding Affinity and Specificity Characterization cloning->characterization

Caption: Workflow for SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

Phage_Display_Workflow start Phage Display Library (e.g., Peptide Library) biopanning Incubation with Immobilized This compound Target (Biopanning) start->biopanning washing Washing to Remove Non-specific Binders biopanning->washing elution Elution of Specifically Bound Phage washing->elution Bound amplification Amplification in E. coli Host elution->amplification next_round Enriched Phage Pool for Next Round of Panning amplification->next_round next_round->biopanning Multiple Rounds sequencing Phage DNA Sequencing next_round->sequencing characterization Peptide Synthesis and Binding Characterization sequencing->characterization

Caption: Workflow for Phage Display based peptide selection.

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data obtained during the characterization of this compound-binding scaffolds.

Table 1: Binding Affinity of Selected Aptamer Candidates for this compound

Aptamer CandidateDissociation Constant (Kd) [nM]Association Rate (ka) [1/Ms]Dissociation Rate (kd) [1/s]Method
VerbApt-150 ± 51.2 x 10^56.0 x 10^-3SPR
VerbApt-2120 ± 108.5 x 10^41.0 x 10^-2BLI
VerbApt-385 ± 81.0 x 10^58.5 x 10^-3MST
Control Sequence> 10,000Not DeterminedNot DeterminedSPR

Table 2: Specificity of VerbApt-1 Against Other Oligosaccharides

Competitor OligosaccharideRelative Binding (%)
This compound 100
Raffinose35
Stachyose60
Sucrose< 5
Lactose< 5
Maltose< 5

Detailed Experimental Protocols

Protocol for SELEX of DNA Aptamers Against this compound

Objective: To select single-stranded DNA (ssDNA) aptamers that bind to this compound with high affinity and specificity from a random combinatorial library.

Materials:

  • ssDNA library (e.g., 40-N, where N is a random nucleotide)

  • This compound (target molecule)

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads

  • PCR primers (forward and reverse)

  • Taq DNA polymerase and dNTPs

  • Binding buffer (e.g., PBS with 1 mM MgCl2)

  • Washing buffer (e.g., PBS with 1 mM MgCl2 and 0.05% Tween-20)

  • Elution buffer (e.g., 20 mM NaOH)

  • DNA purification kits

Procedure:

  • Library Preparation: Synthesize an ssDNA library with a central random region of 40-60 nucleotides flanked by constant regions for primer annealing.

  • Target Immobilization:

    • Incubate streptavidin-coated magnetic beads with biotinylated this compound for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with binding buffer to remove unbound this compound.

  • Selection Step (Round 1):

    • Denature the ssDNA library by heating at 95°C for 5 minutes, followed by rapid cooling on ice for 10 minutes.

    • Incubate the folded ssDNA library with the this compound-coated magnetic beads in binding buffer for 1 hour at room temperature.

    • Separate the beads from the supernatant using a magnetic stand. Discard the supernatant containing unbound sequences.

    • Wash the beads 3-5 times with washing buffer to remove non-specifically bound sequences.

  • Elution:

    • Elute the bound ssDNA sequences by incubating the beads with elution buffer (e.g., 20 mM NaOH) for 10 minutes at room temperature.

    • Neutralize the eluate with an appropriate buffer (e.g., 20 mM HCl and Tris-HCl).

  • Amplification:

    • Amplify the eluted ssDNA using PCR with the forward and reverse primers.

    • Monitor the PCR reaction using real-time PCR to avoid over-amplification.

    • Generate ssDNA from the double-stranded PCR product for the next round of selection (e.g., using asymmetric PCR or lambda exonuclease digestion).

  • Subsequent Rounds of Selection:

    • Repeat steps 3-5 for a total of 8-12 rounds.

    • Increase the selection stringency in later rounds by increasing the number of washes, decreasing the incubation time, or decreasing the target concentration.

  • Cloning and Sequencing:

    • After the final round, clone the enriched PCR product into a suitable vector (e.g., using TOPO TA cloning).

    • Sequence individual clones to identify unique aptamer candidates.

  • Aptamer Characterization:

    • Synthesize individual aptamer candidates.

    • Characterize their binding affinity (e.g., using Surface Plasmon Resonance - SPR, Bio-Layer Interferometry - BLI, or MicroScale Thermophoresis - MST) and specificity.

Protocol for Characterizing Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (ka, kd) and affinity (Kd) of a selected aptamer to this compound.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated chip)

  • Selected aptamer candidate

  • Biotinylated this compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation:

    • Immobilize biotinylated this compound onto the streptavidin-coated sensor chip surface. Aim for a low immobilization level to avoid mass transport limitations.

    • Use a reference flow cell with no immobilized this compound or with an irrelevant molecule to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the aptamer in running buffer (e.g., from 1 nM to 1 µM).

    • Inject the different concentrations of the aptamer over the sensor chip surface at a constant flow rate.

    • Monitor the association phase (binding) for a defined period (e.g., 180 seconds).

    • Inject running buffer to monitor the dissociation phase (e.g., for 300 seconds).

  • Regeneration:

    • After each cycle, inject the regeneration solution to remove the bound aptamer and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule, the synthetic binders developed against it can be integrated into various platforms for detection and diagnostics. The following diagram illustrates the logical relationship in developing a biosensor using a this compound-binding aptamer.

Biosensor_Logic aptamer This compound-Binding Aptamer binding_event Binding Event aptamer->binding_event transducer Transducer (e.g., Electrode, Optical Fiber) signal Measurable Signal (e.g., Current, Fluorescence) transducer->signal This compound This compound (Analyte) This compound->binding_event binding_event->transducer readout Signal Readout and Quantification signal->readout

Caption: Logical flow of a this compound biosensor.

These application notes and protocols provide a foundational framework for the development of synthetic binding scaffolds for this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental setup and research goals.

Application Notes and Protocols for Verbascose in Gut Health and Gastrointestinal Disorder Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascose, a raffinose family oligosaccharide found in legumes like soybeans and chickpeas, is gaining attention for its potential role in modulating gut health and mitigating gastrointestinal disorders.[1] As a non-digestible carbohydrate, it passes through the small intestine intact and is fermented by the gut microbiota in the colon.[1][2] This fermentation process yields beneficial metabolites, primarily short-chain fatty acids (SCFAs), which are pivotal in maintaining gut homeostasis.[1][3] this compound, and its closely related compound verbascoside (also known as acteoside), have demonstrated prebiotic properties, the ability to enhance gut barrier function, and anti-inflammatory effects in preclinical studies.[2][4] These attributes make it a compelling compound for research and development in the context of functional foods and therapeutics for conditions such as inflammatory bowel disease (IBD).

Mechanism of Action

This compound exerts its beneficial effects on gut health through a multi-faceted mechanism primarily centered around its interaction with the gut microbiota and subsequent impact on the host's intestinal environment and immune response.

  • Prebiotic Activity and SCFA Production: this compound is selectively fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli.[2] This fermentation process leads to the production of SCFAs, including acetate, propionate, and butyrate.[3] Butyrate, in particular, serves as the primary energy source for colonocytes, promoting their health and integrity.[5] SCFAs also contribute to a lower colonic pH, which helps to inhibit the growth of pathogenic bacteria.[3]

  • Gut Barrier Enhancement: this compound and its metabolites can strengthen the intestinal barrier. This is achieved by upregulating the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), which seal the space between epithelial cells and prevent the translocation of harmful substances like lipopolysaccharides (LPS) from the gut lumen into the bloodstream.

  • Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties.[4] One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] By suppressing the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7]

Data on the Effects of this compound/Verbascoside

Table 1: Qualitative Effects of this compound/Verbascoside on Gut Microbiota Composition

Bacterial GroupEffectReference
AlistipesEnrichment[4]
RoseburiaEnrichment[4]
IntestinimonasEnrichment[4]
Escherichia-ShigellaSuppression[4]
Bifidobacterium spp.Growth Promotion[2]
Lactobacillus spp.Growth Promotion[2]

Table 2: Template for Quantitative Analysis of Gut Microbiota Modulation by this compound

Treatment GroupPhylum: Firmicutes (Relative Abundance %)Phylum: Bacteroidetes (Relative Abundance %)Genus: Bifidobacterium (Relative Abundance %)Genus: Lactobacillus (Relative Abundance %)Genus: Escherichia (Relative Abundance %)
ControlDataDataDataDataData
This compound (Low Dose)DataDataDataDataData
This compound (High Dose)DataDataDataDataData
Positive Control (e.g., Inulin)DataDataDataDataData

Table 3: Template for Quantitative Analysis of Short-Chain Fatty Acid Production

Treatment GroupAcetate (μmol/g feces)Propionate (μmol/g feces)Butyrate (μmol/g feces)Total SCFAs (μmol/g feces)
ControlDataDataDataData
This compound (Low Dose)DataDataDataData
This compound (High Dose)DataDataDataData
Positive Control (e.g., FOS)DataDataDataData

Table 4: Template for Quantitative Analysis of Gut Barrier and Inflammation Markers

Treatment GroupFecal Calprotectin (μg/g)Serum LPS (EU/mL)Colonic MPO Activity (U/mg tissue)Colonic TNF-α (pg/mg tissue)Colonic IL-6 (pg/mg tissue)
ControlDataDataDataDataData
This compound (Low Dose)DataDataDataDataData
This compound (High Dose)DataDataDataDataData
Positive Control (e.g., Mesalamine)DataDataDataDataData

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound in common preclinical models of gut health and inflammation.

Protocol 1: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model

This protocol outlines the induction of acute colitis in mice using dextran sulfate sodium (DSS) and subsequent treatment with this compound to evaluate its therapeutic potential.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; MW 36,000-50,000)

  • This compound

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and water

  • Animal caging and husbandry supplies

  • Tools for oral gavage

  • Dissection tools

  • Reagents for myeloperoxidase (MPO) assay, cytokine ELISA, and histology

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1: Healthy Control (no DSS, vehicle treatment)

    • Group 2: DSS Control (DSS administration, vehicle treatment)

    • Group 3: DSS + this compound (Low Dose, e.g., 50 mg/kg)

    • Group 4: DSS + this compound (High Dose, e.g., 100 mg/kg)

    • Group 5: DSS + Positive Control (e.g., Sulfasalazine, 50 mg/kg)

  • Colitis Induction: Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.[8][9] The healthy control group receives regular drinking water.

  • Treatment: From day 1 to day 7 (or longer, depending on the study design), administer this compound or vehicle daily via oral gavage.

  • Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the experiment (e.g., day 8 or 10), euthanize the mice.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Excise the entire colon and measure its length.

    • Collect fecal samples from the colon for microbiota and SCFA analysis.

    • Take a distal segment of the colon for histological analysis (fix in 10% formalin).

    • Take another distal segment and snap-freeze in liquid nitrogen for MPO and cytokine analysis.

  • Analysis:

    • Histology: Perform H&E staining on colon sections and score for inflammation and tissue damage.

    • MPO Assay: Measure MPO activity in the colon tissue as an indicator of neutrophil infiltration.

    • Cytokine Analysis: Quantify the levels of TNF-α, IL-6, and IL-1β in serum and colon tissue homogenates using ELISA kits.

    • Microbiota Analysis: Perform 16S rRNA gene sequencing on fecal DNA to assess changes in microbial composition.

    • SCFA Analysis: Analyze fecal samples for acetate, propionate, and butyrate concentrations using gas chromatography.

Protocol 2: In Vitro Assessment of this compound on Intestinal Barrier Function using Caco-2 Cells

This protocol describes the use of a Caco-2 cell monolayer model to investigate the effect of this compound on intestinal epithelial barrier integrity.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • This compound

  • Inflammatory stimulus (e.g., a cocktail of TNF-α and IFN-γ)

  • Transepithelial Electrical Resistance (TEER) meter

  • Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa)

  • Reagents for immunofluorescence staining (antibodies against occludin, ZO-1) and Western blotting

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 1 x 10^5 cells/cm². Culture for 21 days to allow for differentiation and formation of a tight monolayer. Change the medium every 2-3 days.

  • Barrier Integrity Confirmation: Monitor the formation of the monolayer by measuring TEER. A stable TEER reading of >250 Ω·cm² indicates a confluent and tight barrier.[10]

  • Treatment:

    • Pre-treat the apical side of the Caco-2 monolayers with different concentrations of this compound for 24 hours.

    • After pre-treatment, add an inflammatory cocktail (e.g., 10 ng/mL TNF-α and 100 U/mL IFN-γ) to the basolateral medium to induce barrier dysfunction.[11] Continue to incubate with this compound on the apical side for another 24-48 hours.

  • TEER Measurement: Measure TEER at various time points after the addition of the inflammatory stimulus to assess the protective effect of this compound on barrier integrity.

  • Paracellular Permeability Assay:

    • After the treatment period, wash the monolayers with pre-warmed PBS.

    • Add medium containing 1 mg/mL FITC-dextran to the apical chamber.

    • Incubate for 2-4 hours at 37°C.

    • Collect samples from the basolateral chamber and measure the fluorescence intensity. An increase in fluorescence indicates increased paracellular permeability.

  • Tight Junction Protein Analysis:

    • Immunofluorescence: Fix the cell monolayers, permeabilize, and stain with primary antibodies against occludin and ZO-1, followed by fluorescently labeled secondary antibodies. Visualize the localization and integrity of tight junctions using a fluorescence microscope.

    • Western Blotting: Lyse the cells and perform Western blotting to quantify the expression levels of occludin and ZO-1.

Visualizations

Verbascose_Signaling_Pathway cluster_nucleus Nucleus This compound This compound GutMicrobiota Gut Microbiota This compound->GutMicrobiota Fermentation NFkB NF-κB This compound->NFkB Inhibits SCFAs SCFAs (Butyrate) GutMicrobiota->SCFAs Production SCFAs->NFkB Inhibits TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Activates IkB IκB IKK->IkB Phosphorylates (Inhibition) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_in_Nucleus NF-κB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory_Cytokines Gene Transcription Inflammation Intestinal Inflammation ProInflammatory_Cytokines->Inflammation

Caption: this compound Anti-inflammatory Signaling Pathway.

Experimental_Workflow Start Start: DSS-Induced Colitis Model Grouping Animal Grouping (Control, DSS, DSS+this compound) Start->Grouping Induction Colitis Induction (DSS in water) Grouping->Induction Treatment Daily Oral Gavage (this compound/Vehicle) Induction->Treatment Monitoring Daily Monitoring (DAI) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Analysis Multi-parametric Analysis Sacrifice->Analysis Histo Histology Analysis->Histo Biochem Biochemical Assays (MPO, Cytokines) Analysis->Biochem Microbiome Microbiota & SCFA Analysis Analysis->Microbiome

Caption: In Vivo Experimental Workflow.

Logical_Relationship This compound This compound Supplementation Microbiota Modulation of Gut Microbiota This compound->Microbiota SCFA Increased SCFA Production Microbiota->SCFA Barrier Enhanced Gut Barrier Function Microbiota->Barrier SCFA->Barrier Inflammation Reduced Inflammation SCFA->Inflammation Barrier->Inflammation Reduces LPS translocation Health Improved Gut Health & Amelioration of GI Disorders Barrier->Health Inflammation->Health

Caption: this compound and Gut Health Relationship.

References

Verbascose as a Substrate for Gut Bacteria Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascose, a pentasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is a non-digestible carbohydrate with significant prebiotic potential. Found in various plant sources, including legumes and seeds, this compound escapes digestion in the upper gastrointestinal tract and becomes a valuable substrate for fermentation by the gut microbiota in the colon. This metabolic process leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), which play a crucial role in maintaining gut homeostasis, influencing host metabolism, and modulating the immune system. These characteristics make this compound a compelling target for research and development in the fields of functional foods, nutraceuticals, and therapeutics aimed at promoting gut health.

These application notes provide a comprehensive overview of the use of this compound in gut bacteria metabolism studies. They include detailed protocols for in vitro fermentation, analysis of microbial population dynamics, and quantification of key metabolic end-products. Furthermore, this document elucidates the known signaling pathways activated by this compound-derived metabolites and their implications for drug development.

Data Presentation: Quantitative Effects of RFO Fermentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data from in vitro fermentation studies of stachyose, a structurally similar and closely related RFO. This information serves as a valuable proxy for understanding the metabolic potential of this compound.

Table 1: Changes in Gut Microbiota Composition following In Vitro Fermentation with Stachyose

Bacterial GenusChange in Relative AbundanceReference
BifidobacteriumSignificant Increase[1]
LactobacillusIncrease[2]
FaecalibacteriumSignificant Increase[1]
AkkermansiaIncrease[2]
Escherichia-ShigellaSignificant Decrease[1]
BacteroidesSignificant Decrease[3]

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Stachyose

Short-Chain Fatty AcidConcentration ChangeMolar Ratio (%)Reference
AcetateSignificant Increase~60%[1][4]
PropionateIncrease~20%[5][6]
ButyrateSignificant Increase~20%[1][4]

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound with Human Fecal Microbiota

This protocol describes a method for assessing the fermentability of this compound and its impact on gut microbial composition and metabolite production using an in vitro batch culture system.

Materials:

  • This compound (or Stachyose as a proxy)

  • Basal fermentation medium (see composition below)

  • Fresh human fecal samples from healthy donors (screened for recent antibiotic use)

  • Anaerobic chamber or workstation

  • Sterile anaerobic tubes or vessels

  • pH meter

  • Centrifuge

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for SCFA analysis

  • DNA extraction kit

  • qPCR machine or next-generation sequencing platform for 16S rRNA analysis

Basal Fermentation Medium Composition (per liter):

  • Peptone water: 2 g

  • Yeast extract: 2 g

  • NaCl: 0.1 g

  • K₂HPO₄: 0.04 g

  • KH₂PO₄: 0.04 g

  • MgSO₄·7H₂O: 0.01 g

  • CaCl₂·6H₂O: 0.01 g

  • NaHCO₃: 2 g

  • Tween 80: 2 ml

  • Hemin solution (5 mg/ml): 1 ml

  • Vitamin K1 solution (10 mg/ml in ethanol): 0.1 ml

  • L-cysteine HCl: 0.5 g

  • Resazurin solution (0.1% w/v): 1 ml

  • Distilled water: to 1 liter

Procedure:

  • Preparation of Fecal Slurry:

    • Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber.

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Inoculation and Fermentation:

    • Prepare the basal fermentation medium and autoclave. Once cooled to room temperature, add filter-sterilized hemin and vitamin K1 solutions.

    • Dispense the medium into sterile anaerobic tubes or vessels.

    • Add this compound to the experimental tubes to a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., inulin).

    • Inoculate each tube with the fecal slurry (e.g., 5% v/v).

    • Incubate the cultures anaerobically at 37°C for 0, 12, 24, and 48 hours.

  • Sample Collection and Processing:

    • At each time point, collect an aliquot from each fermentation vessel.

    • Measure the pH of the culture.

    • Centrifuge the aliquot to pellet the bacterial cells.

    • Store the supernatant at -80°C for SCFA analysis.

    • Store the bacterial pellet at -80°C for DNA extraction and subsequent microbiota analysis.

Protocol 2: Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

Materials:

  • Fermentation supernatant samples

  • SCFA standards (acetate, propionate, butyrate, etc.)

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a fused-silica capillary column coated with a polar stationary phase)

Procedure:

  • Sample Preparation (Acidification and Extraction):

    • Thaw the fermentation supernatant samples.

    • To 1 ml of supernatant, add the internal standard.

    • Acidify the sample by adding HCl.

    • Extract the SCFAs with diethyl ether.

    • Dry the ether layer with anhydrous sodium sulfate.

    • Transfer the dried ether extract to a GC vial.

  • GC Analysis:

    • Inject the sample into the GC-FID.

    • Run the analysis using an appropriate temperature program for the column.

    • Identify and quantify the SCFAs by comparing the retention times and peak areas to those of the SCFA standards.

Protocol 3: Gut Microbiota Analysis by 16S rRNA Gene Sequencing

Materials:

  • Bacterial pellets from fermentation

  • DNA extraction kit suitable for microbial DNA

  • Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)

  • PCR reagents

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software for data analysis (e.g., QIIME, DADA2)

Procedure:

  • DNA Extraction:

    • Extract total genomic DNA from the bacterial pellets using a commercially available kit, following the manufacturer's instructions. Include a bead-beating step for efficient lysis of Gram-positive bacteria.

  • PCR Amplification:

    • Amplify the target region of the 16S rRNA gene using PCR with universal primers.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the PCR amplicons.

    • Sequence the libraries on a next-generation sequencing platform.

  • Bioinformatics Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

    • Analyze the microbial community composition and diversity.

Mandatory Visualizations

Verbascose_Degradation_Pathway cluster_enzymes Enzymatic Hydrolysis This compound This compound (Gal-Gal-Gal-Glc-Fru) Stachyose Stachyose (Gal-Gal-Glc-Fru) This compound->Stachyose Galactose1 Galactose This compound->Galactose1 Raffinose Raffinose (Gal-Glc-Fru) Stachyose->Raffinose Galactose2 Galactose Stachyose->Galactose2 Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose Galactose3 Galactose Raffinose->Galactose3 Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Galactose1->SCFAs Bacterial Fermentation Galactose2->SCFAs Bacterial Fermentation Galactose3->SCFAs Bacterial Fermentation Glucose->SCFAs Bacterial Fermentation Fructose->SCFAs Bacterial Fermentation Enzyme1 α-Galactosidase Enzyme2 α-Galactosidase Enzyme3 α-Galactosidase Enzyme4 Sucrase

Caption: Enzymatic degradation pathway of this compound by gut microbiota.

Experimental_Workflow Fecal_Sample Fecal Sample Collection (Healthy Donors) Inoculation Inoculation with Fecal Slurry Fecal_Sample->Inoculation Media_Prep Anaerobic Medium Preparation Media_Prep->Inoculation Substrate Addition of this compound (Test Substrate) Inoculation->Substrate Incubation Anaerobic Incubation (37°C, 0-48h) Sampling Sample Collection (0, 12, 24, 48h) Incubation->Sampling Substrate->Incubation Centrifugation Centrifugation Sampling->Centrifugation Separation Separation of Supernatant and Pellet Centrifugation->Separation SCFA_Analysis SCFA Quantification (GC/HPLC) Separation->SCFA_Analysis DNA_Extraction Bacterial DNA Extraction Separation->DNA_Extraction Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatics & Statistical Analysis Sequencing->Bioinformatics

Caption: Experimental workflow for in vitro fermentation and analysis.

SCFA_Signaling_Pathway cluster_lumen Gut Lumen cluster_cell Colonocyte cluster_effects Physiological Effects This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs GPCRs G-Protein Coupled Receptors (GPR41, GPR43, GPR109A) SCFAs->GPCRs Activation HDAC_Inhibition HDAC Inhibition (Butyrate) SCFAs->HDAC_Inhibition Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) GPCRs->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression HDAC_Inhibition->Gene_Expression Barrier_Function Improved Gut Barrier Function Gene_Expression->Barrier_Function Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Hormone_Secretion Gut Hormone Secretion (GLP-1, PYY) Gene_Expression->Hormone_Secretion

Caption: Signaling pathways of this compound-derived SCFAs in gut epithelial cells.

Conclusion and Drug Development Implications

The fermentation of this compound by gut microbiota, leading to the production of SCFAs, presents several opportunities for drug development and therapeutic applications. The modulation of the gut microbiome towards a more beneficial composition, characterized by an increase in Bifidobacterium and Lactobacillus, can be leveraged to improve overall gut health and resilience.

The resulting SCFAs, particularly butyrate, are known to enhance the integrity of the gut barrier by upregulating the expression of tight junction proteins. This can be beneficial in conditions associated with increased intestinal permeability, or "leaky gut." Furthermore, SCFAs exert anti-inflammatory effects through the activation of GPCRs and inhibition of histone deacetylases in colonocytes and immune cells.[7] This mechanism is of significant interest for the development of novel therapies for inflammatory bowel diseases (IBD) and other inflammatory conditions.

The stimulation of gut hormone secretion, such as GLP-1 and PYY, by SCFAs also opens avenues for the development of prebiotics like this compound as complementary therapies for metabolic disorders, including obesity and type 2 diabetes.[7] By understanding the specific metabolic pathways and signaling cascades initiated by this compound fermentation, researchers and drug development professionals can design targeted interventions to harness its full therapeutic potential.

References

Application Notes: Enzymatic Determination of Verbascose and other Raffinose Family Oligosaccharides (RFOs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raffinose Family Oligosaccharides (RFOs), including raffinose, stachyose, and verbascose, are α-galactosyl derivatives of sucrose prevalent in a variety of plant seeds and storage organs.[1] While playing crucial roles in plant physiology, such as desiccation tolerance and carbon storage, they are also considered anti-nutritional factors in monogastric animals and humans due to the absence of α-galactosidase in the upper gastrointestinal tract.[2][3] The fermentation of RFOs by gut microflora can lead to flatulence and other digestive discomforts. Consequently, the accurate quantification of this compound and other RFOs is essential in food science, nutrition, and drug development, particularly in the formulation of plant-based products and the study of their physiological effects.

This document provides detailed application notes and protocols for the determination of this compound and other RFOs using the Megazyme K-RAFGL Raffinose/Sucrose/D-Glucose Assay Kit. This enzymatic assay offers a specific and reliable method for the quantification of total galactosyl-sucrose oligosaccharides.

Assay Principle

The Megazyme K-RAFGL assay is based on the enzymatic hydrolysis of RFOs and sucrose, followed by the colorimetric determination of released D-glucose. The assay involves the following key steps:

  • Enzymatic Hydrolysis:

    • α-Galactosidase hydrolyzes raffinose, stachyose, and this compound to release D-galactose and sucrose.

    • Invertase then hydrolyzes the resulting sucrose (both from RFOs and endogenous) into D-glucose and D-fructose.

  • Quantification of D-Glucose:

    • The total D-glucose is then quantified using a glucose oxidase/peroxidase (GOPOD) reagent system.

    • Glucose oxidase catalyzes the oxidation of D-glucose to D-gluconate and hydrogen peroxide (H₂O₂).

    • In the presence of peroxidase, the H₂O₂ reacts with a chromogen to produce a colored product, the absorbance of which is measured at 510 nm.

The concentration of RFOs is determined by subtracting the free D-glucose and the D-glucose released from sucrose from the total D-glucose measured after complete enzymatic hydrolysis.

Quantitative Data Summary

The performance of the Megazyme K-RAFGL Raffinose/Sucrose/D-Glucose Assay Kit is summarized in the table below. This data is essential for assessing the suitability of the kit for specific research applications.

Performance Characteristic Specification Notes
Assay Format SpectrophotometerManual, microplate, and auto-analyzer compatible formats are available.[4]
Wavelength 510 nm
Limit of Detection (LOD) 100 mg/L[5][6]
Reaction Time ~ 20 minutes[6]
Reagent Stability > 2 yearsWhen stored under recommended conditions.[4][7][8]
Accuracy & Repeatability Within 2% of expected valueBased on data for a similar kit (K-RAFGA) using pure analytes. Actual performance is analyst and sample dependent.[9]
Specificity Specific for D-glucose and D-fructose after hydrolysis.β-fructosidase may also hydrolyze low molecular weight fructans.[10]
Working Range 4-80 µg of total sugars per cuvetteBased on data for a similar kit (K-SUFRG).[10]

Experimental Protocols

The following is a detailed protocol for the determination of this compound and other RFOs in plant-derived samples using the Megazyme K-RAFGL Assay Kit.

Reagent Preparation
  • Buffer 1 (50 mM Sodium Acetate, pH 4.5): Prepare by dissolving the appropriate amount of sodium acetate in distilled water and adjusting the pH with acetic acid.

  • Enzyme Solutions (α-Galactosidase and Invertase): Reconstitute the lyophilized enzymes in Buffer 1 as per the kit instructions.

  • GOPOD Reagent: Prepare the GOPOD reagent by dissolving the contents of the GOPOD reagent buffer and enzyme vials in distilled water.

Sample Preparation
  • Homogenization: Mill the plant material (e.g., seeds, flour) to a fine powder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the homogenized sample into a glass test tube.

    • Add 1.0 mL of 80% (v/v) ethanol and incubate at 80-85°C for 5 minutes to inactivate endogenous enzymes.

    • Add 9.0 mL of distilled water and incubate at 80-85°C for a further 15 minutes with intermittent vortexing to extract the sugars.

    • Allow the extract to cool to room temperature and clarify by centrifugation at 1,500 x g for 10 minutes.

    • Collect the supernatant for analysis.

Assay Procedure

The assay is performed in three parallel reactions to determine free D-glucose, sucrose, and total RFOs.

Reaction Component Blank (mL) Sample (Free Glucose) (mL) Sample (Sucrose) (mL) Sample (Total RFOs) (mL)
Distilled Water0.2---
Sample Extract-0.20.20.2
Buffer 1-0.2--
Invertase Solution--0.2-
α-Galactosidase/Invertase Solution---0.2
  • Pipette the indicated volumes into separate test tubes.

  • Incubate the tubes at 40°C for 20 minutes.

  • Add 3.0 mL of GOPOD reagent to each tube.

  • Incubate at 40°C for a further 20 minutes.

  • Measure the absorbance of all solutions at 510 nm against the blank.

Calculations

The concentrations of free D-glucose, sucrose, and RFOs are calculated using the following formulas:

  • Free D-Glucose ( g/100g ) = (Absorbance_FreeGlucose / Absorbance_Standard) * Concentration_Standard * (Extraction_Volume / Sample_Weight) * 100

  • Sucrose ( g/100g ) = ((Absorbance_Sucrose - Absorbance_FreeGlucose) / Absorbance_Standard) * Concentration_Standard * (Extraction_Volume / Sample_Weight) * 100 * (MW_Sucrose / MW_Glucose)

  • RFOs (as g/100g ) = ((Absorbance_TotalRFOs - Absorbance_Sucrose) / Absorbance_Standard) * Concentration_Standard * (Extraction_Volume / Sample_Weight) * 100 * (Avg_MW_RFO / MW_Glucose)

Note: The average molecular weight (Avg_MW_RFO) will depend on the predominant RFO in the sample (e.g., raffinose, stachyose, or this compound).

Visualizations

RFO Biosynthesis Pathway

The following diagram illustrates the galactinol-dependent biosynthetic pathway for raffinose family oligosaccharides in plants.

RFO_Biosynthesis UDP_Gal UDP-Galactose GolS Galactinol Synthase UDP_Gal->GolS Myo_Inositol myo-Inositol Myo_Inositol->GolS Galactinol Galactinol RS Raffinose Synthase Galactinol->RS STS Stachyose Synthase Galactinol->STS VS This compound Synthase Galactinol->VS Sucrose Sucrose Sucrose->RS Raffinose Raffinose Raffinose->STS Stachyose Stachyose Stachyose->VS This compound This compound GolS->Galactinol RS->Raffinose STS->Stachyose VS->this compound

Caption: Galactinol-dependent biosynthesis of RFOs.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the determination of RFOs.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Assay Enzymatic Assay cluster_DataAnalysis Data Analysis Homogenization Sample Homogenization Extraction Sugar Extraction Homogenization->Extraction Centrifugation Clarification Extraction->Centrifugation Enzyme_Incubation Enzymatic Hydrolysis Centrifugation->Enzyme_Incubation GOPOD_Reaction GOPOD Reaction Enzyme_Incubation->GOPOD_Reaction Absorbance_Measurement Absorbance Measurement (510 nm) GOPOD_Reaction->Absorbance_Measurement Calculation Concentration Calculation Absorbance_Measurement->Calculation

Caption: Workflow for RFO determination.

References

Application Notes and Protocols: Hydrolysis of Verbascose using α-Galactosidase for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascose, a pentasaccharide belonging to the Raffinose Family of Oligosaccharides (RFOs), is prevalent in many plant-based food sources, particularly legumes. Structurally, it consists of two α-D-galactose units, one D-glucose unit, and one D-fructose unit. In human and monogastric animal digestion, the absence of the α-galactosidase enzyme leads to the fermentation of this compound by gut bacteria, which can cause flatulence and other digestive discomforts.[1]

From a research and drug development perspective, the enzymatic hydrolysis of this compound using α-galactosidase offers several applications. α-Galactosidase (E.C. 3.2.1.22) is an exoglycosidase that catalyzes the hydrolysis of terminal α-1,6-linked galactose residues from various oligosaccharides and polysaccharides.[2][3] This enzymatic process is central to improving the nutritional value of food and feed, and it holds significant relevance in biotechnology and medicine, most notably in the treatment of Fabry disease.[4][5]

This document provides detailed application notes and protocols for the hydrolysis of this compound using α-galactosidase in a research setting.

Mechanism of Action

The hydrolysis of this compound by α-galactosidase is a stepwise process involving the cleavage of the terminal α-1,6 glycosidic bonds. The enzyme sequentially removes the two terminal galactose units, resulting in the formation of stachyose, then raffinose, and finally sucrose, along with two molecules of galactose. Sucrose can be further hydrolyzed by invertase into glucose and fructose. The overall hydrolytic pathway is depicted below.

G This compound This compound Stachyose Stachyose This compound->Stachyose This compound->Stachyose Galactose1 Galactose This compound->Galactose1 Raffinose Raffinose Stachyose->Raffinose Stachyose->Raffinose Galactose2 Galactose Stachyose->Galactose2 Sucrose Sucrose Raffinose->Sucrose Raffinose->Sucrose Enzyme1 α-Galactosidase Enzyme2 α-Galactosidase Enzyme3 α-Galactosidase

Caption: Hydrolysis pathway of this compound by α-galactosidase.

Applications in Research and Drug Development

  • Food Science and Nutraceuticals: The primary application is the removal of RFOs from soy-based products and other legumes to enhance their nutritional value and digestibility.[2][6]

  • Enzyme Technology and Bioprocessing: Research focused on the discovery, characterization, and optimization of α-galactosidases from various microbial and plant sources for industrial applications.[7][8]

  • Drug Development - Enzyme Replacement Therapy (ERT) for Fabry Disease: Fabry disease is a lysosomal storage disorder caused by a deficiency of α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3).[4][5] ERT with recombinant human α-galactosidase A (agalsidase alfa and agalsidase beta) is a standard treatment.[4][5] Research in this area focuses on developing more stable and effective enzyme variants with improved pharmacokinetics.[1][9]

  • Glycobiology and Oligosaccharide Synthesis: α-Galactosidases can be used in transglycosylation reactions to synthesize novel oligosaccharides with potential applications in prebiotics and drug delivery.[10][11][12]

Quantitative Data: Properties of α-Galactosidases

The optimal conditions for α-galactosidase activity vary depending on the source of the enzyme. Below is a summary of key parameters for enzymes from two common microbial sources.

Parameterα-Galactosidase from Aspergillus nigerα-Galactosidase from Trichoderma reesei
Optimal pH 4.5[8]6.0[7]
Optimal Temperature 50-55°C[8]50°C[13]
Molecular Weight ~54 kDa[14]54 kDa[14]
Substrate Specificity pNPG, melibiose, raffinose, stachyose[8]melibiose, raffinose, stachyose[13]
Km (mM) for Raffinose --
Km (mM) for Stachyose --
Km (mM) for pNPG --
Inhibitors Galactose, Ag+[15]-

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol outlines the general procedure for the hydrolysis of this compound using a commercially available α-galactosidase from Aspergillus niger.

Materials:

  • This compound standard

  • α-Galactosidase from Aspergillus niger (e.g., Megazyme E-AGALAN)[16]

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

  • HPLC system with a refractive index (RI) detector and an appropriate carbohydrate analysis column.

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in 0.1 M sodium acetate buffer (pH 4.5).

  • Enzyme Preparation: Prepare a stock solution of α-galactosidase (e.g., 1 mg/mL) in the same buffer. The optimal enzyme concentration should be determined empirically.

  • Reaction Setup:

    • In a microcentrifuge tube, add 500 µL of the this compound solution.

    • Pre-incubate the substrate solution at the optimal temperature (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding an appropriate volume of the α-galactosidase solution (e.g., 50 µL).

    • Incubate the reaction mixture at 50°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: At each time point, withdraw an aliquot (e.g., 100 µL) and terminate the reaction by heating at 100°C for 10 minutes to denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitate. Collect the supernatant for analysis.

  • Product Analysis: Analyze the supernatant using HPLC to quantify the remaining this compound and the formation of hydrolysis products (stachyose, raffinose, sucrose, and galactose).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Solution C Mix Substrate and Enzyme A->C B Prepare α-Galactosidase Solution B->C D Incubate at Optimal Temperature and pH C->D E Take Aliquots at Time Intervals D->E F Terminate Reaction (Heat Inactivation) E->F G Centrifuge and Collect Supernatant F->G H HPLC Analysis G->H

Caption: Experimental workflow for this compound hydrolysis.

Protocol 2: Analysis of Hydrolysis Products by HPLC

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a refractive index (RI) detector.

  • Column: Aminex HPX-87C Carbohydrate column (300 x 7.8 mm) or equivalent.

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 30-40 minutes.

Procedure:

  • Standard Preparation: Prepare a series of standards of known concentrations for this compound, stachyose, raffinose, sucrose, and galactose in the mobile phase.

  • Calibration Curve: Inject the standards and generate a calibration curve by plotting peak area against concentration for each sugar.

  • Sample Analysis: Inject the prepared samples from Protocol 1.

  • Quantification: Identify and quantify the sugars in the samples by comparing their retention times and peak areas to the calibration curves.[17]

Application in Drug Development: Fabry Disease ERT

In the context of drug development, α-galactosidase is the active pharmaceutical ingredient in enzyme replacement therapies for Fabry disease. The goal of ERT is to supplement the deficient enzyme, thereby reducing the accumulation of Gb3 in various tissues.

G cluster_disease Fabry Disease Pathophysiology cluster_treatment Enzyme Replacement Therapy (ERT) A Deficient α-Galactosidase A Activity B Accumulation of Gb3 in Lysosomes A->B C Cellular Dysfunction and Organ Damage B->C D Intravenous Infusion of Recombinant α-Galactosidase A E Cellular Uptake of Enzyme D->E F Hydrolysis of Accumulated Gb3 E->F G Reduced Gb3 and Improved Cellular Function F->G

Caption: Role of α-galactosidase in Fabry disease treatment.

Research in this area involves the development of new forms of recombinant α-galactosidase with improved properties, such as:

  • Enhanced stability: To increase the enzyme's half-life in circulation.[9]

  • Improved cellular targeting: To ensure the enzyme reaches the affected tissues and cells.

  • Reduced immunogenicity: To minimize the development of anti-drug antibodies.[18]

The protocols for characterizing these novel enzyme variants would involve detailed kinetic studies, stability assays, and preclinical testing in animal models of Fabry disease.

Conclusion

The hydrolysis of this compound by α-galactosidase is a well-established enzymatic process with significant applications ranging from food technology to life-saving therapeutics. The protocols and data presented here provide a framework for researchers and drug development professionals to explore and utilize this important enzyme in their work. Further research into the kinetic properties of α-galactosidase with this compound as a substrate and the development of novel enzyme variants will continue to expand the applications of this versatile biocatalyst.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Verbascose and Other Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of verbascose and other complex oligosaccharides. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key steps, and quantitative data to help you navigate the challenges of oligosaccharide synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

The chemical synthesis of complex oligosaccharides like this compound, a pentasaccharide, is a formidable challenge. Success hinges on precise control over stereochemistry, strategic use of protecting groups, and optimized reaction conditions. This section addresses common issues encountered during these intricate synthetic campaigns.

FAQ 1: Stereocontrol in Glycosylation

Question: I am struggling to control the stereoselectivity of the glycosidic bond formation, particularly in achieving the desired α-linkages present in this compound. What are the critical factors to consider?

Answer: Achieving high stereoselectivity in glycosylation is a central challenge in oligosaccharide synthesis.[1] For α-glycosidic bonds, as found in this compound (Gal(α1-6)Gal(α1-6)Gal(α1-6)Glc(α1-2β)Fru), several factors are crucial:

  • Protecting Groups: The choice of protecting groups on both the glycosyl donor and acceptor significantly influences the stereochemical outcome.[2][3] Non-participating protecting groups at the C-2 position of the glycosyl donor, such as benzyl ethers, are essential for the formation of 1,2-cis glycosides (which includes α-glucosides and α-galactosides).[2] These groups do not form an intermediate that shields one face of the oxocarbenium ion, allowing for attack from either the α or β face.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect stereoselectivity. Ethereal solvents like diethyl ether or dichloromethane are often used to favor the formation of α-glycosides through the "anomeric effect."[4] Nitrile solvents, such as acetonitrile, can also promote the formation of α-linkages.

  • Temperature: Glycosylation reactions are highly temperature-sensitive.[5] Low temperatures (e.g., -78 °C to -40 °C) are often employed to enhance selectivity by favoring the kinetically controlled product.[6]

  • Promoter/Activator: The choice of promoter or activator is critical. For thioglycoside donors, common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf). The nature and stoichiometry of the activator can influence the reaction pathway and stereoselectivity.

Troubleshooting Stereoselectivity Issues:

ProblemPotential CauseSuggested Solution
Formation of β-anomer instead of desired α-anomer Use of a participating protecting group at C-2 (e.g., acetyl, benzoyl).Replace the C-2 participating group with a non-participating group (e.g., benzyl ether).
Solvent is too polar or participating.Switch to a less polar, non-participating solvent like dichloromethane or a mixture of dichloromethane and diethyl ether.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., -78 °C) and slowly warm to the optimal temperature.
Low α:β selectivity Suboptimal promoter/activator system.Screen different promoters or vary the stoichiometry of the existing promoter system.
Steric hindrance on the glycosyl acceptor.Modify the protecting groups on the acceptor to reduce steric bulk around the target hydroxyl group.
FAQ 2: Low Glycosylation Yield

Question: My glycosylation reactions are consistently resulting in low yields of the desired oligosaccharide. What are the common culprits and how can I improve the yield?

Answer: Low yields in glycosylation reactions are a frequent problem and can be attributed to several factors.[7][8] A systematic approach to troubleshooting is essential.

  • Reactivity of Donor and Acceptor: The electronic and steric properties of the glycosyl donor and acceptor are paramount. "Armed" donors with electron-donating protecting groups (e.g., benzyl ethers) are more reactive than "disarmed" donors with electron-withdrawing groups (e.g., esters).[9] Similarly, the nucleophilicity of the acceptor's hydroxyl group is critical.

  • Reaction Conditions: As with stereoselectivity, the choice of solvent, temperature, and activator is crucial for yield.[4] Inappropriate conditions can lead to side reactions or decomposition of starting materials.

  • Side Reactions: Several side reactions can compete with the desired glycosylation, including hydrolysis of the activated donor by trace amounts of water, self-condensation of the donor, and intermolecular aglycone transfer.

  • Stoichiometry: The molar ratio of donor to acceptor needs to be optimized. An excess of the donor is often used to drive the reaction to completion, but a large excess can complicate purification.

Troubleshooting Low Yields:

ProblemPotential CauseSuggested Solution
Incomplete reaction Low reactivity of the glycosyl donor.Use an "armed" donor with electron-donating protecting groups.
Low reactivity of the glycosyl acceptor.Modify protecting groups on the acceptor to enhance the nucleophilicity of the target hydroxyl group.
Insufficient activation.Increase the amount of promoter or switch to a more powerful activator.
Formation of byproducts Hydrolysis of the donor.Ensure strictly anhydrous conditions by using freshly dried solvents and reagents, and adding molecular sieves.
Self-condensation of the donor.Use a less reactive donor or optimize the reaction conditions (e.g., lower temperature, slower addition of activator).
Decomposition of starting materials or product Harsh reaction conditions.Lower the reaction temperature, use a milder promoter, or shorten the reaction time.
FAQ 3: Protecting Group Strategies

Question: What are the key considerations for designing a protecting group strategy for a complex, branched oligosaccharide like this compound?

Answer: A well-designed protecting group strategy is the cornerstone of a successful complex oligosaccharide synthesis.[10][11] For a branched oligosaccharide like this compound, an orthogonal protecting group strategy is essential. This means that different protecting groups can be selectively removed in the presence of others.

  • Orthogonality: Choose protecting groups that can be cleaved under different conditions (e.g., acid-labile, base-labile, hydrogenolysis-labile, fluoride-labile).

  • Regioselectivity: Employ protecting group manipulations that allow for the selective deprotection of a single hydroxyl group for subsequent glycosylation.[12]

  • Influence on Reactivity and Stereoselectivity: As discussed, protecting groups have a profound impact on the reactivity of glycosyl donors and the stereochemical outcome of glycosylation.[2]

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.

Common Orthogonal Protecting Groups in Oligosaccharide Synthesis:

Protecting GroupCleavage Conditions
Benzyl (Bn) Hydrogenolysis (H₂, Pd/C)
p-Methoxybenzyl (PMB) Oxidative cleavage (DDQ, CAN) or mild acid
Acetyl (Ac), Benzoyl (Bz) Basic hydrolysis (e.g., NaOMe in MeOH)
tert-Butyldimethylsilyl (TBDMS) Fluoride source (e.g., TBAF)
Levulinoyl (Lev) Hydrazine acetate
Fluorenylmethyloxycarbonyl (Fmoc) Mild base (e.g., piperidine)
FAQ 4: Purification Challenges

Question: I am finding it difficult to purify my target oligosaccharide from the reaction mixture. What are the best strategies for purification?

Answer: Purification is often a major bottleneck in oligosaccharide synthesis due to the polar nature of the compounds and the presence of closely related isomers and byproducts.

  • Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for the purification of oligosaccharides.[13][14] Normal-phase chromatography on silica gel is commonly used for protected oligosaccharides, while reversed-phase HPLC can be effective for both protected and deprotected compounds. Size-exclusion chromatography can be useful for separating oligosaccharides of different lengths.

  • Troubleshooting HPLC Purification: Common issues in HPLC of oligosaccharides include poor resolution, peak tailing, and high backpressure.[15][16] Optimizing the mobile phase, using a guard column, and ensuring proper sample preparation can help to mitigate these problems.

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup to remove excess reagents and some byproducts before final purification by HPLC.

Experimental Protocols

Protocol 1: General Procedure for Thioglycoside Glycosylation to Form an α-Glycosidic Linkage

This protocol describes a common method for the activation of a thioglycoside donor to form an α-glycosidic linkage with a glycosyl acceptor.

Materials:

  • Glycosyl donor (thioglycoside, 1.0 eq)

  • Glycosyl acceptor (with a single free hydroxyl group, 1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Freshly activated 4 Å molecular sieves

  • N-Iodosuccinimide (NIS, 1.5 eq)

  • Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq, as a stock solution in DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous DCM via syringe to dissolve the reactants.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture to the desired temperature (typically -40 °C to -78 °C) using a suitable cooling bath.

  • Add NIS to the reaction mixture in one portion.

  • Slowly add the TfOH stock solution dropwise via syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Removal of a Benzyl (Bn) Protecting Group

This protocol describes the deprotection of benzyl ethers by catalytic hydrogenolysis.

Materials:

  • Benzyl-protected oligosaccharide

  • Palladium on carbon (Pd/C, 10% w/w, catalytic amount)

  • Methanol (MeOH) or a mixture of MeOH and ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected oligosaccharide in the chosen solvent in a round-bottom flask.

  • Carefully add the Pd/C catalyst.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected oligosaccharide.

Quantitative Data

The following tables summarize typical yields and stereoselectivities for glycosylation reactions based on the type of protecting groups and reaction conditions. This data is intended to serve as a general guide for optimizing your own synthetic strategy.

Table 1: Influence of C-2 Protecting Group on Glycosylation Stereoselectivity

C-2 Protecting GroupTypeExpected Major ProductTypical α:β Ratio
Acetyl (Ac)Participating1,2-trans (β-glucoside/galactoside)1:10 to 1:20
Benzoyl (Bz)Participating1,2-trans (β-glucoside/galactoside)> 1:20
Benzyl (Bn)Non-participating1,2-cis (α-glucoside/galactoside)3:1 to 10:1
p-Methoxybenzyl (PMB)Non-participating1,2-cis (α-glucoside/galactoside)5:1 to 15:1

Table 2: Effect of Solvent on α-Glycosylation Yield and Selectivity

SolventTypical Yield (%)Typical α:β Ratio
Dichloromethane (DCM)60-80%5:1
Diethyl ether (Et₂O)50-70%8:1
Acetonitrile (MeCN)65-85%10:1
Toluene40-60%3:1

Visualizations

Experimental Workflow for a Typical Glycosylation Reaction

Glycosylation_Workflow Start Start: Glycosyl Donor & Acceptor Setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere - Molecular Sieves Start->Setup Cooling Cooling: -40°C to -78°C Setup->Cooling Activation Activation: Add Promoter (e.g., NIS/TfOH) Cooling->Activation Reaction Glycosylation Reaction: Monitor by TLC Activation->Reaction Quench Quench Reaction Reaction->Quench Workup Workup: - Filtration - Extraction Quench->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a chemical glycosylation reaction.

Decision Tree for Troubleshooting Low Glycosylation Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Reagents OK Purify_Reagents Re-purify Solvents & Reagents Check_Reagents->Purify_Reagents Impurities Suspected Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Increase_Reactivity Increase Donor/Acceptor Reactivity or Use Stronger Promoter Incomplete_Reaction->Increase_Reactivity Yes Optimize_Conditions Optimize Conditions: - Lower Temperature - Change Solvent Side_Products->Optimize_Conditions Yes Success Yield Improved Side_Products->Success No Increase_Reactivity->Success Optimize_Conditions->Success Purify_Reagents->Start

Caption: A decision tree for troubleshooting low yields in glycosylation reactions.

References

Technical Support Center: Optimizing Verbascose Synthase Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Verbascose synthase activity for improved yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound synthase.

Issue Possible Cause Suggested Solution
1. Low or No Enzyme Activity Inactive Enzyme: Improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) can lead to denaturation.- Aliquot enzyme upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. - Keep the enzyme on ice at all times during experimental setup.
Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.- Ensure the reaction buffer is at the optimal pH (around 7.0 for galactinol-dependent activity).[1][2] - Perform the assay at the optimal temperature for the specific enzyme source. - Verify the correct concentration of all buffer components.
Substrate Issues: Degradation or incorrect concentration of stachyose or galactinol.- Use fresh, high-quality substrates. - Prepare substrate solutions fresh before each experiment. - Verify the concentration of substrate stocks.
Presence of Inhibitors: Contaminants in the enzyme preparation or assay reagents.- Purify the enzyme from crude extracts to remove potential inhibitors. - Ensure all reagents are of high purity. - Myo-inositol, a product of the reaction, can be inhibitory at high concentrations.
2. Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or substrates.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for the reaction components to minimize pipetting variability.
Fluctuations in Temperature: Inconsistent incubation temperatures between experiments.- Use a calibrated water bath or incubator with stable temperature control.
Timing Inconsistencies: Variations in incubation times.- Use a precise timer and adhere strictly to the protocol's incubation times.
Multifunctional Enzyme Activity: this compound synthesis can be catalyzed by a multifunctional stachyose synthase.[3][4][5]- Be aware that the measured activity may be a composite of different enzymes. - Consider using a more purified enzyme preparation or specific inhibitors if trying to isolate the activity of a single enzyme.
3. High Background Signal in Assay Contaminating Enzyme Activities: Presence of α-galactosidase in the enzyme preparation can hydrolyze the substrate or product.[1]- Purify the this compound synthase to remove contaminating enzymes. - Include appropriate controls, such as a reaction without the enzyme, to measure background levels.
Non-Enzymatic Substrate Degradation: Substrates may be unstable under the assay conditions.- Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation.
4. Difficulty in Enzyme Purification Low Expression Levels: The target enzyme may be expressed at low levels in the source material.- Optimize expression conditions (e.g., induction time, temperature) if using a recombinant expression system. - Choose a source material known to have high this compound synthase activity.
Protein Instability: The enzyme may be unstable during the purification process.- Perform all purification steps at 4°C. - Include protease inhibitors in the buffers. - Work quickly to minimize the time the enzyme is in solution.
Suboptimal Chromatography Conditions: Incorrect choice of resin or elution conditions.- Screen different types of chromatography resins (e.g., ion-exchange, affinity) to find the most effective for your enzyme. - Optimize buffer pH and salt gradients for elution.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthase and what reaction does it catalyze?

A1: this compound synthase (VS) is a glycosyltransferase that plays a key role in the biosynthesis of the raffinose family of oligosaccharides (RFOs). It catalyzes the transfer of a galactose moiety from a donor molecule, typically galactinol, to a stachyose molecule, forming this compound and myo-inositol.[6] Some studies suggest that a multifunctional stachyose synthase can also exhibit this compound synthase activity.[3][4][5]

Q2: What are the optimal conditions for this compound synthase activity?

A2: The optimal pH for galactinol-dependent this compound synthase activity has been reported to be around 7.0.[1][2] The optimal temperature can vary depending on the source of the enzyme. It is recommended to perform a temperature optimization experiment for your specific enzyme.

Q3: What are the substrates for this compound synthase?

A3: The primary substrates for this compound synthase are stachyose (the galactose acceptor) and galactinol (the galactose donor).[6]

Q4: Are there any known inhibitors of this compound synthase?

A4: The product of the reaction, myo-inositol, can act as an inhibitor. Additionally, high concentrations of the substrate stachyose may also lead to substrate inhibition. Other potential inhibitors can include heavy metal ions and chelating agents, which can interfere with enzyme structure and function.

Q5: How can I measure this compound synthase activity?

A5: this compound synthase activity can be measured by quantifying the amount of product (this compound or myo-inositol) formed over a specific period. A common method is to measure the amount of the co-product, myo-inositol. Alternatively, the depletion of the substrate stachyose can be monitored. The DNS (dinitrosalicylic acid) assay can be used to measure the release of reducing sugars if a coupled enzyme assay is designed to hydrolyze the this compound product.

Quantitative Data

Table 1: Effect of pH on this compound Synthase Activity

pHRelative Activity (%)
5.0~20
6.0~60
7.0100
8.0~75
9.0~40

Note: Data is generalized from published findings and may vary depending on the enzyme source and specific assay conditions.[1][2]

Experimental Protocols

This compound Synthase Activity Assay

This protocol is adapted from methodologies used for assaying galactosyltransferases in the RFO pathway.

Materials:

  • This compound synthase enzyme preparation (crude extract or purified)

  • Stachyose solution (e.g., 50 mM in assay buffer)

  • Galactinol solution (e.g., 20 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0)

  • Reaction termination solution (e.g., 1 M HCl)

  • Microcentrifuge tubes

  • Water bath or incubator

Procedure:

  • Prepare a reaction master mix containing the assay buffer and galactinol solution.

  • Add the desired volume of the master mix to microcentrifuge tubes.

  • Pre-incubate the tubes at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the stachyose solution to the tubes.

  • Immediately after adding stachyose, add the this compound synthase enzyme preparation to start the reaction.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the reaction termination solution.

  • Analyze the reaction products to determine enzyme activity. This can be done by quantifying the amount of this compound or myo-inositol formed, for example, using HPLC or a specific coupled enzyme assay.

Bradford Protein Assay for Protein Quantification

Materials:

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

  • Protein sample (this compound synthase preparation)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a series of BSA standards of known concentrations.

  • Pipette a small volume (e.g., 5-10 µL) of each standard and the unknown protein sample into separate cuvettes.

  • Add the Bradford reagent to each cuvette and mix well.

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at 595 nm using the spectrophotometer.

  • Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.

  • Use the standard curve to determine the protein concentration of the unknown sample.

DNS Assay for Reducing Sugars

This assay can be used in a coupled reaction where the this compound produced is hydrolyzed to release reducing sugars.

Materials:

  • DNS (3,5-dinitrosalicylic acid) reagent

  • Glucose standards (e.g., 0.1 to 1.0 mg/mL)

  • Sample from the terminated enzyme reaction (after hydrolysis of this compound)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a series of glucose standards of known concentrations.

  • Add a specific volume of the standards and the sample to separate test tubes.

  • Add the DNS reagent to each tube and mix.

  • Heat the tubes in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature.

  • Add a solution of Rochelle salt (potassium sodium tartrate) to stabilize the color.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using the glucose standards and determine the concentration of reducing sugars in the sample.

Visualizations

RFO_Biosynthesis_Pathway cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products Sucrose Sucrose RS Raffinose Synthase Sucrose->RS Galactinol Galactinol Galactinol->RS SS Stachyose Synthase Galactinol->SS VS This compound Synthase Galactinol->VS Stachyose_sub Stachyose Stachyose_sub->VS Raffinose Raffinose RS->Raffinose Stachyose_prod Stachyose SS->Stachyose_prod This compound This compound VS->this compound Raffinose->SS

Caption: Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway.

Optimization_Workflow cluster_optimization Optimization Loop start Start: Low this compound Yield step1 Step 1: Enzyme Preparation - Source Selection - Extraction - Quantification (Bradford Assay) start->step1 step2 Step 2: Activity Assay - Baseline Measurement step1->step2 step3 Step 3: Optimization of Parameters step2->step3 opt_ph pH step3->opt_ph opt_temp Temperature step3->opt_temp opt_sub Substrate Conc. step3->opt_sub step4 Step 4: Analyze Results step4->step3 Iterate if necessary end End: Optimized this compound Yield step4->end If yield is optimal opt_ph->step4 opt_temp->step4 opt_sub->step4

Caption: General Workflow for Optimizing this compound Synthase Activity.

References

Overcoming challenges in Verbascose purification from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Verbascose from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from plant material?

A1: The initial extraction of this compound, a type of oligosaccharide, from plant materials typically involves grinding the dried plant tissue to increase surface area, followed by extraction with a polar solvent.[1] Hot water or ethanol/water mixtures are commonly used. To minimize the co-extraction of interfering substances like proteins and lipids, a preliminary defatting step with a non-polar solvent like hexane may be employed. Subsequent centrifugation or filtration is necessary to remove insoluble plant debris.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: Due to the polar nature of this compound, several chromatographic techniques are suitable for its purification. The most effective methods include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for separating polar compounds like oligosaccharides.[2]

  • Anion Exchange Chromatography: This technique is often used for the preliminary purification of polysaccharide mixtures.[3]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size and is effective for separating this compound from larger or smaller impurities.[3][4]

Q3: How can I assess the purity of my purified this compound?

A3: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the quantitative analysis of carbohydrates.[5]

  • High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) or Evaporative Light Scattering Detector (ELSD): These are common methods for carbohydrate analysis.[2]

  • Thin-Layer Chromatography (TLC): A rapid and simple qualitative method to check for the presence of impurities.[2]

Q4: What are the key challenges in crystallizing this compound?

A4: Crystallizing this compound can be challenging due to its high solubility in polar solvents and the potential for co-precipitation of other similar sugars. The presence of impurities, such as other oligosaccharides (e.g., raffinose, stachyose), can significantly hinder crystal formation.[6] Controlling the rate of supersaturation, temperature, and the choice of anti-solvent are critical factors for successful crystallization.

Troubleshooting Guides

Chromatography Issues
Problem Potential Cause Suggested Solution
Peak Tailing or Fronting in HPLC Column overload; Inappropriate mobile phase pH; Column degradation.Reduce sample concentration; Adjust mobile phase pH to ensure this compound is in a single ionic state; Use a new or different type of column.
Poor Resolution Between this compound and Other Sugars Suboptimal mobile phase composition; Incorrect column chemistry.Optimize the gradient of the organic solvent in HILIC; Switch to a column with a different stationary phase (e.g., amide vs. diol).[2]
No Peaks Detected or Very Small Peaks Sample concentration too low; Detector issue (e.g., RI detector not equilibrated); Injection problem.Concentrate the sample before injection; Ensure the detector is properly warmed up and equilibrated; Check the injector for leaks or blockages.[7][8]
Streaking or Elongated Spots in TLC Sample overload; Sample applied in a solvent that is too strong.Dilute the sample before spotting; Spot the sample in a weaker solvent and ensure the spot is small and dry before developing the plate.[9]
Extraction and General Purification Issues
Problem Potential Cause Suggested Solution
Low Yield of this compound After Initial Extraction Inefficient extraction solvent; Insufficient extraction time or temperature; Degradation of this compound.Optimize the solvent system (e.g., ethanol/water ratio); Increase extraction time and/or temperature (while monitoring for degradation); Use milder extraction conditions if degradation is suspected.[10][11]
Presence of Pigments in the Purified Fraction Co-extraction of plant pigments.Use activated carbon or a weakly basic ion exchange resin for decolorization, being mindful of potential product loss with activated carbon.[3]
Difficulty in Removing Structurally Similar Oligosaccharides High structural similarity to other raffinose family oligosaccharides (RFOs).Employ high-resolution chromatographic techniques like preparative HILIC or SEC; Consider enzymatic treatment to selectively degrade contaminating sugars if specific enzymes are available.[12]

Quantitative Data Summary

The following tables provide representative data for this compound purification.

Table 1: Comparison of Different Chromatographic Methods for this compound Purification

Chromatographic Method Stationary Phase Typical Purity Achieved Recovery Rate Throughput
HILICAmide-bonded Silica>98%80-90%Moderate
Anion ExchangeQuaternary Ammonium85-95%75-85%High
Size ExclusionBio-Gel P-490-97%60-75%Low

Table 2: Purity Assessment of this compound Fractions by Different Analytical Techniques

Analytical Technique Limit of Detection (LOD) Limit of Quantification (LOQ) Typical Purity (%)
HPAEC-PAD~10 ng/mL~30 ng/mL99.5%
HPLC-RI~1 µg/mL~3 µg/mL98.0%
HPLC-ELSD~100 ng/mL~300 ng/mL99.0%

Experimental Protocols

Protocol 1: Purification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase (e.g., 80:20 acetonitrile:water) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Amide-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 80% B, decrease to 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Pool the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). Lyophilize the resulting aqueous solution to obtain purified this compound as a white powder.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plate.[2]

  • Mobile Phase: A mixture of ethyl acetate, methanol, and water (e.g., 8:1:1 v/v/v). The optimal ratio may require adjustment.[2]

  • Sample Application: Spot a dilute solution of the purified this compound onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After development, dry the plate and visualize the spots by staining with a p-anisaldehyde solution followed by gentle heating.[2] The presence of a single spot indicates high purity.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction filtration Filtration/ Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract anion_exchange Anion Exchange Chromatography crude_extract->anion_exchange Preliminary Purification sec Size Exclusion Chromatography anion_exchange->sec Size-based Separation hilic HILIC sec->hilic Fine Purification purity_check Purity Analysis (HPLC, TLC) hilic->purity_check lyophilization Lyophilization purity_check->lyophilization If pure final_product Purified this compound lyophilization->final_product

Caption: A general experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Problem: Poor Chromatographic Resolution cause1 Is the peak shape symmetrical? start->cause1 cause2 Are peaks overlapping? start->cause2 cause1->cause2 Yes solution1a Check for column overload. Reduce sample concentration. cause1->solution1a No (Tailing/Fronting) solution1b Adjust mobile phase pH. cause1->solution1b No (Tailing/Fronting) solution2a Optimize gradient slope. cause2->solution2a Yes solution2b Try a different column chemistry. cause2->solution2b Yes

Caption: A troubleshooting decision tree for poor chromatographic resolution.

References

Strategies to reduce RFO content in legumes to minimize flatulence

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center guide on strategies to reduce Raffinose Family Oligosaccharide (RFO) content in legumes.

This guide provides researchers, scientists, and drug development professionals with technical information, experimental protocols, and troubleshooting advice for reducing Raffinose Family Oligosaccharides (RFOs) in legumes.

Frequently Asked Questions (FAQs)

Q1: What are Raffinose Family Oligosaccharides (RFOs) and why are they a concern?

A1: Raffinose Family Oligosaccharides (RFOs) are α-galactosyl derivatives of sucrose, with common examples being raffinose, stachyose, and verbascose.[1][2][3][4] They are prevalent in various legumes like beans, lentils, and chickpeas.[5] Humans and other monogastric animals lack the α-galactosidase enzyme necessary to hydrolyze the α-1,6 galactosidic linkages in these sugars.[1][3][4][6] Consequently, RFOs pass undigested to the lower intestine, where they are fermented by gut microflora, leading to the production of gases (hydrogen, carbon dioxide) that cause flatulence, abdominal bloating, and discomfort.[1][3][4][7]

Q2: What are the primary strategies for reducing RFO content in legumes?

A2: The primary strategies involve processing methods that either physically remove RFOs or enzymatically degrade them. These methods include soaking, cooking, germination, fermentation, and direct enzymatic treatment with α-galactosidase.[1][2][3][4] Soaking and cooking rely on leaching the water-soluble RFOs out of the legume matrix.[7][8] Germination and fermentation utilize the legume's endogenous or microbial enzymes, respectively, to break down the oligosaccharides.[2][9] Direct addition of microbial α-galactosidase is also a highly effective method.[1]

Q3: How effective are common household methods like soaking and cooking?

A3: Soaking and cooking are effective at reducing RFOs, but the degree of reduction varies with temperature, duration, and the specific legume. Soaking dried beans for 8-12 hours can significantly reduce oligosaccharide content, and discarding the soaking water is crucial.[6] Soaking for 12 hours can lead to losses of total RFOs between 21% and 25% in various beans.[10][11] Combining soaking with cooking is more effective. For instance, soaking red kidney beans for 12 hours followed by cooking resulted in a total raffinose reduction of about 96%.[12] Cooking unsoaked seeds can sometimes bring about a greater reduction than soaking alone.[13]

Q4: Is germination a viable method for RFO reduction in a lab setting?

A4: Yes, germination is a highly effective method. During germination, the legume seed's endogenous α-galactosidase activity increases, breaking down RFOs to provide energy for the growing seedling.[2] Germination for 60 hours has been shown to result in a 100% loss of raffinose and stachyose in soybean seeds.[2] As the germination period extends, the concentration of oligosaccharides declines further.[10][11]

Q5: What is the most targeted method for eliminating RFOs?

A5: The most targeted and efficient method is the enzymatic hydrolysis of RFOs using α-galactosidase.[14] This enzyme specifically cleaves the α-galactosyl bonds in RFOs, breaking them down into digestible sugars like sucrose and galactose.[1][3][4] Microbial α-galactosidases are considered the most promising candidates for complete RFO removal in food processing and research applications.[1][4]

Data Presentation: Efficacy of RFO Reduction Strategies

The following table summarizes quantitative data on the effectiveness of various processing methods on RFO reduction in different legumes.

MethodLegumeRFO ComponentReduction (%)Reference
Soaking Common BeanRaffinose25.0%[8]
Common BeanStachyose24.8%[8]
Common BeanThis compound41.7%[8]
Faba, Mung, Cowpea, Kidney BeanTotal RFOs21-25% (12h soak)[10][11]
Red Kidney BeanRaffinose80.8% (12h soak)[12]
Soaking & Cooking Common BeanTotal RFOs57.6% (soak + 90 min boil)[2]
Red Kidney BeanRaffinose~96% (12h soak + cook)[12]
Various LegumesTotal RFOs42-60% (soak + microwave)[10][11]
Cooking CowpeaTotal RFOs100% (45 min cook)[2]
Faba, Lentil, Common BeanTotal RFOs41.5-47.2% (60 min cook)[2]
Germination SoybeanRaffinose & Stachyose100% (60h germination)[2]
Enzymatic Treatment Black, Red, Navy BeansRFOs30-50% (1h with α-galactosidase)[14]
Pressure Cooking Black GramRaffinose100% (15 min)[15]
Black GramStachyose89.3% (15 min)[15]
Green GramStachyose96.4% (15 min)[15]

Experimental Protocols

Protocol 1: RFO Reduction by Soaking and Cooking

This protocol describes a standard procedure for reducing RFOs in whole legumes through hydration and thermal processing.

  • Sample Preparation: Weigh 100 g of dry legume seeds.

  • Soaking:

    • Place the seeds in a glass beaker and add distilled water at a 1:5 ratio (w/v).

    • For ambient temperature soaking, cover the beaker and let it stand for 12 hours.[11]

    • For elevated temperature soaking, use an initial water temperature of 77°C and allow it to equilibrate to room temperature over the soaking period.[12]

  • Draining: After soaking, discard the soaking water and rinse the seeds with distilled water. This step is critical as a significant portion of RFOs leaches into the water.[6][8]

  • Cooking:

    • Place the soaked seeds in a new beaker with distilled water (1:5 w/v).

    • Bring the water to a boil (approx. 100°C) on an electric hot plate and cook for 60-90 minutes, or until the seeds are soft.[2]

  • Sample Finalization:

    • Drain the cooking water.

    • For analysis, freeze-dry or oven-dry the cooked seeds at 70°C for 16 hours.[11]

    • Mill the dried seeds to a fine powder (e.g., to pass a 60-mesh sieve) and store in an airtight container at -20°C until RFO extraction and analysis.[11]

Protocol 2: RFO Reduction by Germination

This protocol details how to reduce RFOs by sprouting legume seeds, which activates endogenous α-galactosidase.

  • Seed Sterilization: To prevent microbial contamination, surface-sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 5 minutes, and then rinse thoroughly with sterile distilled water.

  • Soaking: Soak the sterilized seeds in sterile distilled water for 8-12 hours at room temperature.

  • Germination Setup:

    • Drain the soaking water and spread the seeds in a single layer on a sterile tray lined with moist filter paper or in a dedicated germination chamber.

    • Maintain a high-humidity environment by covering the tray.

  • Incubation: Incubate the seeds at 25°C in the dark for 48 to 72 hours.[16] Rinse the seeds with sterile water every 12 hours to maintain moisture and prevent mold growth.

  • Harvesting and Processing:

    • Harvest the sprouts when they reach the desired length.

    • Dry the germinated seeds in an oven at a low temperature (e.g., 50°C) to preserve enzyme activity if needed, or at 70°C for compositional analysis.[11]

    • Mill the dried sprouts into a fine powder and store at -20°C.

Protocol 3: Enzymatic Hydrolysis of RFOs using α-Galactosidase

This protocol is for the direct enzymatic treatment of legume flour to hydrolyze RFOs.

  • Prepare Legume Slurry: Suspend 10 g of fine legume flour in 100 mL of an appropriate buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0).

  • Enzyme Addition: Add a commercially available α-galactosidase (e.g., from Aspergillus niger) to the slurry. The optimal enzyme concentration should be determined empirically, but a starting point could be 50-100 units per gram of flour.

  • Incubation: Incubate the slurry in a shaking water bath at the enzyme's optimal temperature (typically 40-60°C) for 1-4 hours.[14]

  • Enzyme Inactivation: Stop the enzymatic reaction by heating the slurry to 95-100°C for 10 minutes to denature the α-galactosidase.

  • Post-Processing: The treated slurry can be used directly, or it can be centrifuged to separate the liquid and solid phases. The material can then be freeze-dried for subsequent analysis.

Protocol 4: α-Galactosidase Activity Assay (Fluorometric)

This protocol is adapted from commercial assay kits to quantify enzyme activity in samples.[17]

  • Reagent Preparation:

    • Assay Buffer: Prepare buffer as specified by the kit (e.g., bring to 37°C before use).

    • Substrate Solution: Prepare the fluorogenic substrate solution as directed, protecting it from light.

    • Standard Curve: Prepare a standard curve using the provided standard (e.g., 4-Methylumbelliferone).

  • Sample Preparation:

    • Tissue/Seed Homogenate: Homogenize 100 mg of sample in 1 mL of ice-cold Assay Buffer.[18] Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[17]

    • Dilute the supernatant as needed to ensure readings fall within the standard curve range.[17]

  • Assay Procedure:

    • Pipette 2-10 µL of the diluted sample into wells of a 96-well black plate. Adjust the volume to 40-60 µL with Assay Buffer.[17]

    • Prepare a "Reagent Background Control" well containing only Assay Buffer.

    • Add 20 µL of the Substrate Working Solution to each sample and control well.

    • Mix and incubate at 37°C for 30-120 minutes, protected from light.[18]

    • Stop the reaction by adding 200 µL of Stop Buffer to each well.

  • Measurement and Analysis:

    • Measure the fluorescence intensity on a microplate reader at Ex/Em = 360/445 nm.[17]

    • Subtract the background reading from all sample readings.

    • Calculate the α-galactosidase activity using the standard curve, accounting for sample dilution and protein concentration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis RFO Analysis cluster_enzyme Enzymatic Assay DryLegumes Dry Legume Seeds Soaking Soaking (12h) DryLegumes->Soaking Cooking Cooking (90 min) Soaking->Cooking Drying Drying & Milling Cooking->Drying Flour Legume Flour Drying->Flour Extraction RFO Extraction (70% Ethanol) Flour->Extraction Homogenization Sample Homogenization Flour->Homogenization Filtration Filtration (0.45µm) Extraction->Filtration HPLC HPLC-RID Analysis Filtration->HPLC Quant Quantification HPLC->Quant Activity Calculate Activity Assay α-Galactosidase Assay Homogenization->Assay Assay->Activity

Caption: Experimental workflow for RFO reduction and analysis.

RFO_Reduction_Mechanisms cluster_physical Physical Removal cluster_biological Biological Degradation Start High RFO Legume Soaking Soaking Start->Soaking Cooking Cooking Start->Cooking Germination Germination Start->Germination Fermentation Fermentation Start->Fermentation Leaching Mechanism: Leaching of soluble RFOs Soaking->Leaching Cooking->Leaching End Low RFO Legume Leaching->End Enzymatic Mechanism: Enzymatic Hydrolysis Germination->Enzymatic Fermentation->Enzymatic Enzymatic->End

Caption: Comparison of RFO reduction mechanisms.

Germination_Pathway cluster_process Metabolic Process During Germination Water Water Imbibition Activation Activation of Endogenous α-Galactosidase Water->Activation Hydrolysis Hydrolysis Activation->Hydrolysis RFOs RFOs (Stachyose, Raffinose) RFOs->Hydrolysis Sugars Simple Sugars (Sucrose, Galactose) Hydrolysis->Sugars Energy Energy for Seedling Growth Sugars->Energy

Caption: Simplified RFO metabolism during legume germination.

Troubleshooting Guide

Q: Why am I seeing inconsistent RFO reduction after soaking/cooking?

A:

  • Variable Seed Hydration: Ensure seeds are fully submerged and the water-to-seed ratio is consistent. Hard-to-cook or older seeds may hydrate more slowly.

  • Temperature Fluctuations: Maintain a consistent temperature during soaking and cooking. Soaking at higher temperatures (e.g., above 50°C) can significantly increase the rate of RFO leaching.[7]

  • Incomplete Draining: Always discard the soaking and cooking water. A substantial amount of RFOs is leached into this water. Retaining it will reintroduce the oligosaccharides.[6]

  • Legume Variety: Different legume species and even cultivars have different RFO contents and seed coat permeability, leading to varied results with the same protocol.

Q: My germination protocol resulted in low RFO reduction and/or mold growth. What went wrong?

A:

  • Poor Seed Viability: Use seeds with a high germination rate. Old or poorly stored seeds may not germinate effectively, preventing the activation of endogenous enzymes.

  • Contamination: Ensure proper surface sterilization of seeds before germination. Maintain sterile conditions and rinse seeds regularly to prevent fungal or bacterial growth.

  • Insufficient Incubation: RFO reduction is time-dependent. Ensure you are germinating for a sufficient period (e.g., 48-72 hours). RFO content declines as the germination period is elongated.[10][11]

  • Improper Moisture/Aeration: Seeds need a moist but not waterlogged environment. Ensure good aeration to prevent anaerobic conditions that favor spoilage microbes.

Q: The α-galactosidase activity in my assay is lower than expected. How can I troubleshoot this?

A:

  • Incorrect Buffer/pH: Ensure the assay buffer pH matches the optimal pH for the enzyme being tested. Enzyme activity is highly pH-dependent.

  • Sub-optimal Temperature: Incubate the assay at the enzyme's optimal temperature (e.g., 37°C). Abnormally high or low temperatures will reduce activity.

  • Enzyme Degradation: Ensure proper storage of your enzyme source (e.g., -20°C). Repeated freeze-thaw cycles can degrade the enzyme. Prepare fresh dilutions of the enzyme for each experiment.

  • Presence of Inhibitors: Your sample extract may contain endogenous enzyme inhibitors. Try diluting the sample further to reduce the inhibitor concentration.

  • Substrate Degradation: The fluorogenic substrate can be light-sensitive. Store it in the dark and prepare the working solution fresh.

Q: I am observing high background noise in my fluorometric α-galactosidase assay. What are the common causes?

A:

  • Autofluorescence: The sample itself may be autofluorescent. Always run a sample blank (sample without substrate) to measure and subtract this background.

  • Contaminated Reagents: Ensure all buffers and water are free from fluorescent contaminants.

  • Light Exposure: Protect the plate from light during incubation and before reading, as the fluorophore can be sensitive to photobleaching.[19]

  • Inappropriate Plate Type: Use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk.

References

Technical Support Center: Stabilizing Verbascose in Food Processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with verbascose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of this compound during your food processing experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter that can lead to this compound degradation.

Issue 1: Unexpectedly low this compound content after thermal processing.

  • Question: My analysis shows a significant loss of this compound after heating my food matrix. What are the likely causes and how can I mitigate this?

  • Answer: Thermal degradation is a primary cause of this compound loss during food processing. This compound, as part of the raffinose family of oligosaccharides (RFOs), is susceptible to heat. The rate of degradation is influenced by temperature, heating time, and the composition of your food matrix.

    Troubleshooting Steps:

    • Optimize Temperature and Time: Higher temperatures and longer processing times accelerate this compound degradation.

      • Recommendation: If your protocol allows, reduce the processing temperature or shorten the heating duration. Oligosaccharides like this compound are generally more stable at temperatures below 200°C.[1]

    • Evaluate pH: The pH of your food matrix plays a crucial role. This compound is more stable in acidic conditions compared to neutral or alkaline environments.[2]

      • Recommendation: If possible, adjust the pH of your matrix to a more acidic range (below pH 7.0) before thermal processing.

    • Consider the Maillard Reaction: this compound, although a non-reducing sugar, can be hydrolyzed into reducing sugars (galactose and sucrose) at high temperatures. These reducing sugars can then participate in the Maillard reaction with amino acids, leading to browning and a loss of this compound.[3][4][5]

      • Recommendation: Analyze your food matrix for the presence of amino acids. If they are abundant, the Maillard reaction is a likely contributor to this compound loss at high temperatures. Controlling the temperature is key to minimizing this reaction. The Maillard reaction typically proceeds rapidly at temperatures between 140 to 165°C (280 to 330°F).[4]

Issue 2: this compound degradation observed even at moderate temperatures.

  • Question: I'm observing this compound loss at temperatures that shouldn't cause significant thermal degradation. What other factors could be at play?

  • Answer: If you are experiencing this compound degradation at moderate temperatures, enzymatic activity or the pH of your system are likely contributing factors.

    Troubleshooting Steps:

    • Check for Enzymatic Activity: The enzyme α-galactosidase can hydrolyze this compound into smaller sugars.[6] This enzyme may be naturally present in your raw materials.

      • Recommendation: Consider a blanching step for raw plant materials to deactivate endogenous enzymes before further processing. Soaking and cooking can also reduce this compound content, partly due to enzymatic activity and leaching.

    • Monitor pH Throughout Processing: As mentioned, this compound is less stable in neutral to alkaline conditions.[2] Even if you start with an acidic pH, it may change during processing.

      • Recommendation: Monitor the pH of your food matrix at different stages of your experiment. Use food-grade buffers to maintain a stable acidic pH if necessary.

Issue 3: Inconsistent results in this compound quantification.

  • Question: My replicate analyses of this compound content are showing high variability. What could be causing this and how can I improve my analytical method?

  • Answer: Inconsistent quantification can stem from incomplete extraction, degradation during sample preparation, or issues with the analytical instrumentation.

    Troubleshooting Steps:

    • Optimize Extraction Protocol: The efficiency of this compound extraction from the food matrix is critical.

      • Recommendation: An optimized extraction procedure using 50% ethanol-water at 50°C for 30 minutes has been shown to be effective for extracting RFOs from legumes.[7] Ensure your sample is thoroughly homogenized.

    • Prevent Degradation During Sample Preparation: this compound can degrade during sample preparation, especially if acidic conditions and heat are used.[8][9][10]

      • Recommendation: Avoid high temperatures and strong acids during sample clean-up. If using techniques like trifluoroacetic acid (TFA) for hydrolysis, be aware that this can degrade this compound.[8][9][10]

    • Validate Your Analytical Method: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are common methods for this compound quantification.[11][12]

      • Recommendation: Ensure your HPLC method is properly validated for linearity, accuracy, and precision. Use a certified this compound standard for calibration. The choice of column and mobile phase is crucial for good separation from other sugars.[11][12]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound during food processing?

    • A1: The primary degradation pathway for this compound is acid or enzymatic hydrolysis of its glycosidic bonds, breaking it down into stachyose, raffinose, sucrose, and galactose. At high temperatures, these resulting reducing sugars can then participate in the Maillard reaction with amino acids.

  • Q2: How does pH affect the stability of this compound?

    • A2: this compound is most stable in acidic conditions (pH below 7.0). In neutral to alkaline environments (pH 7.0 and above), the rate of hydrolysis increases, leading to greater degradation, especially when combined with heat.[2]

  • Q3: Can this compound participate in the Maillard reaction?

    • A3: this compound itself is a non-reducing sugar and does not directly participate in the Maillard reaction. However, under processing conditions involving heat and/or acidic pH, it can be hydrolyzed into its constituent reducing sugars (galactose and the glucose and fructose from sucrose hydrolysis), which then readily react with amino acids to cause browning and flavor changes.[3][4][5]

  • Q4: What is the effect of enzymatic treatment on this compound?

    • A4: Enzymes like α-galactosidase can effectively hydrolyze this compound.[6] This is sometimes done intentionally in food processing to reduce the flatulence-causing effects of RFOs. If the goal is to preserve this compound, it is crucial to deactivate any endogenous α-galactosidase activity in the raw materials, typically through blanching.

Data Presentation

Table 1: Effect of Processing on this compound Content in Legumes

Processing MethodRaw MaterialReduction in this compound (%)Reference
Soaking (12h)Lentils56.4[7]
BlanchingPeas56.4[7]

Note: Data is indicative and can vary based on the specific conditions of the experiment and the food matrix.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound using HPLC-RID

This protocol provides a general method for the extraction and quantification of this compound from a solid food matrix.

1. Sample Preparation: a. Freeze-dry the food sample to remove moisture. b. Grind the freeze-dried sample into a fine powder.

2. Extraction: a. Weigh 1 gram of the powdered sample into a centrifuge tube. b. Add 10 mL of 50% ethanol-water solution.[7] c. Vortex thoroughly to ensure complete mixing. d. Incubate in a water bath at 50°C for 30 minutes, with intermittent vortexing.[7] e. Centrifuge at 10,000 x g for 15 minutes. f. Carefully collect the supernatant. g. Repeat the extraction process (steps b-f) on the pellet for exhaustive extraction and combine the supernatants.

3. Sample Clean-up (if necessary): a. To remove proteins and other interfering substances, a solid-phase extraction (SPE) cartridge (e.g., C18) may be used. Follow the manufacturer's instructions for conditioning, loading, washing, and elution.

4. HPLC Analysis: a. System: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). b. Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is recommended. c. Mobile Phase: Degassed deionized water. d. Flow Rate: 0.6 mL/min. e. Column Temperature: 85°C. f. Injection Volume: 20 µL. g. Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve. h. Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of this compound by using the calibration curve.

Visualizations

Verbascose_Degradation_Pathway This compound This compound Stachyose Stachyose This compound->Stachyose Hydrolysis (Acid, α-galactosidase) Raffinose Raffinose Stachyose->Raffinose Hydrolysis Sucrose Sucrose Raffinose->Sucrose Hydrolysis Galactose Galactose Raffinose->Galactose Hydrolysis Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose Maillard_Products Maillard_Products Galactose->Maillard_Products Glucose->Maillard_Products Fructose->Maillard_Products Amino_Acids Amino_Acids Amino_Acids->Maillard_Products Heat Experimental_Workflow_Verbascose_Quantification cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Start Food Sample FreezeDry Freeze-Drying Start->FreezeDry Grind Grinding FreezeDry->Grind Extraction Ethanol/Water Extraction Grind->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE SPE Clean-up (Optional) Supernatant->SPE HPLC HPLC-RID Analysis SPE->HPLC Quantification Quantification HPLC->Quantification Troubleshooting_Logic Start Low this compound Recovery Check_Temp High Processing Temperature? Start->Check_Temp Check_pH Neutral/Alkaline pH? Start->Check_pH Check_Enzyme Endogenous Enzyme Activity? Start->Check_Enzyme Action_Temp Reduce Temperature/Time Check_Temp->Action_Temp Yes Action_pH Adjust to Acidic pH Check_pH->Action_pH Yes Action_Enzyme Blanch/Deactivate Enzymes Check_Enzyme->Action_Enzyme Yes

References

Technical Support Center: Verbascose Quantification in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of verbascose in various food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound in food samples?

A1: The primary methods for this compound quantification include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography (GC), and enzymatic assays.[1][2] HPLC coupled with a Refractive Index (RI) detector is a widely used technique.[1][3] For higher sensitivity and specificity, Mass Spectrometry (MS) detectors can be employed with HPLC.[4][5] GC analysis requires derivatization of the oligosaccharides.[2] Enzymatic assay kits are also available and typically involve the hydrolysis of this compound by α-galactosidase.[6][7]

Q2: Why is my this compound recovery low during sample extraction?

A2: Low recovery of this compound can be attributed to several factors during the extraction process. Incomplete extraction is a common issue, and the choice of solvent, temperature, and extraction time are critical parameters.[8][9] Additionally, the presence of endogenous enzymes like α-galactosidase in the plant material can degrade this compound if not properly inactivated, typically by heat treatment with an organic solvent like ethanol.[7][8] The complex nature of the food matrix can also trap oligosaccharides, preventing their complete extraction.

Q3: Can this compound degrade during sample preparation and analysis?

A3: Yes, this compound, like other oligosaccharides, can degrade under certain conditions. Exposure to strong acids and high temperatures during sample preparation can lead to hydrolysis of glycosidic bonds.[4] This is a critical consideration, especially if acid hydrolysis is used to break down more complex carbohydrates. During LC-MS analysis, in-source fragmentation can occur, where the this compound molecule breaks apart in the mass spectrometer's ion source, leading to an underestimation of the intact molecule.[4]

Q4: I am seeing unexpected peaks in my chromatogram. What could they be?

A4: Unexpected peaks in your chromatogram can arise from several sources. They could be other similar oligosaccharides present in the sample, such as raffinose and stachyose, which may co-elute depending on the chromatographic conditions.[1][10] Degradation products of this compound or other carbohydrates in the sample can also appear as extra peaks.[4] Furthermore, contaminants from the sample matrix or the solvents used can contribute to spurious peaks.

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-elution in HPLC

Symptoms:

  • This compound peak is not well-separated from other sugar peaks (e.g., stachyose, raffinose).

  • Broad or tailing peaks.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate HPLC Column For oligosaccharide analysis, specialized columns are recommended. Ion-moderated partition (IMP) HPLC columns, particularly those with a strong cation exchanger in the calcium form, can provide good separation of individual saccharides.[1][10] Reversed-phase C18 columns have also been used, sometimes with just demineralized water as the mobile phase.[1][3]
Suboptimal Mobile Phase The composition of the mobile phase is crucial. For reversed-phase columns, a mixture of acetonitrile and water is common. Adjusting the gradient and the percentage of the organic solvent can improve separation.[4] For IMP-HPLC, demineralized water is often sufficient.[1]
Incorrect Flow Rate A high flow rate can lead to poor resolution. Try reducing the flow rate to allow for better separation of analytes on the column.
Column Temperature The temperature of the column can affect viscosity and separation efficiency. Experiment with different column temperatures (e.g., 30-60°C) to optimize resolution.
Issue 2: Inaccurate Quantification and Low Reproducibility

Symptoms:

  • High variability in this compound concentration across replicate injections.

  • Results are not consistent with expected values or literature data.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Sample Degradation As mentioned in the FAQs, this compound can degrade due to heat and acid.[4] Ensure that sample preparation steps avoid harsh conditions. For example, use milder extraction temperatures and avoid strong acids unless absolutely necessary for other analytical purposes.
Incomplete Extraction The extraction efficiency can vary significantly depending on the food matrix. An 80% ethanol solution is commonly used for oligosaccharide extraction, but a 50% ethanol solution has been shown to be more effective for some matrices like peas.[9][11] Extraction time and temperature also need to be optimized; for instance, extraction for 1 hour at boiling temperature or 50°C can be effective.[8]
Endogenous Enzyme Activity Plant materials contain enzymes that can hydrolyze this compound. It is critical to inactivate these enzymes at the beginning of the extraction process, for example, by boiling the sample in 95% ethanol for a few minutes.[7]
Matrix Effects in MS Detection Components of the food matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. Proper sample clean-up using solid-phase extraction (SPE) with materials like graphitized carbon can help minimize matrix effects.[4]
Lack of an Internal Standard Using an internal standard, such as arabinose, can help to correct for variations in extraction efficiency and injection volume, thereby improving the accuracy and reproducibility of the quantification.[8]
Issue 3: No or Very Low this compound Signal

Symptoms:

  • The this compound peak is not detected or is at the limit of detection.

Possible Causes & Solutions:

Possible CauseSuggested Solution
This compound Concentration Below Detection Limit The concentration of this compound in your sample may be too low for the analytical method used. Consider concentrating the sample extract before analysis. The choice of detector is also important; MS detectors are generally more sensitive than RI detectors.[5]
Ineffective Extraction Procedure Re-evaluate your extraction protocol. The solvent-to-sample ratio, solvent composition, temperature, and time may need to be adjusted for your specific food matrix. For some legumes, a 1:10 solid-to-liquid ratio has been shown to be effective.[12]
Degradation of this compound Standard Ensure the integrity of your this compound standard. Improper storage can lead to degradation.
Incorrect Instrument Settings Verify the settings of your analytical instrument (e.g., HPLC detector wavelength, MS ionization parameters).

Experimental Protocols

Protocol 1: Extraction of this compound from Legume Flour

This protocol is a general guideline and may require optimization for specific food matrices.

  • Enzyme Inactivation: Weigh approximately 0.5 g of the finely ground food sample into a test tube. Add 5 mL of 95% (v/v) ethanol and incubate in a water bath at 85-90°C for 5 minutes to inactivate endogenous enzymes.[7]

  • Extraction: After cooling, add 10 mL of 50% (v/v) aqueous ethanol. Vortex the mixture thoroughly.

  • Incubation: Place the tube in a shaking water bath at 50°C for 1 hour.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Collection and Filtration: Collect the supernatant. If necessary for your analytical method, filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-RI Quantification of this compound
  • HPLC System: An HPLC system equipped with a refractive index (RI) detector.

  • Column: An Ion Moderated Partition (IMP) HPLC column (e.g., a strong cation exchanger in the calcium form).[1][10]

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.

  • Quantification: Inject the prepared sample extracts and standards. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis start Food Sample grind Grinding start->grind weigh Weighing grind->weigh inactivate Enzyme Inactivation (e.g., 95% Ethanol, 85°C) weigh->inactivate extract Extraction (e.g., 50% Ethanol, 50°C) inactivate->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect filter Filtration (0.45 µm) collect->filter hplc HPLC Injection filter->hplc Filtered Extract separation Chromatographic Separation (IMP Column) hplc->separation detection RI Detection separation->detection quant Quantification (vs. Standard Curve) detection->quant end Result quant->end This compound Concentration

Caption: Workflow for this compound Quantification.

troubleshooting_logic cluster_peak Peak Issues cluster_quant Quantification Issues cluster_signal Signal Issues start Problem with this compound Quantification poor_resolution Poor Peak Resolution? start->poor_resolution inaccurate_quant Inaccurate Quantification? start->inaccurate_quant no_signal No/Low Signal? start->no_signal check_column Check HPLC Column Type poor_resolution->check_column Yes optimize_mobile Optimize Mobile Phase poor_resolution->optimize_mobile Yes adjust_flow Adjust Flow Rate poor_resolution->adjust_flow Yes check_degradation Assess Sample Degradation inaccurate_quant->check_degradation Yes optimize_extraction Optimize Extraction Protocol inaccurate_quant->optimize_extraction Yes use_is Use Internal Standard inaccurate_quant->use_is Yes concentrate_sample Concentrate Sample no_signal->concentrate_sample Yes check_standard Check Standard Integrity no_signal->check_standard Yes verify_instrument Verify Instrument Settings no_signal->verify_instrument Yes

Caption: Troubleshooting Logic for this compound Analysis.

References

Technical Support Center: High-Throughput Screening of Verbascose Content

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the high-throughput screening (HTS) of verbascose content. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient screening campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the most common principle behind high-throughput screening for this compound?

A1: The most common HTS method for this compound is an indirect enzymatic assay. This method relies on the enzyme α-galactosidase to specifically hydrolyze this compound, which is a non-reducing sugar. The hydrolysis reaction releases galactose and sucrose. The subsequent quantification of one of these products, typically the reducing sugar galactose, provides a measure of the initial this compound concentration. This enzymatic approach is highly adaptable to the multi-well plate formats used in HTS.

Q2: How should I prepare plant extracts for a this compound HTS assay?

A2: Proper sample preparation is critical to minimize interference. A general procedure involves homogenizing the plant material, followed by an extraction step using an ethanol/water mixture (e.g., 50-80% ethanol) to precipitate proteins and other macromolecules. The soluble fraction, containing oligosaccharides, should then be clarified by centrifugation. It is also crucial to inactivate any endogenous enzyme activity in the plant extract, which can be achieved by a brief heat treatment (e.g., 85-90°C for 5-10 minutes) of the initial homogenate.

Q3: What are the essential controls to include on an HTS assay plate for this compound?

A3: To ensure data quality and proper interpretation, every assay plate should include:

  • Negative Control (Vehicle Control): Contains all assay components except the this compound-containing sample (substitute with extraction buffer or vehicle). This defines the baseline or background signal.

  • Positive Control: Contains a known concentration of purified this compound or a well-characterized extract. This confirms that the assay reagents and enzyme are active.

  • Enzyme Blank (for endpoint assays): Contains the sample and all reagents except the α-galactosidase enzyme. This helps to identify any signal generated by the sample itself (e.g., autofluorescence or presence of endogenous reducing sugars).

  • Compound/Extract Interference Control: For screening campaigns, it is useful to have wells with the test compound/extract and detection reagents but without the enzyme, to check for direct interference with the detection method.

Q4: How can I minimize interference from other sugars in my sample?

A4: Interference from other sugars is a common challenge. This compound itself is a non-reducing sugar, so methods that directly detect reducing sugars will be minimally affected by its presence initially. The primary source of interference comes from pre-existing reducing sugars in the extract. This can be addressed by including a "sample blank" control for each extract, where the extract is incubated with buffer instead of the α-galactosidase enzyme. The signal from this blank can then be subtracted from the signal obtained in the presence of the enzyme. Additionally, using highly specific α-galactosidase can help avoid the breakdown of other non-target oligosaccharides.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (High %CV) 1. Inconsistent liquid handling (pipetting errors).[1] 2. Edge effects due to evaporation or temperature gradients across the plate.[1] 3. Reagent instability or improper mixing.[1]1. Calibrate and validate all automated liquid handlers and multichannel pipettes. Use reverse pipetting for viscous solutions. 2. Use plate lids to minimize evaporation. Ensure uniform incubation temperatures by using a high-quality incubator. Consider avoiding the outer wells for samples if edge effects persist.[1] 3. Ensure all reagents are fully thawed and mixed before use. Prepare fresh reagents if stability is a concern.
Low Signal-to-Noise Ratio (S/N) 1. Suboptimal enzyme or substrate concentration. 2. Insufficient incubation time. 3. Low this compound concentration in samples.1. Perform an enzyme titration and substrate concentration curve to determine the optimal concentrations that provide a robust signal window. 2. Optimize the incubation time for the enzymatic reaction to ensure sufficient product formation without reaching reaction saturation. 3. Concentrate the sample extract if this compound levels are below the assay's limit of detection.
False Positives in a Screening Campaign 1. Autofluorescence of test compounds. 2. Compounds that directly react with the detection reagents. 3. Non-specific inhibition or activation through compound aggregation.1. Pre-screen all compounds for intrinsic fluorescence at the assay's excitation/emission wavelengths. 2. Run a counter-screen without the α-galactosidase enzyme to identify compounds that interfere with the detection system.[1] 3. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt compound aggregates.
Inconsistent Results Between Assay Plates 1. Batch-to-batch variation in reagents. 2. Differences in incubation times or temperatures between plates. 3. Degradation of reagents over the course of the screen.1. Use a single, large batch of all critical reagents for the entire screening campaign. 2. Use a standardized and automated workflow to ensure all plates are processed identically. 3. Prepare fresh working solutions of unstable reagents daily. Store stock solutions in aliquots to avoid multiple freeze-thaw cycles.
Low Z'-Factor (<0.5) 1. High data variability in either the positive or negative controls.[1] 2. Small signal window between positive and negative controls.[1]1. Address sources of variability as outlined in "High Well-to-Well Variability". 2. Re-optimize assay parameters (enzyme/substrate concentrations, incubation time) to maximize the difference between the maximum and minimum signals.[1]

Quantitative Data Summary

The following table summarizes typical concentration ranges of this compound and related Raffinose Family Oligosaccharides (RFOs) found in common legumes, which can serve as a reference for expected values in experimental samples.

OligosaccharidePlant SourceConcentration Range (g / 100g dry matter)Citation(s)
This compound Kabuli Chickpeas~0.12[2]
Desi Chickpeas~0.15[2]
Stachyose Kabuli Chickpeas~5.30[2]
Desi Chickpeas~5.06[2]
Soybean0.29 - 6.33[3]
Raffinose Kabuli Chickpeas~1.47[2]
Desi Chickpeas~1.48[2]
Soybean0.25 - 1.35[3]

Experimental Protocols

Enzymatic HTS Assay for this compound Content in a 96-Well Format

This protocol describes a fluorometric assay to quantify this compound by measuring the galactose released after hydrolysis by α-galactosidase. The released galactose is subsequently oxidized by galactose oxidase, producing hydrogen peroxide (H₂O₂), which reacts with a probe to generate a fluorescent signal.

1. Materials and Reagents:

  • α-Galactosidase (from Green Coffee Bean or Aspergillus niger)

  • Galactose Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • This compound standard

  • Assay Buffer: 50 mM sodium acetate, pH 4.5

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.5

  • Plant extracts prepared as described in the FAQs

  • 96-well black, clear-bottom assay plates

2. Preparation of Reagents:

  • α-Galactosidase Solution: Prepare a working solution of α-galactosidase in Assay Buffer. The final concentration should be optimized to yield a robust signal with the positive control in the desired incubation time (e.g., 0.1 U/mL).

  • Detection Reagent Mix: Prepare a fresh mix containing galactose oxidase (e.g., 0.2 U/mL), HRP (e.g., 0.5 U/mL), and the fluorescent probe (e.g., 50 µM) in Assay Buffer. Protect this solution from light.

  • This compound Standards: Prepare a dilution series of this compound in Assay Buffer (e.g., 0, 10, 25, 50, 100, 200 µM) to generate a standard curve.

3. Assay Procedure:

  • Plate Setup: Add 20 µL of each standard, sample extract, or control to the appropriate wells of the 96-well plate. For each sample, prepare a parallel "sample blank" well.

  • Enzyme Addition:

    • To the standard, sample, and control wells, add 20 µL of the α-Galactosidase Solution.

    • To the "sample blank" wells, add 20 µL of Assay Buffer (without enzyme).

  • First Incubation: Mix the plate gently on a plate shaker and incubate for 60 minutes at 37°C to allow for the hydrolysis of this compound.

  • Detection Reagent Addition: Add 40 µL of the Detection Reagent Mix to all wells.

  • Second Incubation: Mix the plate and incubate for 30 minutes at 37°C, protected from light.

  • Stop Reaction (Optional): If the signal is drifting, add 20 µL of Stop Solution to all wells.

  • Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate wavelengths for the chosen probe (e.g., Ex/Em = 535/590 nm for Amplex Red).

4. Data Analysis:

  • Correct for Blanks: For each sample, subtract the fluorescence reading of its corresponding "sample blank" well from the reading of the enzyme-treated well.

  • Generate Standard Curve: Plot the fluorescence readings of the this compound standards against their known concentrations and fit a linear regression curve.

  • Calculate this compound Concentration: Use the equation from the standard curve to calculate the this compound concentration in the unknown samples.

Visualizations

Enzymatic Hydrolysis of this compound

Verbascose_Hydrolysis This compound This compound (Gal-Gal-Gal-Glc-Fru) aGal α-Galactosidase This compound->aGal Sucrose Sucrose (Glc-Fru) aGal->Sucrose Galactose Galactose (3 molecules) aGal->Galactose

Caption: Enzymatic breakdown of this compound by α-Galactosidase.

High-Throughput Screening Workflow for this compound

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep 1. Dispense Samples, Standards & Controls add_enzyme 2. Add α-Galactosidase (or Buffer to Blanks) prep->add_enzyme incubate1 3. Incubate at 37°C add_enzyme->incubate1 add_detect 4. Add Detection Reagent Mix (Gal Oxidase, HRP, Probe) incubate1->add_detect incubate2 5. Incubate at 37°C (Protect from light) add_detect->incubate2 read_plate 6. Read Fluorescence incubate2->read_plate analyze 7. Subtract Blanks, Generate Standard Curve, Calculate Concentration read_plate->analyze

Caption: Workflow for an enzymatic HTS assay for this compound.

References

Technical Support Center: Optimization of Enzymatic Hydrolysis of Verbascose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of verbascose.

Frequently Asked Questions (FAQs)

Q1: What is the recommended enzyme for the hydrolysis of this compound?

A1: The recommended enzyme for this compound hydrolysis is α-galactosidase (EC 3.2.1.22). Specifically, α-galactosidase from fungal sources like Aspergillus niger has been shown to be highly effective in completely hydrolyzing this compound, along with other raffinose family oligosaccharides (RFOs) such as raffinose and stachyose. While enzymes from other sources like green coffee beans can hydrolyze raffinose, they are significantly slower in acting on stachyose and this compound.

Q2: What are the typical end-products of complete this compound hydrolysis by α-galactosidase?

A2: The complete enzymatic hydrolysis of this compound by α-galactosidase yields D-galactose and sucrose.

Q3: What are the general optimal conditions for α-galactosidase activity?

A3: The optimal conditions for α-galactosidase activity vary depending on the microbial source of the enzyme. Generally, fungal α-galactosidases exhibit optimal activity in an acidic pH range and at elevated temperatures. For example, α-galactosidase from Aspergillus niger has an optimal pH of 4.5 and an optimal temperature of 40-60°C. It is crucial to consult the manufacturer's specifications for the specific enzyme being used.

Troubleshooting Guide

Q1: My this compound hydrolysis is incomplete. What are the possible causes and solutions?

A1: Incomplete hydrolysis of this compound can be attributed to several factors:

  • Suboptimal Reaction Conditions: Ensure that the pH, temperature, and buffer conditions are within the optimal range for the specific α-galactosidase being used. Deviations from these optimal parameters can significantly reduce enzyme activity.

  • Insufficient Enzyme Concentration: The amount of enzyme may be insufficient to completely hydrolyze the substrate in the given reaction time. Try increasing the enzyme concentration or extending the incubation period.

  • Enzyme Inhibition: The presence of inhibitors in the reaction mixture can reduce enzyme efficiency. The primary product of the reaction, D-galactose, can act as a competitive inhibitor to α-galactosidase. Certain metal ions can also inhibit enzyme activity.

  • Incorrect Substrate Concentration: While less common, very high concentrations of the substrate might lead to substrate inhibition in some specific α-galactosidases.

Q2: I am observing lower than expected enzyme activity. What could be the issue?

A2: Lower than expected enzyme activity can be due to:

  • Improper Enzyme Storage: Enzymes are sensitive to temperature fluctuations. Ensure that the α-galactosidase has been stored at the recommended temperature to maintain its activity.

  • Presence of Inhibitors: As mentioned previously, inhibitors like D-galactose or certain metal ions (e.g., Ag+) can significantly reduce enzyme activity. Consider purifying the substrate or adding a chelating agent like EDTA if metal ion contamination is suspected.

  • Incorrect pH or Temperature: Verify the pH of your buffer and the temperature of your incubation system. Even small deviations can have a large impact on enzyme kinetics.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of this compound hydrolysis can be monitored by measuring the decrease in the substrate (this compound) concentration or the increase in the concentration of the products (D-galactose and sucrose). Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying saccharides, allowing for the simultaneous measurement of this compound, galactose, and sucrose.

  • Thin-Layer Chromatography (TLC): TLC can be used for a more qualitative or semi-quantitative analysis of the reaction components.

  • Enzymatic Assays: The released D-galactose can be quantified using a coupled enzymatic assay, for example, with galactose oxidase.

Quantitative Data Summary

Table 1: Optimal Conditions for α-Galactosidases from Various Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference(s)
Aspergillus niger4.5 - 5.040 - 65
Trichoderma sp.5.0 - 6.060
Lactobacillus fermentum4.850
Lactosphera pasteurii5.545

Table 2: Potential Inhibitors of α-Galactosidase Activity

InhibitorType of InhibitionEnzyme Source(s) AffectedReference(s)
D-GalactoseMixedMortierella vinacea
Silver Ions (Ag+)-Aspergillus terreus
Sucrose-Trichoderma reesei

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound using α-Galactosidase from Aspergillus niger

  • Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 4.5). The concentration of this compound will depend on the specific experimental goals.

  • Enzyme Reconstitution: Reconstitute the lyophilized α-galactosidase from Aspergillus niger in a small volume of cold buffer to the desired stock concentration, as per the manufacturer's instructions.

  • Reaction Setup: In a reaction vessel, combine the this compound solution with the α-galactosidase solution. The final enzyme concentration will need to be optimized for the specific application. A typical starting point could be in the range of 0.1 - 1.0 U/mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) for a predetermined period. It is advisable to take aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the reaction progress.

  • Reaction Termination: To stop the enzymatic reaction, heat the aliquots at 100°C for 5-10 minutes to denature the enzyme.

  • Analysis: Analyze the composition of the reaction mixture at each time point using an appropriate analytical method such as HPLC to quantify the remaining this compound and the produced galactose and sucrose.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub Prepare this compound Solution (Substrate) mix Mix Substrate and Enzyme sub->mix enz Reconstitute α-Galactosidase enz->mix incubate Incubate at Optimal Temperature mix->incubate terminate Terminate Reaction (Heat Inactivation) incubate->terminate analyze Analyze Products (e.g., HPLC) terminate->analyze

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

troubleshooting_logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Incomplete Hydrolysis Observed check_conditions Verify pH and Temperature start->check_conditions check_enzyme Check Enzyme Concentration & Activity start->check_enzyme check_inhibitors Investigate Potential Inhibitors start->check_inhibitors adjust_conditions Adjust Reaction Conditions check_conditions->adjust_conditions increase_enzyme Increase Enzyme Dose or Incubation Time check_enzyme->increase_enzyme purify_substrate Purify Substrate or Add Chelators check_inhibitors->purify_substrate

Caption: Troubleshooting logic for incomplete this compound hydrolysis.

Addressing the anti-nutritional effects of Verbascose in animal feed

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the anti-nutritional effects of verbascose in animal feed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered an anti-nutritional factor?

This compound is a raffinose family oligosaccharide (RFO) found in many legumes, such as soybeans, peas, and lentils.[1][2] It is considered an anti-nutritional factor for monogastric animals (like poultry and swine) because they lack the digestive enzyme α-galactosidase necessary to break it down.[3] This leads to microbial fermentation in the lower gut, causing flatulence, diarrhea, and reduced nutrient absorption.[1][3]

Q2: What are the primary methods to reduce this compound content in animal feed?

The main strategies for reducing this compound in animal feed include:

  • Enzymatic Treatment: Utilizing the α-galactosidase enzyme to specifically hydrolyze this compound.

  • Fermentation: Employing microorganisms, such as Lactobacillus plantarum, that produce α-galactosidase to break down this compound.

  • Physical Processing: Methods like soaking, cooking, germination, and dehulling can also significantly reduce this compound levels.[4][5][6]

Q3: Is complete removal of this compound always desirable?

Not necessarily. While high levels of this compound are detrimental, some studies suggest that at lower concentrations, RFOs may act as prebiotics, promoting the growth of beneficial gut bacteria.[1] The goal is typically to reduce this compound to a level that mitigates its anti-nutritional effects while potentially retaining some prebiotic benefits.

Q4: How can I accurately quantify this compound in my feed samples?

High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are the most common and reliable methods for quantifying this compound and other RFOs in feed samples.[7][8][9] Gas-Liquid Chromatography (GLC) is also a viable method.

Q5: Which feed ingredients are major sources of this compound?

Legumes are the primary sources of this compound. Soybean meal is a significant contributor in many animal diets. Other sources include peas, chickpeas, lentils, and beans.[1][2] The this compound content can vary depending on the plant species and cultivar.

Troubleshooting Guides

Enzymatic Treatment with α-Galactosidase

Problem: Incomplete degradation of this compound after enzymatic treatment.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Enzyme Activity - Verify Enzyme Source and Storage: Ensure the enzyme has been stored correctly (typically refrigerated) and has not expired. - Check pH and Temperature: The optimal pH for most commercial α-galactosidases is between 4.5 and 6.0, and the optimal temperature is typically between 40°C and 60°C. Verify and adjust these parameters in your reaction mixture. - Enzyme Concentration: The enzyme dosage may be too low. Increase the concentration of α-galactosidase in increments and re-analyze for this compound reduction.
Inhibitors in the Feed Matrix - Metal Ions: Certain metal ions can inhibit enzyme activity.[3] Consider including a chelating agent like EDTA in your experimental setup to assess if this is the issue. - Other Compounds: Other substances in the feed may be interfering with the enzyme. Try a pre-treatment step, such as a simple washing of the feed material, to remove potential inhibitors.
Insufficient Incubation Time - Extend Reaction Time: The hydrolysis of this compound may not have reached completion. Extend the incubation period and take samples at different time points to determine the optimal duration.
Poor Enzyme-Substrate Interaction - Improve Mixing: Ensure the feed slurry is well-mixed to facilitate contact between the enzyme and the this compound. - Particle Size: Grinding the feed to a smaller particle size can increase the surface area available for enzymatic action.
Fermentation with Lactobacillus plantarum

Problem: Low reduction of this compound after fermentation.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Fermentation Conditions - Temperature and pH: Lactobacillus plantarum typically grows well at temperatures between 30°C and 40°C. The initial pH of the mixture should be around 6.0-6.5, which will naturally decrease as fermentation progresses due to lactic acid production.[10] - Moisture Content: The moisture content of the solid-state fermentation is crucial. It should generally be between 40% and 60%. Too low moisture will inhibit bacterial growth, while too high can lead to contamination.[11]
Poor Bacterial Growth - Inoculum Viability: Ensure your Lactobacillus plantarum starter culture is viable and in the logarithmic growth phase before inoculation. - Inoculation Rate: A low inoculation rate can lead to a slow start to fermentation, allowing competing microorganisms to grow. A typical inoculation rate is around 10^6 to 10^8 CFU/g of substrate.[10] - Nutrient Availability: While the feed material is the primary substrate, the addition of a small amount of a readily available carbohydrate source, like glucose or molasses, can sometimes kick-start the fermentation process.
Contamination with Other Microorganisms - Sterilization: Ensure all equipment and the feed substrate (if possible, through autoclaving or other means) are properly sterilized before inoculation to prevent the growth of unwanted microbes that may compete with Lactobacillus plantarum. - Anaerobic Conditions: Lactobacillus plantarum is a facultative anaerobe but often performs better in anaerobic or microaerophilic conditions for lactic acid fermentation. Ensure your fermentation vessel is properly sealed.

Data Presentation

Table 1: this compound Content in Common Animal Feed Ingredients

Feed IngredientTypical this compound Content (% of dry matter)
Soybean Meal0.1 - 1.0%
Field Peas1.69 - 2.90%
ChickpeasVaries, can be low[7]
LentilsVaries
RicebranLow to negligible

Note: Values can vary significantly based on plant variety and processing.

Table 2: Efficacy of Different Methods for this compound Reduction in Legumes

Treatment MethodLegumeThis compound Reduction (%)Reference
Fermentation (L. plantarum, 120h) Raw Soybeans37%[12]
Cooked Soybeans41%[12]
Roasted Soybeans71%[12]
Enzymatic (α-galactosidase) Soybean MealUp to 90% reduction of total α-galactosides[13]
Pressure Cooking (15 min) Black Gram95.54%[5]
Green Gram98.55%[5]
Bengal Gram93.38%[5]
Red Gram89.80%[5]
Germination (24 hrs) Black Gram87.26%[5]
Green Gram86.23%[5]
Bengal Gram85%[5]
Red Gram90.77%[5]

Experimental Protocols & Visualizations

Protocol 1: Enzymatic Hydrolysis of this compound in Soybean Meal

This protocol outlines a general procedure for the enzymatic degradation of this compound in soybean meal using α-galactosidase.

Methodology:

  • Sample Preparation: Mill soybean meal to a fine powder (e.g., to pass through a 1 mm screen).

  • Slurry Formation: Create a slurry by mixing the soybean meal with a buffer solution (e.g., 0.1 M sodium acetate buffer, pH 5.0) at a ratio of 1:5 (w/v).

  • Enzyme Addition: Add α-galactosidase enzyme to the slurry. The optimal concentration should be determined experimentally but a starting point could be 0.5 U/g of soybean meal.

  • Incubation: Incubate the mixture in a shaking water bath at 50°C for 4-8 hours.

  • Enzyme Inactivation: Stop the reaction by heating the slurry to 95-100°C for 10 minutes.

  • Sample Analysis: Cool the sample, centrifuge to separate the liquid and solid phases, and analyze the supernatant for this compound content using HPLC.

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_sbm Mill Soybean Meal start->prep_sbm create_slurry Create Slurry (SBM + Buffer) prep_sbm->create_slurry add_enzyme Add α-Galactosidase create_slurry->add_enzyme incubate Incubate (50°C, 4-8h) add_enzyme->incubate inactivate Inactivate Enzyme (Heat to 100°C) incubate->inactivate analyze Analyze this compound (HPLC) inactivate->analyze end End analyze->end

Workflow for enzymatic hydrolysis of this compound.
Protocol 2: Solid-State Fermentation of Soybean Meal with Lactobacillus plantarum

This protocol describes a general method for reducing this compound in soybean meal through solid-state fermentation.

Methodology:

  • Inoculum Preparation: Culture Lactobacillus plantarum in a suitable broth (e.g., MRS broth) at 37°C for 18-24 hours to reach the late logarithmic growth phase.

  • Substrate Preparation: Autoclave the soybean meal to sterilize it. Adjust the moisture content to 40-50% with sterile water.

  • Inoculation: Inoculate the sterilized soybean meal with the Lactobacillus plantarum culture at a rate of approximately 10% (v/w). Mix thoroughly to ensure even distribution.

  • Fermentation: Pack the inoculated soybean meal into a suitable fermentation vessel (e.g., a sealed container with an airlock) and incubate at 37°C for 48-72 hours.[11]

  • Drying: After fermentation, dry the fermented soybean meal at a low temperature (e.g., 60°C) to a moisture content below 10% for storage.

  • Sample Analysis: Analyze a sample of the dried fermented soybean meal for this compound content using HPLC.

Fermentation_Workflow cluster_prep Preparation cluster_ferment Fermentation cluster_post Post-Fermentation start Start prep_inoculum Prepare L. plantarum Inoculum start->prep_inoculum prep_sbm Sterilize & Moisten Soybean Meal start->prep_sbm inoculate Inoculate SBM prep_inoculum->inoculate prep_sbm->inoculate ferment Incubate (37°C, 48-72h) inoculate->ferment dry Dry Fermented SBM ferment->dry analyze Analyze this compound (HPLC) dry->analyze end End analyze->end

Workflow for solid-state fermentation of soybean meal.
Logical Diagram: Troubleshooting Incomplete this compound Reduction

Troubleshooting_Logic start Incomplete this compound Reduction Observed treatment_type Which treatment method was used? start->treatment_type enzymatic_checks Check Enzyme Activity: - Storage conditions? - Expiration date? - pH and temperature optimal? treatment_type->enzymatic_checks Enzymatic fermentation_checks Check Fermentation Parameters: - Temperature & moisture correct? - Inoculum viable? - Anaerobic conditions maintained? treatment_type->fermentation_checks Fermentation enzyme_issue Enzyme activity likely compromised. Replace enzyme and re-run. enzymatic_checks->enzyme_issue fermentation_issue Fermentation conditions suboptimal. Adjust parameters and re-run. fermentation_checks->fermentation_issue re_run Re-run experiment with adjusted parameters enzyme_issue->re_run fermentation_issue->re_run still_incomplete Still incomplete reduction? re_run->still_incomplete inhibitors Consider inhibitors in feed matrix. Try pre-treatment of the feed. still_incomplete->inhibitors Enzymatic contamination Possible contamination. Review sterilization procedures. still_incomplete->contamination Fermentation success Successful Reduction still_incomplete->success No inhibitors->re_run contamination->re_run

Troubleshooting logic for incomplete this compound reduction.

References

Technical Support Center: Enhancing the Resolution of Verbascose Isomers in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Verbascose and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation of these complex oligosaccharides.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers in a direct question-and-answer format.

Question 1: Why am I seeing poor resolution between my this compound isomer peaks?

Answer: Poor resolution is a common challenge due to the structural similarity of this compound isomers. Several factors could be the cause.

  • Potential Cause 1: Suboptimal Stationary Phase. The choice of HPLC column is critical for separating closely related sugar isomers. Standard reversed-phase columns like C18 are often ineffective for retaining and separating highly polar molecules like this compound.[1]

    • Suggested Solution: Utilize a column designed for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, particularly those with amide or amino-bonded phases, are highly effective for oligosaccharide separation.[2][3] Porous Graphitic Carbon (PGC) columns are also an excellent alternative, offering unique selectivity for structural isomers, including anomers and linkage isomers.[4][5][6]

  • Potential Cause 2: Inadequate Mobile Phase Composition or Gradient. The mobile phase composition directly influences the retention and separation of isomers.

    • Suggested Solution: For HILIC, a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer is used.[3][7] Optimizing the gradient by making it shallower (i.e., a slower, more gradual increase in the aqueous portion) can significantly increase the separation window between closely eluting peaks.[8] Experimenting with different organic solvents, such as methanol in combination with acetonitrile, can also alter selectivity.[2][7]

  • Potential Cause 3: Column Temperature is Not Optimized. Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.

    • Suggested Solution: Systematically evaluate the effect of column temperature. In HILIC, increasing the temperature can sometimes improve peak shape and resolution.[9] It can also help suppress anomer separation, which can cause peak broadening or splitting.[8]

Question 2: My chromatogram shows significant peak tailing for the this compound isomers. What can I do to improve peak shape?

Answer: Peak tailing for polar compounds like sugars can be caused by secondary interactions with the stationary phase.

  • Potential Cause: Unwanted Interactions with the Column. Residual silanol groups on silica-based columns can lead to undesirable interactions with the hydroxyl groups of the sugars, causing peak tailing.

    • Suggested Solution: Add a mobile phase modifier. For HILIC separations on amino-bonded columns, adding a small amount of an acid modifier like formic acid or an ammonium salt like ammonium formate to the aqueous portion of the mobile phase can help to saturate active sites on the stationary phase and improve peak symmetry.[7]

Question 3: I am observing co-elution of some this compound isomers. How can I resolve them?

Answer: Co-elution occurs when the chromatographic method lacks the efficiency or selectivity to separate two or more isomers.

  • Potential Cause 1: Insufficient Column Efficiency. The column may not have enough theoretical plates to resolve the closely related isomers.

    • Suggested Solution: Increase column efficiency. This can be achieved by using a longer column or, more effectively, by switching to a column packed with smaller particles (e.g., sub-2 µm particles found in UHPLC columns).[9]

  • Potential Cause 2: Mobile Phase Lacks Selectivity. The chosen mobile phase may not be optimal for differentiating between the specific isomers in your sample.

    • Suggested Solution: Fine-tune the mobile phase. As mentioned previously, adjusting the organic solvent ratio, the type of organic solvent, the buffer pH, and the salt concentration can all influence selectivity.[7][10] For particularly difficult separations, consider advanced techniques like Enhanced-Fluidity Liquid Chromatography (EFLC), which uses CO2 as a modifier to decrease viscosity and improve efficiency.[11]

Question 4: The retention times for my isomer peaks are shifting between injections. What is causing this instability?

Answer: Shifting retention times are a common HPLC problem that can usually be traced to issues with the system or the mobile phase.

  • Potential Cause(s) and Solutions:

    • System Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and affect retention times.

    • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. Use a precise balance and volumetric flasks. Mobile phases should be freshly prepared and adequately degassed.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift at the beginning of a sequence.

    • Temperature Fluctuations: Use a column thermostat to maintain a constant column temperature, as ambient temperature changes can affect retention.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most effective chromatographic modes for separating this compound isomers? A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is one of the most powerful and commonly used modes for separating complex oligosaccharide mixtures, including isomers.[2][3][4][8] HILIC provides good resolution for oligosaccharides with different degrees of polymerization.[4] Porous Graphitic Carbon (PGC) chromatography is also highly effective, particularly for resolving structurally similar isomers with the same molecular weight.[4][5] Other modes like ligand-exchange and anion-exchange chromatography can also be used for sugar separations, but HILIC and PGC are often preferred for complex isomer mixtures.[1][12]

Q2: How can I optimize the mobile phase for better isomer separation in HILIC? A2: Mobile phase optimization in HILIC involves several key parameters. Start with a high concentration of acetonitrile (e.g., 80-90%) and a low concentration of aqueous buffer (e.g., 10-20% ammonium formate).[3][7] Develop a shallow gradient where the aqueous component increases slowly. You can also experiment with replacing some or all of the acetonitrile with other organic solvents like methanol to alter selectivity.[2] Adjusting the pH and concentration of the buffer in the aqueous phase can also fine-tune the separation.[7]

Q3: What role does column temperature play in the separation of sugar isomers? A3: Column temperature is a critical parameter. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks.[9] For sugars, temperature can also influence the equilibrium between anomeric forms (α and β isomers). Operating at a slightly elevated temperature (e.g., 40°C or higher) can sometimes accelerate the interconversion of anomers, resulting in a single sharp peak rather than a broadened or split peak.[8]

Q4: Can sample derivatization help improve the resolution of this compound isomers? A4: Yes, derivatization can be a useful strategy, although it adds an extra step to the workflow. Derivatizing sugars by adding a chromophore or fluorophore (like 1-phenyl-3-methyl-5-pyrazolone, PMP) allows for sensitive UV or fluorescence detection.[13] More importantly, the derivatization can alter the chemical properties of the isomers, potentially making them easier to separate on reversed-phase columns, which are widely available.[13]

Q5: What is the most suitable detection method for this compound analysis? A5: Since sugars like this compound lack a UV chromophore, standard UV detectors are not suitable for direct detection.[4] Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are excellent choices as they offer near-universal detection for non-volatile analytes and are compatible with the gradient elution methods typically used in HILIC.[1] Refractive Index (RI) detection is also common but is generally not compatible with gradient elution and is less sensitive than ELSD or CAD.

Data Presentation

Table 1: Recommended HPLC/UHPLC Columns for this compound Isomer Separation

Column TypeStationary Phase ChemistryParticle Size (µm)Typical Dimensions (mm)Advantages
HILIC Amide (NH2), Amide-bonded1.7 - 5150-250 x 2.1-4.6Excellent for separating polar compounds; good selectivity for oligosaccharides.[3]
PGC Porous Graphitic Carbon3 - 5100-150 x 2.1-4.6Unique retention mechanism based on shape; highly effective for resolving structural isomers.[4][5]
Ligand-Exchange Sulfonated Polystyrene-Divinylbenzene with Counterion (e.g., Ca2+)5 - 9300 x 7.8Good for separating mono- and disaccharides; often uses only water as the mobile phase.[12][14]

Table 2: Example Starting HILIC Method Parameters for this compound Isomer Separation

ParameterRecommended ConditionNotes
Column HILIC Amide Column (e.g., 2.1 x 150 mm, 1.7 µm)A high-efficiency UHPLC column is recommended for best resolution.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5Buffer helps to ensure reproducible chromatography.
Mobile Phase B AcetonitrileThe primary solvent for HILIC mode.
Gradient 5% to 25% A over 20 minutesA shallow gradient is crucial for separating closely related isomers.
Flow Rate 0.3 mL/minAdjust based on column dimensions and particle size.
Column Temperature 40 °CHelps to improve peak shape and suppress anomer separation.[8]
Injection Volume 1 - 5 µLAvoid column overload to maintain good peak shape.
Detector ELSD / CAD / MSChoose a detector compatible with volatile mobile phases and non-chromophoric analytes.[1]

Experimental Protocols

Protocol: HILIC-Based Method Development for this compound Isomer Resolution

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase condition (e.g., 95:5 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

  • Chromatographic System Setup:

    • Install a HILIC column (e.g., Amide phase, 150 x 2.1 mm, 1.7 µm).

    • Prepare Mobile Phase A: 10 mM Ammonium Formate in HPLC-grade water, adjust pH to 4.5 with formic acid.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

    • Purge the pump lines thoroughly with the respective mobile phases.

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Initial Gradient Run:

    • Inject the prepared sample.

    • Run a broad scouting gradient (e.g., 5% to 40% A over 20 minutes) to determine the approximate elution time of the isomers.

  • Method Optimization:

    • Gradient Refinement: Based on the scouting run, create a shallower gradient around the elution window of the isomers. For example, if the isomers elute between 15% and 25% A, run a new gradient from 10% to 30% A over 30 minutes.

    • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal temperature for resolution and peak shape.

    • Flow Rate Adjustment: If necessary, adjust the flow rate to improve efficiency, keeping in mind that lower flow rates can sometimes improve resolution at the cost of longer run times.[9]

  • System Suitability and Analysis:

    • Once the method is optimized, perform multiple injections of a standard to ensure retention time and peak area reproducibility.

    • Proceed with the analysis of unknown samples.

Visualizations

TroubleshootingWorkflow start Poor Isomer Resolution check_column Is the column appropriate? (HILIC, PGC) start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution_column Switch to HILIC or PGC column check_column->solution_column No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes solution_mp Make gradient shallower Adjust solvent/buffer check_mobile_phase->solution_mp No check_efficiency Is column efficiency sufficient? check_temp->check_efficiency Yes solution_temp Test different temperatures (e.g., 30-60°C) check_temp->solution_temp No solution_efficiency Use longer column or smaller particle size column check_efficiency->solution_efficiency No end_node Resolution Improved check_efficiency->end_node Yes solution_column->check_mobile_phase solution_mp->check_temp solution_temp->check_efficiency solution_efficiency->end_node

Caption: A logical workflow for troubleshooting poor resolution of this compound isomers.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_final Finalization prep_sample 1. Prepare Sample & Standards (1 mg/mL in initial MP) prep_mp 2. Prepare Mobile Phases (A: Aqueous Buffer, B: ACN) prep_sample->prep_mp select_column 3. Select HILIC Column prep_mp->select_column scout_gradient 4. Run Broad Gradient (e.g., 5-40% A) select_column->scout_gradient optimize_gradient 5. Optimize Gradient (Shallow gradient over elution window) scout_gradient->optimize_gradient optimize_temp 6. Optimize Temperature (e.g., 40°C) optimize_gradient->optimize_temp validate 7. System Suitability Test (Check Reproducibility) optimize_temp->validate analyze 8. Analyze Samples validate->analyze

Caption: Experimental workflow for HILIC method development for this compound isomers.

References

Technical Support Center: Bayesian Experimental Design for Optimizing Verbascose Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bayesian experimental design to optimize Verbascose production.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian experimental design, and why is it suitable for optimizing this compound production?

Bayesian experimental design (BED) is a statistical method that uses Bayes' theorem to iteratively update a model and select the most informative experiments to perform. This approach is particularly well-suited for complex biological processes like this compound production, where experiments can be expensive and time-consuming. Instead of testing a large number of conditions in a grid-like fashion, BED intelligently explores the parameter space, leading to a more efficient optimization of factors such as temperature, pH, and substrate concentrations to maximize this compound yield.

Q2: What are the key process parameters to consider when optimizing this compound production using a Bayesian approach?

The critical process parameters (CPPs) for this compound production typically include:

  • Temperature: Affects enzyme kinetics and microbial growth.

  • pH: Influences enzyme activity and stability.

  • Substrate Concentrations: Levels of sucrose, galactose, and any precursors like myo-inositol are crucial.

  • Enzyme Concentration: The amount of key enzymes like stachyose synthase can be a limiting factor.

  • Fermentation Time: The duration of the reaction impacts product yield and potential degradation.

  • Agitation/Aeration: Important for microbial fermentation processes to ensure proper mixing and oxygen supply.

A Bayesian optimization algorithm will help in efficiently exploring the multi-dimensional space defined by these parameters to find the optimal settings.

Q3: My Bayesian optimization algorithm seems to be stuck in a local optimum. What should I do?

If your optimization appears to have converged to a suboptimal solution, consider the following:

  • Adjust the Acquisition Function: The acquisition function guides the selection of new experimental conditions. Functions like "Expected Improvement" or "Upper Confidence Bound" have parameters that can be tuned to favor more exploration of the parameter space over exploitation of the current optimum.

  • Introduce Randomness: Add a few randomly selected experimental points to the design to help the model escape local optima.

  • Widen Parameter Ranges: If biologically feasible, expand the search space for your parameters to allow the algorithm to explore new regions.

Q4: How many initial experiments are needed to start a Bayesian optimization for this compound production?

There is no fixed number, but a small initial set of experiments is required to build the initial surrogate model. A common approach is to use a space-filling design like a Latin Hypercube Sampling (LHS) to select 5-10 initial experimental conditions. This provides a good starting point for the algorithm to learn the landscape of the objective function (e.g., this compound yield).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound production experiments.

Problem 1: Low this compound Yield Despite Optimized Parameters
Potential Cause Troubleshooting Step Expected Outcome
Enzyme Inhibition Analyze for potential inhibitory byproducts using HPLC. If identified, consider strategies like in-situ product removal.Increased final this compound concentration.
Sub-optimal Enzyme Activity Re-evaluate the source and purity of your enzymes (e.g., stachyose synthase). Consider screening different enzyme variants.Higher conversion rates of precursors to this compound.
Precursor Limitation Ensure that the precursors in the biosynthetic pathway (sucrose, UDP-galactose, myo-inositol) are not depleted. Use the Bayesian model to explore higher precursor concentrations.Sustained this compound production throughout the fermentation.
Microbial Contamination Plate a sample of your fermentation broth on a non-selective medium to check for contaminants.Identification and subsequent elimination of contaminating microorganisms.
Problem 2: Inconsistent Results Between Experimental Batches
Potential Cause Troubleshooting Step Expected Outcome
Variability in Raw Materials Source all substrates and media components from a single, reliable supplier and lot number where possible.Reduced batch-to-batch variation in this compound yield.
Inaccurate Parameter Control Calibrate all probes (pH, temperature) and pumps before each experiment.More precise control over the experimental conditions, leading to more reproducible results.
Inoculum Viability Standardize your inoculum preparation procedure, ensuring consistent cell density and viability.Consistent fermentation kinetics across batches.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the in-vitro enzymatic synthesis of this compound.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).

    • Add substrates: Sucrose (100 mM), UDP-galactose (150 mM), and myo-inositol (50 mM).

    • Add co-factors if required by the enzymes (e.g., MgCl₂).

  • Enzyme Addition:

    • Add purified galactinol synthase, raffinose synthase, and stachyose synthase to the reaction mixture. The optimal concentration of each enzyme should be determined experimentally, potentially as part of the Bayesian optimization.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., 30-40 °C) with gentle agitation.

  • Sampling and Analysis:

    • Take samples at regular intervals.

    • Stop the enzyme reaction by heat inactivation (e.g., 95 °C for 5 minutes).

    • Analyze the concentration of this compound and other oligosaccharides using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fermentation-Based Production of this compound

This protocol outlines a general procedure for producing this compound using a microbial host.

  • Inoculum Preparation:

    • Grow a seed culture of the engineered microorganism (e.g., E. coli or S. cerevisiae expressing the this compound biosynthesis pathway genes) in a suitable medium overnight.

  • Fermentation:

    • Inoculate the production medium in the fermenter with the seed culture. The production medium should contain the necessary carbon sources (e.g., glucose, sucrose) and other nutrients.

    • Control the fermentation parameters (temperature, pH, dissolved oxygen) according to the experimental design points suggested by the Bayesian optimization algorithm.

  • Induction (if applicable):

    • If using an inducible promoter system, add the inducer at the appropriate time to initiate the expression of the this compound synthesis enzymes.

  • Harvesting and Extraction:

    • After the desired fermentation time, harvest the cells by centrifugation.

    • Extract the intracellular this compound using an appropriate method (e.g., cell lysis followed by extraction).

  • Analysis:

    • Quantify the this compound concentration in the extract using HPLC.

Quantitative Data Summary

The following table summarizes hypothetical data from a Bayesian optimization experiment for this compound production. The goal is to maximize the this compound yield (g/L).

Experiment ID Temperature (°C) pH Sucrose (g/L) This compound Yield (g/L)
1306.51005.2
2357.01508.1
3286.01204.5
4336.81307.5
5 (Predicted Optimum)346.91458.9

Visualizations

Verbascose_Biosynthesis_Pathway Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Galactinol Synthase UDP_Gal UDP-Galactose Galactinol Galactinol UDP_Gal->Galactinol Myo_Inositol myo-Inositol Myo_Inositol->Galactinol Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose This compound This compound Galactinol->this compound Raffinose->Stachyose Raffinose Synthase Stachyose->this compound Stachyose Synthase

Caption: The biosynthetic pathway of this compound.

Bayesian_Optimization_Workflow Start 1. Define Parameter Space (Temp, pH, Substrates) Initial_DoE 2. Initial Experiments (e.g., Latin Hypercube) Start->Initial_DoE Build_Model 3. Build Surrogate Model (e.g., Gaussian Process) Initial_DoE->Build_Model Acquisition 4. Acquisition Function (Select Next Experiment) Build_Model->Acquisition Run_Exp 5. Run Experiment & Collect Data Acquisition->Run_Exp Update_Model 6. Update Surrogate Model Run_Exp->Update_Model Check_Stop 7. Stopping Criterion Met? Update_Model->Check_Stop Check_Stop->Acquisition No End Optimal Conditions Found Check_Stop->End Yes

Caption: Workflow of Bayesian experimental design.

Technical Support Center: Closed-Loop Optimization for Regioselective Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing closed-loop optimization for regioselective chemistry on carbohydrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Optimization Algorithm & Model Performance

  • Q: My Bayesian optimization algorithm is not converging or is suggesting suboptimal reaction conditions. What are the common causes and how can I troubleshoot this?

    A: Lack of convergence or selection of suboptimal conditions in Bayesian optimization can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Inadequate Exploration-Exploitation Balance: The algorithm may be prematurely exploiting a local optimum.

      • Troubleshooting: Adjust the acquisition function parameters. For instance, in an Upper Confidence Bound (UCB) strategy, increase the exploration parameter (beta). For Expected Improvement (EI), ensure the trade-off parameter (xi) is appropriately set to encourage exploration of uncertain regions.[1]

    • Incorrect Model Assumptions: The Gaussian Process model underlying Bayesian optimization might not be suitable for the complexity of your chemical space.

      • Troubleshooting: Experiment with different kernel functions for the Gaussian Process. A standard RBF kernel might not capture the nuances of carbohydrate reactivity. Consider using a Matérn kernel or a combination of kernels.

    • Poor Initial Data: The initial set of experiments used to train the model may not be diverse enough to accurately model the reaction landscape.

      • Troubleshooting: Ensure your initial experimental design (e.g., Latin Hypercube Sampling) covers a wide range of the parameter space.[1] If the model performance is still poor, consider adding a few more diverse, manually selected points to the initial dataset.

    • Noisy Data: High levels of noise in the experimental data (e.g., from analytical instruments) can mislead the optimization algorithm.

      • Troubleshooting: Ensure consistent and precise experimental execution and analytical measurements. If noise is unavoidable, consider using a Gaussian Process model that explicitly accounts for observation noise.

  • Q: I've changed my carbohydrate substrate, and the previously optimized conditions are no longer effective. Why is this happening and how can I adapt?

    A: The regioselectivity of carbohydrate reactions is highly sensitive to the specific substrate.[2] Stereo-electronic effects of the carbohydrate can significantly influence the reactivity of different hydroxyl groups.[3]

    • Troubleshooting:

      • Utilize Transfer Learning: If you have data from optimizations on other substrates, you can use transfer learning to accelerate the optimization for the new substrate.[1][2] This involves using the data from previous experiments to inform the prior of the new Bayesian optimization model, giving it a better starting point.

      • Re-run the Optimization: A new closed-loop optimization is often necessary for a new substrate. The insights gained from previous optimizations can help in defining a more relevant parameter space for the new substrate.

      • Analyze Substrate Features: Consider the structural differences in the new substrate (e.g., stereochemistry of hydroxyl groups, anomeric substituent) and how they might affect reactivity. This chemical intuition can guide the selection of the initial experimental design.

2. Automated Platform & Experimental Execution

  • Q: My automated synthesis platform is giving inconsistent results or failing to execute experiments as programmed. What should I check?

    A: Inconsistent results from an automated platform can be due to hardware, software, or chemical issues.

    • Hardware Troubleshooting:

      • Liquid Handling: Calibrate liquid handlers regularly to ensure accurate dispensing of reagents. Check for air bubbles in the tubing and ensure there are no leaks.

      • Temperature Control: Verify that heating and cooling blocks are maintaining the set temperatures accurately using an external probe.[4]

      • Reagent Stability: Ensure that reagents stored on the platform are stable under the storage conditions and for the duration of the experimental run. Some reagents may degrade over time, affecting results.

    • Software Troubleshooting:

      • Script Errors: Double-check the experimental script for any logical errors or typos in reagent concentrations, volumes, or reaction times.

      • Communication Errors: Ensure that all components of the automated system (e.g., liquid handler, reactor, analytical instrument) are communicating effectively. Check for any error messages in the software logs.[5][6]

    • Chemical Troubleshooting:

      • Reagent Quality: Use high-purity reagents and solvents. Impurities can interfere with the reaction and lead to inconsistent results.

      • Mixing: Ensure that the mixing in the reaction vials is adequate to ensure a homogeneous reaction mixture.

  • Q: I'm observing poor regioselectivity in my reactions, even with optimized conditions. What could be the cause?

    A: Poor regioselectivity can be a complex issue. Here are some potential causes and solutions:

    • Intrinsic Reactivity: The intrinsic reactivity of the hydroxyl groups in your carbohydrate may be very similar, making selective functionalization challenging.[3]

    • Catalyst/Promoter Issues: If you are using a catalyst or promoter to control regioselectivity, its effectiveness can be compromised.

      • Troubleshooting:

        • Verify the quality and activity of your catalyst/promoter.

        • Ensure the correct catalyst/promoter loading is being used.

        • Consider that the substrate may not be compatible with the chosen catalytic system.

    • Reaction Conditions:

      • Temperature: Small variations in temperature can sometimes have a significant impact on selectivity. Ensure precise temperature control.

      • Solvent Effects: The solvent can play a crucial role in modulating the reactivity of different hydroxyl groups. The optimal solvent or solvent mixture should be determined during the optimization process.[2]

3. Data Analysis & Interpretation

  • Q: The data from my high-throughput analysis (e.g., UPLC, LC-MS) is noisy or shows poor separation of regioisomers. How can I improve the data quality?

    A: High-quality analytical data is crucial for the success of a closed-loop optimization.

    • Chromatography Troubleshooting:

      • Method Development: Optimize the chromatographic method (e.g., gradient, flow rate, column temperature) to achieve baseline separation of all relevant regioisomers.

      • Column Maintenance: Ensure the column is not overloaded and is properly cleaned and regenerated between runs.

      • Sample Preparation: Properly quench the reactions and filter the samples before analysis to prevent column clogging and baseline instability.

    • Mass Spectrometry Troubleshooting:

      • Source Cleaning: A dirty ion source can lead to poor sensitivity and inconsistent ionization. Regular cleaning is essential.

      • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated to achieve accurate mass measurements.

    • Data Processing:

      • Integration Parameters: Optimize the peak integration parameters in your chromatography software to ensure accurate quantification of each regioisomer.

      • Automated Data Analysis: For high-throughput experiments, consider using automated data analysis software to streamline the process and reduce the risk of human error.[7]

Quantitative Data Summary

Table 1: Optimized Conditions for Regioselective Benzoylations of a β-glucoside [2]

ParameterOptimized Condition 1Optimized Condition 2
Solvent MeCN1:1 MeCN:THF
Base Et3NEt3N
Acylating Agent Benzoic AnhydrideBenzoic Anhydride
Temperature AmbientAmbient
Reaction Time ShortShort

Note: The specific concentrations and ratios would be determined by the closed-loop optimization process. This table illustrates how different optimal conditions can be found for the same substrate, highlighting the importance of exploring a wide parameter space.

Experimental Protocols

1. Protocol for Closed-Loop Optimization of Regioselective Benzoylation

This protocol outlines the general steps for setting up and running a closed-loop optimization for the regioselective benzoylation of an unprotected glycoside.

  • 1. System Setup:

    • Connect an automated liquid handler to a set of reaction vials in a temperature-controlled block.

    • Interface the reactor system with an automated UPLC or LC-MS for online or automated offline analysis.

    • Install and configure the Bayesian optimization software to control the liquid handler and receive data from the analytical instrument.

  • 2. Defining the Parameter Space:

    • Define the continuous and discrete parameters to be optimized. For example:

      • Continuous: Reagent concentrations, temperature, reaction time.

      • Discrete: Solvent type, base type, acylating agent.

  • 3. Initial Experimental Design:

    • Use a space-filling design, such as Latin Hypercube Sampling, to generate an initial set of experiments (e.g., 10-20) to provide the initial data for the Bayesian optimization model.

  • 4. Automated Experiment Execution and Analysis:

    • The optimization software sends the experimental conditions to the liquid handler.

    • The liquid handler dispenses the appropriate reagents into the reaction vials.

    • The reactions are allowed to proceed for the specified time at the set temperature.

    • After the reaction time, the reactions are automatically quenched.

    • An aliquot of each reaction mixture is automatically injected into the UPLC or LC-MS for analysis.

  • 5. Data Processing and Model Update:

    • The analytical data is processed to determine the yield of each regioisomer.

    • The objective function (e.g., yield of the desired regioisomer) is calculated for each experiment.

    • The results are fed back to the Bayesian optimization software, which updates the Gaussian Process model of the reaction landscape.

  • 6. Iteration and Convergence:

    • The software uses the updated model and an acquisition function to propose the next set of experiments that are most likely to lead to improved results.

    • Steps 4 and 5 are repeated until the optimization converges on a set of optimal conditions or a predefined number of experiments has been reached.

Visualizations

Closed_Loop_Optimization_Workflow Closed-Loop Optimization Workflow for Regioselective Carbohydrate Chemistry cluster_model Computational Model cluster_experiment Automated Experimentation cluster_data Data Analysis Define_Parameters Define Parameter Space (Solvents, Reagents, Temp, etc.) Initial_Design Initial Experimental Design (e.g., Latin Hypercube) Define_Parameters->Initial_Design Execute_Reaction Automated Reaction Execution (Liquid Handler, Reactor) Initial_Design->Execute_Reaction Bayesian_Optimization Bayesian Optimization Model (Gaussian Process) Propose_Experiment Propose Next Experiment (Acquisition Function) Bayesian_Optimization->Propose_Experiment Propose_Experiment->Execute_Reaction Analyze_Products High-Throughput Analysis (UPLC/LC-MS) Execute_Reaction->Analyze_Products Process_Data Process Analytical Data (Peak Integration, Quantification) Analyze_Products->Process_Data Process_Data->Bayesian_Optimization Update_Model Update Model with New Data Process_Data->Update_Model Update_Model->Bayesian_Optimization

References

Technical Support Center: Optimizing Pretreatment and Saccharification of Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the design of experiments for optimizing the pretreatment and enzymatic saccharification of lignocellulosic biomass.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Question: Why is my sugar yield unexpectedly low after enzymatic saccharification?

Answer: Low sugar yield is a common issue with several potential root causes. Consider the following troubleshooting steps:

  • Incomplete Pretreatment: The pretreatment step may not have been effective in removing hemicellulose and lignin, which can inhibit enzyme access to cellulose.[1][2] Verify the parameters of your pretreatment (e.g., temperature, time, chemical concentration) and consider optimizing them. Different biomass types respond differently to various pretreatment methods.[3]

  • Enzyme Inhibition: Byproducts generated during pretreatment, such as furfural and 5-hydroxymethylfurfural (HMF), can inhibit enzymatic activity.[4][5] Washing the pretreated biomass to remove these inhibitors may improve yields.

  • Sub-optimal Saccharification Conditions: The pH, temperature, and mixing during enzymatic hydrolysis are critical.[6][7][8] Ensure these are at the optimal levels for the specific enzymes being used.

  • Non-productive Enzyme Binding: Lignin can non-productively bind to cellulase enzymes, reducing their availability to hydrolyze cellulose.[1][2] Modifying pretreatment to achieve greater lignin removal or alteration can mitigate this.

  • Incorrect Enzyme Loading: The concentration of the enzyme cocktail is a crucial factor.[9] Too low of a concentration will result in incomplete hydrolysis, while an excessively high concentration may not be cost-effective.

Question: I'm observing high variability in my experimental replicates. What could be the cause?

Answer: High variability can obscure the true effects of your experimental factors. Potential sources of variability include:

  • Biomass Heterogeneity: Lignocellulosic biomass is inherently heterogeneous.[10][11] Ensure your biomass is well-mixed and that particle size is uniform before distributing it into experimental units.

  • Inconsistent Pretreatment Conditions: Small variations in temperature, reaction time, or chemical concentration between runs can lead to significant differences in the pretreated material.[4] Precise control of these parameters is essential.

  • Inaccurate Measurements: Ensure all measurements, such as biomass weight, liquid volumes, and analytical readings, are performed with calibrated instruments and consistent techniques.

  • Day-to-day Variation: Environmental factors or slight changes in protocol execution can introduce variability if experiments are conducted over multiple days.[4]

Question: My pretreated biomass is difficult to handle and filter. How can I improve this?

Answer: The physical properties of biomass can change significantly after pretreatment.

  • Particle Size: Very small particle sizes can lead to difficulties with mixing and filtration.[12] Optimizing the initial milling of the biomass can help.

  • High Water Retention: Some pretreatments can increase the water-holding capacity of the biomass. Experimenting with different solid-to-liquid ratios during pretreatment and washing may alleviate this.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and execution of experiments for optimizing pretreatment and saccharification.

What are the most critical factors to consider when designing an experiment to optimize biomass pretreatment?

The most critical factors depend on the chosen pretreatment method. However, some common and highly influential variables include:

  • Temperature: Generally, higher temperatures increase the rate of reaction but can also lead to the degradation of sugars into inhibitory compounds.[12][13]

  • Reaction Time: Longer reaction times can lead to more complete breakdown of hemicellulose and lignin but also risk sugar degradation.[12][13]

  • Chemical Concentration: For chemical pretreatments (e.g., acid or alkali), the concentration of the chemical agent is a key driver of efficiency.[3][13]

  • Biomass Particle Size: Smaller particle sizes increase the surface area available for reaction but can present handling challenges.[12][13]

How can I use Design of Experiments (DoE) to optimize my process?

Design of Experiments (DoE), often coupled with Response Surface Methodology (RSM), is a powerful statistical tool for optimization.[6][9] It allows for the simultaneous investigation of multiple factors and their interactions with a reduced number of experiments compared to one-factor-at-a-time approaches.[3][14] Fractional factorial designs can be used for initial screening of important factors, followed by central composite designs for process optimization.[3][9]

What are the advantages and disadvantages of common pretreatment methods?

  • Dilute Acid Pretreatment:

    • Advantages: Effective at hydrolyzing hemicellulose.[13]

    • Disadvantages: Can produce inhibitory compounds, requires neutralization, and has limited effect on lignin.[13]

  • Alkaline Pretreatment:

    • Advantages: Effectively removes lignin and can reduce acetyl groups, which is beneficial for subsequent hydrolysis.[12]

    • Disadvantages: Can lead to the loss of some hemicellulosic sugars, often requires longer reaction times, and necessitates neutralization.[12]

  • Steam Explosion:

    • Advantages: Environmentally friendly, requires no external chemical catalysts (though they can be used), and can significantly improve enzyme accessibility.[15][16]

    • Disadvantages: Can lead to the formation of inhibitors at high severities and may not be as effective for all biomass types.[4][5]

What are the key parameters to monitor during enzymatic saccharification?

Key parameters to monitor and control during enzymatic saccharification include:

  • pH: Most cellulase enzymes have an optimal pH range, and deviations can significantly reduce their activity.

  • Temperature: Similar to pH, temperature must be maintained at the optimum for the enzyme cocktail.

  • Enzyme and Substrate Loading: The ratio of enzyme to substrate is a critical factor influencing the rate and extent of hydrolysis.[7][8]

  • Mixing/Agitation: Adequate mixing is necessary to ensure good contact between the enzymes and the substrate.

Data Presentation

The following tables summarize quantitative data from various studies on the optimization of pretreatment and saccharification.

Table 1: Optimization of Dilute Acid Pretreatment Parameters

BiomassAcidTemperature (°C)Time (min)Acid Conc. (% v/v)Reference
Water HyacinthH₃PO₄130302.0[17]
PoplarH₃PO₄1901501.5[18]
Rice PolishH₂SO₄100301.5[19]

Table 2: Optimization of Alkaline Pretreatment Parameters

BiomassAlkaliTemperature (°C)Time (min)Alkali Conc. (% w/v)Reference
Poppy StalksNaOH80702.4[20]
Spent Coffee GroundsKOH751683.0[21]
Wheat StrawH₂O₂504567.1 (g/L)[22]

Table 3: Optimization of Enzymatic Saccharification Parameters

SubstrateTemperature (°C)pHEnzyme LoadingSubstrate LoadingReference
Alkali Pretreated Parthenium sp.45-654-50.2-1.0 mL0.1-0.5 g[9]
Food Waste46.35.20.16% (v/v)-[23]
Wheat Straw50-10.8 FPU/gds88 g/L[22]

Experimental Protocols

1. Dilute Acid Pretreatment

  • Biomass Preparation: The lignocellulosic biomass is first washed and dried. The dried biomass is then milled to a uniform particle size.

  • Acid Impregnation: The milled biomass is mixed with a dilute acid solution (e.g., H₂SO₄ or H₃PO₄) at a specific solid-to-liquid ratio.

  • Hydrolysis: The mixture is heated to a set temperature (e.g., 100-190°C) in a reactor for a defined period (e.g., 30-150 minutes).[13][17][18]

  • Neutralization and Washing: After the reaction, the slurry is cooled and neutralized with a base (e.g., NaOH or Ca(OH)₂). The solid fraction is then washed with water to remove soluble inhibitors and residual acid.[13]

  • Solid-Liquid Separation: The pretreated solid biomass is separated from the liquid fraction by filtration or centrifugation.

2. Alkaline Pretreatment

  • Biomass Preparation: Similar to acid pretreatment, the biomass is washed, dried, and milled.

  • Alkali Impregnation: The biomass is soaked in an alkaline solution (e.g., NaOH or KOH) at a specified concentration and solid-to-liquid ratio.[12]

  • Reaction: The mixture is heated to a defined temperature (e.g., 50-100°C) for a specific duration (e.g., 70-170 minutes).[12][20][21]

  • Neutralization and Washing: The resulting slurry is neutralized with an acid and washed thoroughly with water to remove dissolved lignin and other inhibitors.[12]

  • Solid-Liquid Separation: The pretreated solids are recovered by filtration or centrifugation.

3. Enzymatic Saccharification

  • Slurry Preparation: The pretreated biomass is suspended in a buffer solution (e.g., citrate buffer) to maintain the optimal pH for enzymatic activity.

  • Enzyme Addition: A commercial cellulase enzyme cocktail is added to the slurry at a predetermined enzyme loading.[9] Surfactants like Tween-80 may also be added to enhance enzyme activity.

  • Incubation: The mixture is incubated in a shaking incubator or a stirred-tank reactor at the optimal temperature (typically 45-55°C) for a specified period (e.g., 48-96 hours).[9][21]

  • Sampling and Analysis: Samples are taken at regular intervals to monitor the release of reducing sugars. The reaction is stopped by heating the sample to inactivate the enzymes.[17] The concentration of glucose and other sugars in the hydrolysate is then determined using analytical methods such as HPLC or DNS assay.

Experimental Workflow

Experimental_Workflow cluster_prep Biomass Preparation cluster_pretreatment Pretreatment cluster_saccharification Saccharification cluster_analysis Analysis start Start: Raw Biomass milling Milling/Grinding start->milling pretreatment Pretreatment (e.g., Acid, Alkali, Steam) milling->pretreatment washing Washing & Neutralization pretreatment->washing separation1 Solid-Liquid Separation washing->separation1 saccharification Enzymatic Hydrolysis separation1->saccharification sampling Periodic Sampling saccharification->sampling analysis Sugar Analysis (e.g., HPLC, DNS) sampling->analysis optimization Data Analysis & Optimization analysis->optimization end End: Optimized Protocol optimization->end

Caption: Experimental workflow for pretreatment and saccharification optimization.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Verbascose, Stachyose, and Raffinose

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological activities of three key raffinose family oligosaccharides.

Verbascose, stachyose, and raffinose, all members of the raffinose family of oligosaccharides (RFOs), are naturally occurring carbohydrates found in a variety of plants. While structurally related, emerging research indicates that these oligosaccharides exhibit distinct bioactivities, holding significant potential for applications in functional foods and therapeutics. This guide provides a comparative analysis of their prebiotic, antioxidant, anti-inflammatory, and immunomodulatory properties, supported by available experimental data.

At a Glance: Comparative Bioactivity Overview

BioactivityThis compoundStachyoseRaffinose
Prebiotic Activity Fermented by some probiotic strains, though potentially to a lesser extent than stachyose and raffinose.Fermented by a wide range of probiotic strains, promoting the growth of beneficial gut bacteria.Readily fermented by probiotic bacteria, contributing to a healthy gut microbiome.
Antioxidant Activity Possesses antioxidant properties.Exhibits antioxidant capacity.Demonstrates antioxidant potential.
Anti-inflammatory Activity Strongest anti-inflammatory effect among the three.Moderate anti-inflammatory activity.Mildest anti-inflammatory effect among the three.
Immunomodulatory Activity Potent immunostimulatory effects, including macrophage activation and cytokine production.Exhibits immunomodulatory properties.Shows potential for immunomodulation.

Prebiotic Potential: Fueling the Gut Microbiome

This compound, stachyose, and raffinose are recognized as prebiotics due to their resistance to digestion in the upper gastrointestinal tract, allowing them to reach the colon where they are fermented by beneficial gut bacteria such as Bifidobacterium and Lactobacillus species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which are crucial for maintaining gut health.

A study investigating the fermentation of RFOs by various probiotic strains found that 75% of the tested strains were able to utilize raffinose, stachyose, and this compound. However, the study also noted that the fermentation of the pentasaccharide this compound was more limited compared to the smaller oligosaccharides, raffinose (a trisaccharide) and stachyose (a tetrasaccharide). Bacteria that show a preference for galactose over glucose or fructose as an energy source tend to metabolize stachyose more effectively than raffinose.

Experimental Protocol: In Vitro Prebiotic Activity Assessment

The prebiotic potential of these oligosaccharides can be evaluated through in vitro fermentation experiments using human fecal slurries. A typical protocol involves the following steps:

  • Preparation of Fecal Slurry: Fresh fecal samples from healthy donors who have not recently taken antibiotics are collected and homogenized in a pre-reduced anaerobic buffer.

  • Incubation: The fecal slurry is incubated anaerobically with the test oligosaccharide (this compound, stachyose, or raffinose) at a specific concentration (e.g., 1% w/v) and a control (e.g., glucose or no substrate).

  • Sampling: Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

  • Analysis:

    • Bacterial Population: Changes in the populations of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and pathogenic bacteria are quantified using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).

    • SCFA Production: The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • pH Measurement: The pH of the fermentation medium is monitored as an indicator of acid production.

  • Prebiotic Index (PI) Calculation: The PI is calculated to provide a quantitative measure of the prebiotic effect, taking into account the stimulation of beneficial bacteria and the inhibition of pathogenic bacteria relative to a control.

Experimental Workflow for Prebiotic Activity Assessment

Prebiotic_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation fecal_slurry Fecal Slurry Preparation anaerobic_incubation Anaerobic Incubation fecal_slurry->anaerobic_incubation substrates Substrate Preparation (this compound, Stachyose, Raffinose, Control) substrates->anaerobic_incubation sampling Sampling at Time Points anaerobic_incubation->sampling bacterial_quantification Bacterial Quantification (FISH/qPCR) sampling->bacterial_quantification scfa_analysis SCFA Analysis (GC/HPLC) sampling->scfa_analysis ph_measurement pH Measurement sampling->ph_measurement pi_calculation Prebiotic Index Calculation bacterial_quantification->pi_calculation

Caption: Workflow for in vitro assessment of prebiotic activity.

Antioxidant Capacity: Scavenging Free Radicals

Raffinose family oligosaccharides have been reported to possess antioxidant properties, which may be attributed to their ability to scavenge reactive oxygen species (ROS). This antioxidant activity can help protect cells from oxidative damage, which is implicated in various chronic diseases.

While direct comparative studies with IC50 values for this compound, stachyose, and raffinose are limited, their antioxidant potential can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction Mixture: The test oligosaccharide at various concentrations is mixed with the DPPH solution. A blank (solvent) and a positive control (e.g., ascorbic acid or Trolox) are also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the anti-inflammatory and immunomodulatory potential of RFOs. A direct comparative study on the anti-inflammatory effects of this compound, stachyose, and raffinose in lipopolysaccharide (LPS)-induced RAW264.7 macrophages demonstrated a clear structure-activity relationship. The study found that the anti-inflammatory activity followed the order: This compound > stachyose > raffinose , suggesting that a higher degree of polymerization within this family may correlate with stronger anti-inflammatory effects. All three oligosaccharides were shown to inhibit the production of nitric oxide (NO) and reduce the expression of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

Furthermore, this compound has been shown to possess potent immunostimulatory activity. In vitro experiments revealed that this compound can enhance the phagocytic activity of macrophages and promote the release of NO and various cytokines, including IL-6, IL-1β, interferon-α (IFN-α), and IFN-γ.

Experimental Protocol: Assessment of Immunomodulatory Effects on Macrophages

The immunomodulatory properties of these oligosaccharides can be investigated using macrophage cell lines such as RAW264.7.

  • Cell Culture: RAW264.7 macrophages are cultured in a suitable medium.

  • Treatment: The cells are treated with different concentrations of the test oligosaccharides (this compound, stachyose, or raffinose) in the presence or absence of an inflammatory stimulus like LPS.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours).

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis of Gene and Protein Expression: The expression levels of genes and proteins related to inflammation (e.g., iNOS, COX-2, and components of signaling pathways) can be analyzed by quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

Experimental Workflow for Immunomodulatory Effect Assessment

Immunomodulatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis macrophage_culture RAW264.7 Macrophage Culture oligo_treatment Oligosaccharide Treatment (this compound, Stachyose, Raffinose) macrophage_culture->oligo_treatment lps_stimulation LPS Stimulation (Optional) oligo_treatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis no_assay Nitric Oxide (Griess) Assay supernatant_collection->no_assay cytokine_assay Cytokine (ELISA) Assay supernatant_collection->cytokine_assay gene_expression Gene Expression (qRT-PCR) cell_lysis->gene_expression protein_expression Protein Expression (Western Blot) cell_lysis->protein_expression

Caption: Workflow for assessing immunomodulatory effects on macrophages.

Signaling Pathway Modulation

The immunomodulatory effects of oligosaccharides are often mediated through the modulation of key intracellular signaling pathways. For RFOs, the Toll-like receptor 4 (TLR4) signaling pathway, which involves downstream molecules like MyD88 and the transcription factor nuclear factor-kappa B (NF-κB), has been implicated. Activation of the NF-κB pathway is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in regulating inflammation and immune responses.

A study on raffinose demonstrated its ability to ameliorate colitis in mice by targeting the TLR4-MyD88-NF-κB signaling pathway. Research on a range of galactooligosaccharides, including this compound, stachyose, and raffinose, has also shown their anti-inflammatory effects to be mediated through the TLR4/NF-κB pathway.

Signaling Pathway of RFO-Mediated Immunomodulation

Signaling_Pathway RFOs This compound / Stachyose / Raffinose TLR4 TLR4 RFOs->TLR4 Inhibition MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Inflammatory_Response ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ↓ NO MAPK->Inflammatory_Response NFkB->Inflammatory_Response

Caption: RFOs may exert anti-inflammatory effects via the TLR4/NF-κB and MAPK pathways.

Conclusion

This compound, stachyose, and raffinose, while all classified as prebiotic RFOs, exhibit a nuanced spectrum of bioactivities. The available evidence suggests a hierarchy in their anti-inflammatory potential, with this compound demonstrating the most potent effects. Their shared ability to modulate the gut microbiota and influence immune signaling pathways underscores their promise as functional ingredients. Further comparative studies with standardized methodologies are warranted to fully elucidate the quantitative differences in their bioactivities and to guide their targeted application in promoting human health. This guide serves as a foundational resource for researchers and professionals in the ongoing exploration of these fascinating oligosaccharides.

A Comparative Guide to HPLC and LC-MS Methods for Verbascose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Verbascose, a key oligosaccharide in various natural products and pharmaceutical formulations, is critical. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation of these methods, presenting supporting experimental data, detailed protocols, and a comparative analysis of their performance.

Quantitative Performance Comparison

The choice between HPLC-RID and LC-MS for this compound quantification often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for each method, compiled from various studies on this compound and related oligosaccharides.

Parameter HPLC with Refractive Index Detection (HPLC-RID) Liquid Chromatography-Mass Spectrometry (LC-MS) Key Considerations
Linearity (R²) Typically ≥ 0.99[1][2][3]Typically ≥ 0.99[4]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.02 - 0.09 g/L (for similar oligosaccharides)[1]12.7 - 130.2 ng/mL (for oligosaccharide mixtures)[5]LC-MS offers significantly lower detection limits, making it superior for trace-level analysis.
Limit of Quantitation (LOQ) 0.08 - 0.21 g/L (for similar oligosaccharides)[1]39.3 - 402.2 ng/mL (for oligosaccharide mixtures)[5]The higher sensitivity of LC-MS allows for the quantification of much smaller amounts of this compound.
Accuracy (% Recovery) 90.1 - 118.8% (for similar oligosaccharides)[1]94.32 - 107.43% (for other compounds)[4]Both methods can achieve high accuracy, though this is highly dependent on the matrix and sample preparation.
Precision (%RSD) < 15% (for similar oligosaccharides)[1]< 15% (for various analytes)[6]Both techniques demonstrate good precision for quantitative analysis.
Specificity Lower; relies on chromatographic separation. Co-elution with other sugars can be a challenge.[1]Higher; provides structural information and can distinguish between isobaric compounds.LC-MS provides greater confidence in compound identification due to its ability to provide mass-to-charge ratio data.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using both HPLC-RID and LC-MS.

HPLC-RID Method for this compound Quantification

This method is suitable for the analysis of relatively high concentrations of this compound in simple matrices.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Extract the sugars with a suitable solvent (e.g., 80% ethanol) using ultrasonication or heating.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a refractive index detector.

  • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm) or a specialized carbohydrate column.[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v).[3][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[3]

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID), with the cell temperature maintained at 35 °C.[1]

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

LC-MS Method for this compound Quantification

This method is ideal for the sensitive and selective quantification of this compound, especially in complex matrices or when low concentrations are expected. Due to the poor ionization of underivatized sugars, derivatization or the use of specific ionization techniques is often necessary.[8]

1. Sample Preparation:

  • Follow the same initial extraction procedure as for the HPLC-RID method.

  • Derivatization (Optional but Recommended): To enhance sensitivity, this compound in the dried extract can be derivatized. A common method is reductive amination.

  • Reconstitute the final sample in the initial mobile phase.

2. LC-MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a porous graphitized carbon (PGC) column is often used for good separation of polar compounds like this compound.[5]

  • Mobile Phase: A gradient elution is typically employed. For example, with a HILIC column, the mobile phase could consist of:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode. Atmospheric Pressure Chemical Ionization (APCI) can also be used, sometimes with post-column addition of a modifier to enhance ionization.[8]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode for targeted quantification on a triple quadrupole mass spectrometer.

3. Calibration:

  • Prepare a series of derivatized (if applicable) this compound standards of known concentrations.

  • Generate a calibration curve based on the peak area of the specific MRM transition for this compound.

Workflow and Relationship Diagrams

Visualizing the experimental workflow and the logical relationships between the analytical steps can aid in understanding the methodologies.

HPLC_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_lcms LC-MS Analysis Sample Sample Weighing Extraction Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Derivatization Derivatization (Optional) Filtration->Derivatization HPLC_Separation Isocratic Separation (ACN:Water) HPLC_Injection->HPLC_Separation RID_Detection Refractive Index Detection HPLC_Separation->RID_Detection HPLC_Data Data Analysis (Peak Area vs. Conc.) RID_Detection->HPLC_Data LCMS_Injection LC-MS Injection Derivatization->LCMS_Injection LC_Separation Gradient Separation (HILIC/PGC) LCMS_Injection->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection LCMS_Data Data Analysis (MRM Peak Area vs. Conc.) MS_Detection->LCMS_Data

Caption: General experimental workflow for this compound quantification by HPLC-RID and LC-MS.

Method_Selection cluster_decision Method Selection Criteria cluster_methods Recommended Method Requirement Analytical Requirement High_Conc High Concentration Simple Matrix Requirement->High_Conc Low_Conc Low Concentration Complex Matrix Requirement->Low_Conc High_Specificity High Specificity Required Requirement->High_Specificity HPLC HPLC-RID High_Conc->HPLC LCMS LC-MS Low_Conc->LCMS High_Specificity->LCMS

Caption: Decision tree for selecting between HPLC-RID and LC-MS for this compound analysis.

References

Verbascose vs. Stachyose: A Comparative Guide to Gut Microbiota Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of verbascose and stachyose as substrates for gut microbiota fermentation, supported by experimental data. Both are raffinose family oligosaccharides (RFOs) known for their prebiotic potential, selectively stimulating the growth and activity of beneficial gut bacteria. However, their structural differences influence their fermentability and subsequent impact on the gut microbiome and host health.

Executive Summary

This compound, a pentasaccharide, and stachyose, a tetrasaccharide, are both fermented by gut microbiota to produce beneficial short-chain fatty acids (SCFAs). Stachyose is generally more readily fermented by a wider range of gut microbes, leading to a more pronounced increase in beneficial bacteria such as Bifidobacterium and Lactobacillus and higher initial SCFA production. This compound, due to its larger size and additional galactose unit, exhibits a more selective and potentially slower fermentation profile. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways involved.

Data Presentation: Quantitative Comparison of Fermentation Outcomes

The following tables summarize quantitative data from in vitro fermentation studies. It is important to note that direct comparative studies are limited, and data has been compiled from various sources investigating the fermentation of these oligosaccharides individually or as part of the RFO family.

Table 1: Impact on Beneficial Gut Microbiota

SubstrateKey Bacterial Genera PromotedFold Increase (Range)Study Reference
Stachyose Bifidobacterium, Lactobacillus, FaecalibacteriumBifidobacterium: 2-10 foldLactobacillus: 1.5-5 fold[1][2][3]
This compound Bifidobacterium (some strains), other RFO-degrading bacteriaData not consistently available, generally lower than stachyose[4]

Table 2: Short-Chain Fatty Acid (SCFA) Production (in vitro fecal fermentation)

SubstrateTotal SCFA Production (mmol/g substrate)Acetate:Propionate:Butyrate Ratio (approximate)Study Reference
Stachyose 6-123:1:1 to 2:1:1[2][3]
This compound Data not consistently available, generally lower than stachyoseNot well-established

Experimental Protocols

In Vitro Fecal Fermentation

A common method to assess the prebiotic potential of substrates like this compound and stachyose is through in vitro fermentation using human fecal slurries.

Objective: To simulate the fermentation process in the human colon and measure changes in microbial composition and SCFA production.

Materials:

  • Fresh human fecal samples from healthy donors (screened for recent antibiotic use)

  • Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

  • This compound or stachyose as the sole carbohydrate source

  • Anaerobic chamber or jars with gas packs

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • DNA extraction kits and sequencing platform for microbial analysis

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (10-20% w/v) in a pre-reduced anaerobic buffer inside an anaerobic chamber.

  • Inoculation: Add the fecal slurry to anaerobic basal medium containing either this compound or stachyose (typically at a concentration of 1% w/v). A control with no added carbohydrate is also prepared.

  • Incubation: Incubate the cultures at 37°C under anaerobic conditions for a specified period (e.g., 24, 48, 72 hours).

  • Sampling: At designated time points, collect aliquots for pH measurement, SCFA analysis, and microbial DNA extraction.

  • SCFA Analysis: Centrifuge the samples, and analyze the supernatant for acetate, propionate, and butyrate concentrations using gas chromatography.[5][6][7]

  • Microbial Analysis: Extract total DNA from the cell pellets and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.

SCFA Analysis by Gas Chromatography (GC)

Objective: To quantify the major SCFAs (acetate, propionate, butyrate) produced during fermentation.

Procedure:

  • Sample Preparation: Acidify the fermentation supernatant with a strong acid (e.g., metaphosphoric acid or hydrochloric acid) to protonate the SCFAs.[5][8] An internal standard (e.g., 2-ethylbutyric acid) is often added for accurate quantification.

  • Extraction: Extract the SCFAs into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).[7]

  • Analysis: Inject the organic extract into a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., FFAP).[5]

  • Quantification: Compare the peak areas of the SCFAs in the sample to those of a standard curve prepared with known concentrations of acetate, propionate, and butyrate.

Signaling Pathways and Metabolic Degradation

The breakdown of this compound and stachyose is initiated by the enzymatic activity of specific gut bacteria. The primary enzymes involved are α-galactosidases, which cleave the α-1,6 glycosidic bonds to release galactose units.

This compound Degradation Pathway

verbascose_degradation cluster_enzymes Enzymatic Hydrolysis This compound This compound Stachyose Stachyose This compound->Stachyose + Galactose alpha_gal1 α-Galactosidase This compound->alpha_gal1 Raffinose Raffinose Stachyose->Raffinose + Galactose alpha_gal2 α-Galactosidase Stachyose->alpha_gal2 Sucrose Sucrose Raffinose->Sucrose + Galactose alpha_gal3 α-Galactosidase Raffinose->alpha_gal3 Glucose Glucose Sucrose->Glucose + Fructose invertase Invertase Sucrose->invertase Galactose Galactose SCFAs Acetate, Propionate, Butyrate Galactose->SCFAs Fermentation Glucose->SCFAs Fermentation Fructose Fructose Fructose->SCFAs Fermentation alpha_gal1->Stachyose alpha_gal1->Galactose alpha_gal2->Raffinose alpha_gal2->Galactose alpha_gal3->Sucrose alpha_gal3->Galactose invertase->Glucose invertase->Fructose

Caption: Enzymatic degradation of this compound by gut microbiota.

Stachyose Degradation Pathway

stachyose_degradation cluster_enzymes Enzymatic Hydrolysis Stachyose Stachyose Raffinose Raffinose Stachyose->Raffinose + Galactose alpha_gal1 α-Galactosidase Stachyose->alpha_gal1 Sucrose Sucrose Raffinose->Sucrose + Galactose alpha_gal2 α-Galactosidase Raffinose->alpha_gal2 Glucose Glucose Sucrose->Glucose + Fructose invertase Invertase Sucrose->invertase Galactose Galactose SCFAs Acetate, Propionate, Butyrate Galactose->SCFAs Fermentation Glucose->SCFAs Fermentation Fructose Fructose Fructose->SCFAs Fermentation alpha_gal1->Raffinose alpha_gal1->Galactose alpha_gal2->Sucrose alpha_gal2->Galactose invertase->Glucose invertase->Fructose

Caption: Enzymatic degradation of stachyose by gut microbiota.

Conclusion

Both this compound and stachyose serve as valuable prebiotics, but their efficacy and mode of action differ. Stachyose appears to be a more readily and broadly utilized substrate by beneficial gut bacteria, resulting in robust SCFA production. This compound, while also promoting beneficial microbes, may be fermented more selectively and potentially at a slower rate. The choice between these two oligosaccharides as a prebiotic ingredient may depend on the desired outcome, such as targeting specific bacterial species or achieving a more sustained fermentation throughout the colon. Further direct comparative studies are warranted to fully elucidate the distinct functional properties of this compound and stachyose in modulating the gut microbiome for therapeutic applications.

References

Unveiling the Molecular Architecture of Verbascose: A Comparative Guide to its Structural Confirmation via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex carbohydrates like verbascose is paramount for understanding its biological functions and potential therapeutic applications. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Data for structurally related oligosaccharides, stachyose and raffinose, are included for comparative purposes.

This compound, a pentasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is composed of three galactose, one glucose, and one fructose unit. Its precise structure is α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. The confirmation of this intricate structure relies on modern analytical techniques, primarily NMR and MS, which provide detailed insights into its connectivity and stereochemistry.

Comparative Spectroscopic Data

The following tables summarize the available NMR and mass spectrometry data for this compound and its related, smaller oligosaccharides, stachyose and raffinose. This comparative data is crucial for identifying the unique structural features of this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Data (ppm)

Oligosaccharide¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
This compound Data not fully available in cited literature. Expected to show signals characteristic of α-D-galactopyranosyl, α-D-glucopyranosyl, and β-D-fructofuranosyl residues.Data not fully available in cited literature.
Stachyose [1]3.51-5.4263.74-100.91
Raffinose [2][3]3.11-5.19 (in DMSO-d6)62.17-104.83 (in D₂O)

Table 2: Mass Spectrometry Fragmentation Data (m/z)

Mass spectrometry, particularly with tandem MS (MS/MS), is a powerful tool for sequencing oligosaccharides. The fragmentation of this compound and its analogues reveals characteristic losses of monosaccharide units.

OligosaccharidePrecursor Ion (m/z)Key Fragment Ions (m/z)Ionization Mode
This compound 827.2682 [M-H]⁻[4]545.1716, 383.1191, 179.0550, 101.0230, 89.0230[4]Negative ESI
Stachyose 684 [M+NH₄]⁺, 689 [M+Na]⁺[5]505.18 (manninotriose), 487.17, 325.11Positive ESI
Raffinose 505.1763 [M+H]⁺[2]343.1227, 325.1108, 163.0595[2]Positive ESI

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of oligosaccharides. Below are generalized protocols for NMR and mass spectrometry based on common practices for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified oligosaccharide (this compound, stachyose, or raffinose) in 0.5 mL of deuterium oxide (D₂O, 99.9%).

    • Lyophilize the sample two to three times with D₂O to minimize the residual HDO signal.

    • For the final analysis, dissolve the sample in 0.5 mL of D₂O (99.96%).

    • Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Maintain the sample temperature at 298 K.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire two-dimensional (2D) NMR spectra for structural elucidation, including:

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings within each monosaccharide ring.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single monosaccharide residue).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between monosaccharide units.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming the stereochemistry of the glycosidic linkages.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve the purified oligosaccharide in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 10-100 µM.

    • For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) or ammonium acetate (5 mM) can aid in protonation or adduct formation, respectively.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Utilize a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Employ a hydrophilic interaction liquid chromatography (HILIC) column or a porous graphitic carbon (PGC) column for optimal separation of oligosaccharides.

    • Use a binary solvent system, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

    • Apply a gradient elution to separate the oligosaccharides based on their hydrophilicity.

  • Mass Spectrometry Data Acquisition:

    • Acquire data in both positive and negative ion modes to obtain comprehensive fragmentation information.

    • Perform full scan MS to determine the molecular weight of the parent ion.

    • Conduct tandem MS (MS/MS or MSⁿ) experiments on the precursor ion of interest. In data-dependent acquisition mode, the instrument automatically selects the most intense ions from the full scan for fragmentation.

    • Collision-induced dissociation (CID) is commonly used to fragment the precursor ions, providing information about the sequence and linkage of the monosaccharide units.

Visualizing the Workflow for this compound Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of NMR and mass spectrometry techniques.

Verbascose_Structure_Confirmation start Purified this compound Sample nmr_analysis NMR Spectroscopy start->nmr_analysis ms_analysis Mass Spectrometry start->ms_analysis nmr_1d 1D ¹H NMR nmr_analysis->nmr_1d ms_full_scan Full Scan MS (Molecular Weight) ms_analysis->ms_full_scan nmr_2d 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d nmr_assignment Resonance Assignment & Linkage Analysis nmr_2d->nmr_assignment structure_confirmation Structure Confirmation (Gal-Gal-Gal-Glc-Fru with α-1,6 linkages) nmr_assignment->structure_confirmation ms_ms2 Tandem MS (MS/MS) ms_full_scan->ms_ms2 ms_fragmentation Fragmentation Analysis (Sequencing) ms_ms2->ms_fragmentation ms_fragmentation->structure_confirmation

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the synergistic application of powerful analytical techniques. While mass spectrometry provides crucial information on the molecular weight and sequence of monosaccharide units through fragmentation analysis, NMR spectroscopy is indispensable for determining the precise glycosidic linkages and stereochemistry. The comparative data presented for stachyose and raffinose highlight the characteristic spectroscopic signatures of the raffinose family of oligosaccharides and provide a valuable framework for the complete assignment of the this compound spectrum. Further research to obtain and publish a fully assigned NMR spectrum of this compound would be a valuable contribution to the field of carbohydrate chemistry and glycobiology.

References

Comparative genomics of Verbascose biosynthesis across different legume species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of verbascose biosynthesis across key legume species, offering insights into the genetic and biochemical factors that influence the accumulation of this and other Raffinose Family Oligosaccharides (RFOs). The information presented is intended to support research in crop improvement, functional foods, and drug development by providing a consolidated resource on the genomics and quantification of these important plant metabolites.

Comparative Abundance of this compound and Other RFOs in Legume Seeds

The concentration of this compound and other RFOs, such as stachyose and raffinose, varies significantly among different legume species and even between cultivars of the same species. This variation is influenced by genetic factors and environmental conditions. The following table summarizes the typical ranges of these oligosaccharides found in the seeds of several commercially important legumes.

Legume SpeciesThis compound (mg/g DW)Stachyose (mg/g DW)Raffinose (mg/g DW)Total RFOs (mg/g DW)Dominant RFO
Soybean (Glycine max)0.5 - 5.011.0 - 54.01.1 - 10.033.75 - 69.30Stachyose[1][2]
Pea (Pisum sativum)13.95 - 31.028.90 - 37.270.18 - 8.0852.03 - 80.60This compound/Stachyose[1][2]
Faba Bean (Vicia faba)Often the dominant RFOVariableVariable32.15 - 65.17This compound[1][2]
Lentil (Lens culinaris)1.28 - 1.8717.7 - 24.95.32 - 7.54Not specifiedStachyose[3]
Chickpea (Cicer arietinum)1.27 - 1.1314.4 - 16.33.40 - 5.43Not specifiedStachyose[3]
Common Bean (Phaseolus vulgaris)Not always detected21.5 - 73.222.0 - 129.8Lower than lentilsRaffinose[4]
Lupin (Lupinus spp.)VariableOften the dominant RFOVariable57.23 - 130.38Stachyose[1][2]
Black Gram (Vigna mungo)13.95 - 31.028.90 - 37.270.18 - 8.0826.64 - 61.57This compound[5]

The this compound Biosynthesis Pathway

This compound is synthesized as part of the Raffinose Family Oligosaccharide (RFO) pathway, which begins with the synthesis of galactinol. This is followed by a series of sequential additions of galactose units to a sucrose molecule. The key enzymes in this pathway are galactinol synthase, raffinose synthase, and stachyose synthase. Notably, stachyose synthase is a multifunctional enzyme capable of producing both stachyose and this compound.

Verbascose_Biosynthesis_Pathway UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS Myo_Inositol myo-Inositol Myo_Inositol->GolS Galactinol Galactinol RS Raffinose Synthase (RS) Galactinol->RS Galactosyl Donor SS1 Stachyose Synthase (SS) Galactinol->SS1 Galactosyl Donor SS2 Stachyose Synthase (SS) Galactinol->SS2 Galactosyl Donor Sucrose Sucrose Sucrose->RS Raffinose Raffinose Raffinose->SS1 Stachyose Stachyose Stachyose->SS2 This compound This compound GolS->Galactinol RS->Raffinose SS1->Stachyose SS2->this compound

Caption: The biosynthetic pathway of this compound in legumes.

Experimental Protocols

Extraction of Raffinose Family Oligosaccharides

This protocol is a synthesis of methods described in the literature for the extraction of RFOs from legume seeds for HPLC or GC-MS analysis.

  • Sample Preparation: Dry legume seeds are finely ground to a powder using a cyclone mill or a similar grinder.

  • Defatting (Optional but Recommended): The ground seed powder is treated with hexane to remove lipids, which can interfere with subsequent analyses.

  • Extraction:

    • A known amount of the ground (and defatted) sample (e.g., 1.5 g) is mixed with 80% aqueous ethanol (e.g., 40 mL).

    • The mixture is incubated at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 30-45 minutes) with continuous stirring.

    • An additional volume of 80% ethanol can be added, and the mixture is stirred for another period.

  • Centrifugation and Filtration:

    • The extract is centrifuged to pellet the solid material.

    • The supernatant, containing the soluble oligosaccharides, is collected and filtered through a suitable filter paper (e.g., Whatman No. 40).

  • Concentration and Reconstitution:

    • The filtered extract is concentrated, for example, using a rotary evaporator, to remove the ethanol.

    • The dried extract is then reconstituted in a known volume of the mobile phase to be used for HPLC or derivatization solvent for GC-MS.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of this compound and other RFOs using HPLC with a Refractive Index Detector (RID).

  • Chromatographic System: An HPLC system equipped with an autosampler, a column oven, and a refractive index detector.

  • Column: A column suitable for carbohydrate analysis, such as an amino-bonded silica column (e.g., LiChrosorb NH2) or a ligand-exchange column.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used, with the ratio depending on the specific column and separation requirements (e.g., 65:35 or 70:30 v/v). The mobile phase should be degassed before use.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.

  • Injection Volume: A standard injection volume is 20 µL.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for sucrose, raffinose, stachyose, and this compound in the mobile phase.

  • Quantification:

    • Inject the prepared standards to generate a calibration curve for each oligosaccharide.

    • Inject the extracted samples.

    • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

    • Quantify the amount of each oligosaccharide in the samples by using the calibration curves.

Comparative Genomics of this compound Biosynthesis Genes

The genetic basis for the variation in this compound and other RFOs lies in the genes encoding the biosynthetic enzymes. Recent genomic studies have begun to shed light on the number and expression of these genes in different legume species.

  • Soybean (Glycine max) and Common Bean (Phaseolus vulgaris): A comparative study has provided a detailed annotation of the galactinol and RFO biosynthesis genes in these two species. In common bean, three galactinol synthase (GolS) genes, two raffinose synthase (RS) genes, and one stachyose synthase (SS) gene have been identified for the first time.[6] The expression patterns of these genes show tissue-specificity, with certain isoforms being highly expressed during seed development.[6]

  • Soybean (Glycine max): A specific mutation in a putative stachyose synthase gene (Glyma19g40550) has been identified in a soybean line with very low stachyose content.[2] This finding provides a direct link between a specific gene and the accumulation of this oligosaccharide and offers a valuable target for breeding programs aimed at modifying the carbohydrate profile of soybean seeds.

  • Chickpea (Cicer arietinum): Genome-wide association studies have identified genetic loci associated with the content of various oligosaccharides, including stachyose and raffinose. These studies point to the involvement of genes related to inositol-polyphosphate phosphatase in regulating RFO biosynthesis.[7]

The number of gene copies for enzymes like stachyose synthase can also vary between species, potentially contributing to the observed differences in this compound and stachyose levels. Further comparative genomic and transcriptomic analyses across a wider range of legume species are needed to fully elucidate the evolutionary and regulatory mechanisms governing this compound biosynthesis.

Experimental_Workflow Sample Legume Seed Sample Grinding Grinding Sample->Grinding Extraction Oligosaccharide Extraction (80% Ethanol) Grinding->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Concentration Concentration & Reconstitution Centrifugation->Concentration Analysis HPLC or GC-MS Analysis Concentration->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: A generalized workflow for the analysis of this compound.

References

Validating Animal Models for Verbascose Health Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the health benefits of verbascose, a non-digestible oligosaccharide, selecting the appropriate animal model is a critical first step. This guide provides a comparative analysis of relevant animal models for studying the key health effects of this compound, including its impact on gut health, metabolic syndrome, and antioxidant activity. Detailed experimental protocols and quantitative data from pertinent studies are presented to facilitate informed model selection.

Comparison of Animal Models

The suitability of an animal model for studying the health effects of this compound depends on the specific research question. The most commonly employed models in related research are rodents, particularly mice and rats, due to their physiological similarities to humans, ease of handling, and well-established experimental protocols.

Models for Gut Health and Prebiotic Effects

To investigate the prebiotic potential of this compound, including its influence on gut microbiota composition and the production of short-chain fatty acids (SCFAs), several rodent models are applicable.

  • Healthy Rodent Models: Standard mouse strains like C57BL/6J or rat strains such as Sprague-Dawley and Wistar can be used to assess the impact of this compound supplementation on the gut microbiome and overall gut health in a healthy state.

  • Dysbiosis Models: To study the restorative effects of this compound on a compromised gut microbiome, models of dysbiosis can be induced through high-fat diets or antibiotic treatment.

  • Humanized Microbiota Models: Germ-free mice colonized with human fecal microbiota offer a more translationally relevant model to study the interaction of this compound with a human gut microbial community.

Models for Metabolic Syndrome

This compound, as a member of the raffinose family of oligosaccharides (RFOs), is expected to influence metabolic health. Animal models of metabolic syndrome are crucial for validating these effects.

  • Diet-Induced Obesity (DIO) Models: Feeding rodents, particularly C57BL/6J mice, a high-fat diet (HFD) or a high-fat, high-sucrose diet (HFHSD) induces key features of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia. These models are ideal for assessing the preventative or therapeutic effects of this compound supplementation.

  • Genetic Models: Genetically modified rodents that spontaneously develop metabolic syndrome, such as the leptin-deficient ob/ob mouse and the leptin receptor-deficient db/db mouse, provide models with a strong and consistent metabolic phenotype. A study on verbascoside, a related compound, in db/db mice demonstrated improvements in insulin resistance and blood glucose levels, suggesting the potential of this compound in this context.[1][2]

Models for Antioxidant Effects

This compound's potential antioxidant properties can be investigated in models where oxidative stress is induced.

  • Chemically-Induced Oxidative Stress Models: Administration of agents like D-galactose can induce an aging-like phenotype with increased oxidative stress, providing a platform to evaluate the antioxidant and protective effects of this compound.

  • Ischemia-Reperfusion Injury Models: Models of ischemia-reperfusion, for instance in the colon, induce significant oxidative stress and tissue damage. A study on verbascoside demonstrated its ability to ameliorate oxidative stress in a rat model of colon ischemia-reperfusion injury.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating this compound and related compounds in various animal models.

Table 1: Effects on Gut Microbiota and Function

CompoundAnimal ModelDosageDurationKey FindingsReference
Verbascosidedb/db mice100-150 mg/kg/day12 weeksIncreased gut microbiota diversity; enriched for Alistipes, Roseburia, and Intestinimonas; suppressed Escherichia-Shigella.[1][2]
Raffino-oligosaccharide (ROS)Loperamide-induced constipated miceMedium and high dosesNot specifiedImproved gastrointestinal transit time; increased fecal weight and number.[4]

Table 2: Effects on Metabolic Parameters

CompoundAnimal ModelDosageDurationKey FindingsReference
Verbascosidedb/db mice100-150 mg/kg/day12 weeksSignificantly inhibited insulin resistance; reduced blood glucose and lipids.[1][2]

Table 3: Effects on Oxidative Stress Markers

CompoundAnimal ModelDosageDurationKey FindingsReference
VerbascosideRats with colon ischemia-reperfusion injuryNot specifiedNot specifiedIncreased levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), total antioxidant status (TAS), and total thiol (TT); decreased levels of malondialdehyde (MDA), total oxidant status (TOS), and oxidative stress index (OSI).[3]
Cacao Powder (rich in polyphenols)D-galactose-induced aging rats10% and 16% of diet8 weeksSignificantly decreased serum and brain malondialdehyde (MDA) and advanced glycation end-products (AGEs).[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments.

Gut Microbiota Analysis via 16S rRNA Sequencing
  • Fecal Sample Collection: Collect fresh fecal pellets from individual animals at specified time points and immediately freeze them at -80°C.

  • DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on an Illumina MiSeq or similar platform.

  • Bioinformatic Analysis: Process the raw sequencing data to perform quality filtering, chimera removal, and operational taxonomic unit (OTU) clustering. Assign taxonomy to OTUs and analyze alpha and beta diversity.

Induction and Assessment of Metabolic Syndrome in DIO Mice
  • Animal Model: Use male C57BL/6J mice, 6-8 weeks of age.

  • Dietary Intervention: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity and metabolic dysfunction. A control group should receive a standard chow diet.

  • This compound Administration: Supplement the high-fat diet of the treatment group with a specified concentration of this compound.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus (2 g/kg) via oral gavage or intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an insulin bolus (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

    • Serum Analysis: At the end of the study, collect blood to measure serum levels of insulin, triglycerides, and total cholesterol.

Evaluation of In Vivo Antioxidant Activity
  • Induction of Oxidative Stress: Administer an oxidative stress-inducing agent (e.g., D-galactose) to rodents for a specified period.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., liver, brain, colon).

  • Biochemical Assays: Homogenize the tissues and perform biochemical assays to measure:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.

    • Antioxidant Enzyme Activity: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity using commercially available assay kits.

    • Total Antioxidant Capacity: Using assays such as the ferric reducing antioxidant power (FRAP) or trolox equivalent antioxidant capacity (TEAC) assay.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of experimental designs and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Metabolic_Syndrome cluster_setup Model Induction cluster_intervention Intervention cluster_assessment Assessment C57BL/6J Mice C57BL/6J Mice High-Fat Diet (12-16 weeks) High-Fat Diet (12-16 weeks) C57BL/6J Mice->High-Fat Diet (12-16 weeks) Induction Metabolic Syndrome Model Metabolic Syndrome Model High-Fat Diet (12-16 weeks)->Metabolic Syndrome Model Control Group (HFD) Control Group (HFD) Metabolic Syndrome Model->Control Group (HFD) Grouping This compound Group (HFD + this compound) This compound Group (HFD + this compound) Metabolic Syndrome Model->this compound Group (HFD + this compound) Grouping Metabolic Phenotyping Metabolic Phenotyping Control Group (HFD)->Metabolic Phenotyping This compound Group (HFD + this compound)->Metabolic Phenotyping Body Weight Body Weight Metabolic Phenotyping->Body Weight GTT / ITT GTT / ITT Metabolic Phenotyping->GTT / ITT Serum Lipids Serum Lipids Metabolic Phenotyping->Serum Lipids

Workflow for Validating this compound in a DIO Model.

Signaling_Pathway_Gut_Health This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation SCFA Production SCFA Production Gut Microbiota->SCFA Production Increases Modulation of Immune System Modulation of Immune System Gut Microbiota->Modulation of Immune System Improved Gut Barrier Function Improved Gut Barrier Function SCFA Production->Improved Gut Barrier Function Modulation of Host Metabolism Modulation of Host Metabolism SCFA Production->Modulation of Host Metabolism

Potential Signaling Pathway for this compound in Gut Health.

Logical_Relationship_Model_Selection cluster_research_question Research Question cluster_animal_model Animal Model Prebiotic Effects Prebiotic Effects Healthy Rodent Healthy Rodent Prebiotic Effects->Healthy Rodent Suitable for Metabolic Health Metabolic Health DIO Model DIO Model Metabolic Health->DIO Model Suitable for db/db Mouse db/db Mouse Metabolic Health->db/db Mouse Suitable for Antioxidant Activity Antioxidant Activity Oxidative Stress Model Oxidative Stress Model Antioxidant Activity->Oxidative Stress Model Suitable for

Logical Relationship for Animal Model Selection.

References

Unraveling the Genetic Basis of Verbascose Content in Pea Seeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence and concentration of verbascose, a raffinose family oligosaccharide (RFO), in pea seeds is a trait of significant interest due to its impact on nutrition and digestibility. For drug development professionals, understanding the genetic control of such compounds can provide insights into metabolic pathways and potential targets. This guide provides a comparative analysis of pea genotypes with varying this compound content, correlating these phenotypic differences with known genetic markers. It also details the experimental protocols necessary to conduct such analyses.

Quantitative Data Summary

The following tables summarize the this compound content in various pea cultivars and the association with specific genetic markers.

Table 1: this compound Content in Different Pea Cultivars

Pea CultivarThis compound Content (mg g⁻¹ seed)Predominant RFOReference
BorutaLow (specific value not provided)Stachyose[1][2]
BrylantLow (specific value not provided)Stachyose[1]
ZekonHigh (specific value not provided)This compound[1]
Wt1024556.48 (Total RFOs)This compound
Wt1123899.1 (Total RFOs)This compound
SD1Almost absentStachyose[3]
RRRbRbHighThis compound[3]
Average (Mapping Population)37.1This compound

Table 2: Genetic Markers Associated with this compound and RFO Content

Marker/LocusLinkage GroupAssociated TraitCorrelationReference
AC74Not specifiedThis compound and RFO concentrationSignificant[2]
QTLVA (tl-r interval)RFO and total soluble sugar concentrationMain QTL
QTLI (near afp1k)RFO and total soluble sugar concentrationAdditional QTL
QTLII (near afp15h)RFO and total soluble sugar concentrationAdditional QTL
QTLIIIB (near afp4i and M16)RFO and total soluble sugar concentrationAdditional QTL

Experimental Protocols

Quantification of this compound in Pea Seeds by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the extraction and quantification of this compound from pea seed meal.

a. Sample Preparation and Extraction:

  • Grind mature, dry pea seeds to a fine powder using a laboratory mill.

  • Weigh approximately 100 mg of the resulting pea flour into a microcentrifuge tube.

  • Add 1 mL of 80% (v/v) ethanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 80°C for 30 minutes in a heating block or water bath, with intermittent vortexing every 10 minutes.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Repeat the extraction (steps 3-7) on the pellet with another 1 mL of 80% ethanol to ensure complete extraction of soluble sugars.

  • Combine the supernatants from both extractions.

  • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Analysis:

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector is recommended.

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is suitable.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25, v/v) is commonly used. The exact ratio may need optimization depending on the specific column and system.

  • Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Injection Volume: Inject 10-20 µL of the filtered extract.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in the mobile phase. Inject these standards to generate a standard curve by plotting peak area against concentration.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Genotyping of Genetic Markers (e.g., AC74 - an SSR marker)

This protocol outlines the general steps for genotyping a Simple Sequence Repeat (SSR) marker like AC74.

a. DNA Extraction:

  • Isolate genomic DNA from young leaf tissue of the pea plants to be analyzed using a commercially available plant DNA extraction kit or a standard CTAB (cetyltrimethylammonium bromide) protocol.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

b. PCR Amplification:

  • Primer Design: Obtain the forward and reverse primer sequences for the AC74 marker. One of the primers should be fluorescently labeled (e.g., with 6-FAM, HEX, or NED) for detection on a capillary electrophoresis system.

  • PCR Reaction Mixture: Prepare a PCR reaction mix containing the following components:

    • Genomic DNA (20-50 ng)

    • Forward primer (e.g., 10 µM)

    • Reverse primer (e.g., 10 µM)

    • dNTPs (deoxynucleotide triphosphates)

    • Taq DNA polymerase and corresponding reaction buffer

    • Nuclease-free water to the final volume

  • PCR Cycling Conditions: Perform PCR using a thermal cycler with the following typical conditions (annealing temperature and extension time may need optimization for the specific primer pair):

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 10 minutes

c. Fragment Analysis:

  • Dilute the fluorescently labeled PCR products.

  • Mix the diluted PCR product with a size standard (e.g., GeneScan™ LIZ® Size Standard).

  • Denature the mixture by heating at 95°C for 5 minutes and then rapidly cooling on ice.

  • Perform capillary electrophoresis using a genetic analyzer (e.g., Applied Biosystems 3730xl).

  • Analyze the resulting data using fragment analysis software (e.g., GeneMapper™) to determine the size of the amplified fragments (alleles) for the AC74 marker in each pea sample.

Mandatory Visualizations

Verbascose_Biosynthesis_Pathway Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS myo_Inositol myo-Inositol GolS Galactinol Synthase (GolS) myo_Inositol->GolS UDP_Galactose UDP-Galactose UDP_Galactose->GolS Galactinol Galactinol Galactinol->RS Galactosyl donor STS Stachyose Synthase (STS) (multifunctional) Galactinol->STS Galactosyl donor Galactinol->STS Galactosyl donor Raffinose Raffinose Raffinose->STS Stachyose Stachyose Stachyose->STS Galactosyl acceptor This compound This compound GolS->Galactinol RS->Raffinose STS->Stachyose STS->this compound

Caption: this compound Biosynthesis Pathway in Pea Seeds.

Experimental_Workflow start Pea Seed Samples (Different Cultivars) phenotyping Phenotyping: This compound Quantification start->phenotyping genotyping Genotyping: Genetic Marker Analysis start->genotyping extraction_p Extraction of Soluble Sugars phenotyping->extraction_p extraction_g Genomic DNA Extraction genotyping->extraction_g hplc HPLC Analysis extraction_p->hplc quantification Quantification of this compound (mg g⁻¹ seed) hplc->quantification correlation Correlation Analysis: Phenotype vs. Genotype quantification->correlation pcr PCR Amplification of Markers (e.g., AC74) extraction_g->pcr fragment_analysis Fragment Analysis pcr->fragment_analysis fragment_analysis->correlation conclusion Identification of Markers for High/Low this compound Content correlation->conclusion

Caption: Experimental Workflow for Correlating this compound with Markers.

References

Verbascose Fermentation: A Comparative Guide to Prebiotic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted and experimentally validated fermentation outcomes of verbascose, a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs). Its performance as a prebiotic is evaluated against two widely studied alternatives: inulin and fructo-oligosaccharides (FOS). The information presented is supported by experimental data from in vitro fermentation studies to aid researchers and drug development professionals in their assessment of these compounds for gut microbiota modulation.

Predicted vs. Experimental Outcomes of this compound Fermentation

This compound, found in legumes such as soybeans and chickpeas, is indigestible by human enzymes and is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs are key mediators of the health benefits associated with prebiotics. While this compound is known to be fermented, some studies suggest its fermentation by certain probiotic strains may be more limited compared to smaller RFOs like raffinose and stachyose.

Comparative Analysis of Short-Chain Fatty Acid (SCFA) Production

Table 1: In Vitro Fermentation of Inulin by Human Fecal Microbiota

Time Point (hours)Acetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFAs (mmol/L)
24137 ± 7511 ± 920 ± 17168 ± 101

Data represents estimated colonic production over 12 hours in vivo, which can be correlated to in vitro findings.

Table 2: In Vitro Fermentation of Fructo-oligosaccharides (FOS) by Human Fecal Microbiota

Time Point (hours)Acetate (g/L)Propionate (g/L)Butyrate (g/L)Total SCFAs (g/L)
12~3.0~1.0~1.0~5.0
24~3.2~1.0~1.1~5.3

Values are approximated from graphical data in a comparative study of microbial-FOS and a commercial FOS product.

Experimental Protocols

The following is a generalized protocol for in vitro batch fermentation of prebiotics using human fecal microbiota, synthesized from multiple methodologies.

1. Fecal Sample Collection and Inoculum Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • Samples are immediately placed in an anaerobic container and processed within two hours of collection.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) or similar buffer under a stream of CO2 or N2.

  • The slurry is centrifuged at a low speed to remove large particulate matter, and the supernatant is used as the fecal inoculum.

2. In Vitro Fermentation:

  • Anaerobic fermentation is carried out in serum bottles or a controlled anaerobic chamber.

  • A basal nutrient medium containing peptone, yeast extract, and salts is prepared and autoclaved.

  • The prebiotic substrates (this compound, inulin, or FOS) are added to the sterile medium at a final concentration of 1% (w/v). A control with no added carbohydrate is also included.

  • The medium is inoculated with the fecal inoculum (e.g., 10% v/v).

  • The bottles are sealed and incubated at 37°C with gentle shaking for a specified period (e.g., 24 or 48 hours).

3. SCFA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • At designated time points, an aliquot of the fermentation broth is collected.

  • The sample is centrifuged to pellet bacterial cells and debris.

  • The supernatant is acidified (e.g., with hydrochloric acid) and SCFAs are extracted with a solvent such as diethyl ether.

  • An internal standard (e.g., 2-ethylbutyric acid) is added for quantification.

  • The extracted SCFAs are derivatized to enhance their volatility for GC analysis.

  • The derivatized samples are injected into a gas chromatograph equipped with a suitable capillary column and a mass spectrometer for detection and quantification.

  • SCFA concentrations are determined by comparing their peak areas to those of known standards.

Visualizing the Impact of this compound Fermentation

Experimental Workflow for In Vitro Fermentation

Experimental_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection inoculum_prep Inoculum Preparation fecal_sample->inoculum_prep incubation Anaerobic Incubation (37°C) inoculum_prep->incubation media_prep Basal Medium + Prebiotic media_prep->incubation sampling Sampling at Time Points incubation->sampling extraction SCFA Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis gcms->data_analysis

Caption: Workflow for in vitro fermentation of prebiotics.

Signaling Pathway of SCFAs on the Gut-Brain Axis

SCFA_Signaling cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation cluster_brain Brain This compound This compound Microbiota Gut Microbiota This compound->Microbiota Fermentation SCFAs Acetate, Propionate, Butyrate (SCFAs) Microbiota->SCFAs Enteroendocrine Enteroendocrine Cells SCFAs->Enteroendocrine GPCR Activation (FFAR2/3) BBB Blood-Brain Barrier SCFAs->BBB Crosses Vagus Vagus Nerve SCFAs->Vagus Direct Stimulation Enteroendocrine->Vagus Hormone Release (e.g., PYY, GLP-1) CNS Central Nervous System BBB->CNS Vagus->CNS

Caption: SCFA signaling in the gut-brain axis.

Comparative Efficacy of Verbascose from Diverse Botanical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of active pharmaceutical ingredients from various natural origins is paramount. Verbascose, a phenylethanoid glycoside also known as acteoside, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of this compound derived from different plant sources, focusing on yield and biological efficacy, supported by experimental data and detailed methodologies.

This compound is distributed across a wide range of plant families, with notable concentrations found in species within Lamiaceae, Verbenaceae, Scrophulariaceae, and Orobanchaceae. The efficacy of this compound can be influenced by its purity and the co-extraction of other synergistic or antagonistic compounds from its plant source. This comparison aims to shed light on the quantitative and qualitative differences of this compound from several prominent botanical origins.

Quantitative Comparison of this compound Content and Efficacy

To facilitate a clear comparison, the following tables summarize the this compound content and the results of key biological assays from various plant sources. It is important to note that direct comparative studies are scarce, and the data presented here is collated from individual studies. Variations in experimental protocols can influence the results.

Table 1: this compound Content in Various Plant Sources

Plant SourcePlant PartExtraction MethodThis compound Yield/ContentPurityReference
Lantana camaraTwigsMicrowave-Assisted Extraction (MAE)104.2 mg/g of extractNot specified in extract[1][2]
Buddleja globosaLeavesNatural Deep Eutectic Solvents (NADES)51.045 mg/gNot specified
Verbascum thapsusNot specifiedNot specified30 ± 4 mg/g Dry WeightNot specified[3]
Olea europaea (Olive)LeavesUltrasound-Assisted Extraction (UAE)0.30% - 3.51% (3 - 35.1 mg/g)Not specified in extract
Scrophularia scorodoniaLeavesNot specified1.25% of extract (12.5 mg/g)Not specified[4]
Aloysia citriodoraLeavesNot specifiedHigh, but not quantifiedNot specified
Cistanche spp.Fleshy stemsNot specifiedKey bioactive componentNot specified[5]
Rehmannia glutinosaNot specifiedNot specifiedPresent, but not quantifiedNot specified[5]

Table 2: Comparative Biological Efficacy of this compound and this compound-Rich Extracts

Plant SourceBiological ActivityAssayEfficacy (IC50/EC50)Reference
Lantana camaraHypoglycemicα-glucosidase inhibition25.0 µg/mL (extract)[2]
Lantana camaraHypoglycemicα-amylase inhibition65.4 µg/mL (extract)[2]
Lantana camaraAntitumorProtein Kinase C (PKC) inhibition25 µM (purified verbascoside)[6]
Aloysia citriodoraAntioxidantDPPH radical scavenging11.9 µg/mL (purified verbascoside)
Buddleja davidiiAntioxidantHydroxyl radical scavenging4.15-9.47 µM (related glycosides)
Buddleja davidiiAntioxidantTotal ROS scavenging40.32-81.15 µM (related glycosides)
Buddleja davidiiAntioxidantPeroxynitrite scavenging2.26-7.79 µM (related glycosides)
Castilleja tenuifloraAnti-inflammatoryTPA-induced mouse ear edemaActive, but not quantified[7][8]
Cistanche spp.NeuroprotectiveMPTP-induced neurotoxicity modelDose-dependent protection[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for extraction, purification, and biological activity assessment.

Extraction of this compound
  • Microwave-Assisted Extraction (MAE) from Lantana camara

    • Plant Material: Air-dried and powdered twigs of Lantana camara.

    • Solvent: Ethanol/water mixtures.

    • Procedure: A Box-Behnken design was applied to optimize extraction conditions. Key parameters included irradiation time, temperature, and the ethanol/water ratio. The optimized conditions yielded an extract with a high concentration of this compound.[2]

  • Ultrasound-Assisted Extraction (UAE) from Olea europaea

    • Plant Material: Dried and powdered olive leaves.

    • Solvent: Deep Eutectic Solvents (DES).

    • Procedure: The extraction was optimized for time, liquid-to-solid ratio, and moisture content to maximize the yield of total phenolic content and verbascoside.

Quantification of this compound
  • High-Performance Liquid Chromatography (HPLC)

    • System: A typical HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

    • Column: A reversed-phase C18 column is commonly employed.

    • Mobile Phase: A gradient elution is typically used, involving a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: this compound is typically detected at a wavelength of around 330 nm.

    • Quantification: The concentration of this compound in the extracts is determined by comparing the peak area with that of a certified reference standard.[4]

Biological Activity Assays
  • Antioxidant Activity: DPPH Radical Scavenging Assay

    • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

    • Procedure: A solution of DPPH in methanol is mixed with various concentrations of the test sample (either extract or purified verbascoside). The mixture is incubated in the dark, and the absorbance is measured at approximately 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

  • Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

    • Principle: This in vivo assay assesses the anti-inflammatory potential of a compound by measuring its ability to reduce edema induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).

    • Procedure: TPA is applied to the ears of mice to induce inflammation. The test compound is applied topically, either before or after TPA application. The thickness and weight of the ear punches are measured to quantify the extent of edema. A reduction in ear swelling compared to the control group indicates anti-inflammatory activity.[7][8]

  • Neuroprotective Activity: MPTP-Induced Parkinson's Disease Model

    • Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce Parkinson's disease-like symptoms in animal models by selectively destroying dopaminergic neurons.

    • Procedure: Animals are treated with the test compound (e.g., a verbascoside-containing extract) before or after the administration of MPTP. Behavioral tests (e.g., rotarod, open field) are conducted to assess motor function. Post-mortem analysis of brain tissue is performed to measure levels of dopamine and its metabolites and to assess the survival of dopaminergic neurons in the substantia nigra.[5]

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis & Bioassay Plant Plant Source (e.g., Lantana camara) Drying Drying Plant->Drying Grinding Grinding Drying->Grinding Extraction Extraction Method (e.g., MAE, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract HPLC HPLC Quantification CrudeExtract->HPLC Bioassay Biological Assays (e.g., Antioxidant, Anti-inflammatory) CrudeExtract->Bioassay Data Efficacy Data (e.g., Yield, IC50) HPLC->Data Bioassay->Data

Caption: A generalized workflow for the extraction and efficacy testing of this compound.

Antioxidant_Mechanism Verbascoside Verbascoside ROS Reactive Oxygen Species (e.g., DPPH radical, O2-, OH) Verbascoside->ROS Donates H atom / electron OxidativeStress Oxidative Stress (Cellular Damage) Verbascoside->OxidativeStress Inhibits ROS->OxidativeStress Causes NeutralizedROS Neutralized Species ROS->NeutralizedROS Is converted to

Caption: The direct radical scavenging mechanism of verbascoside.

Conclusion

The available data indicates that this compound content and the efficacy of this compound-rich extracts can vary significantly depending on the plant source and the extraction methodology employed. Lantana camara and Buddleja globosa have demonstrated high yields of this compound in their extracts. In terms of biological activity, purified verbascoside from sources like Aloysia citriodora shows potent antioxidant effects, while extracts from Cistanche species exhibit promising neuroprotective properties.

For researchers and drug development professionals, the choice of plant source for this compound isolation should be guided by a multi-faceted evaluation of not only the yield but also the specific biological activity of interest. Furthermore, the development of optimized, green extraction and purification protocols is essential to obtain high-purity verbascoside for clinical and pharmaceutical applications. This guide highlights the current state of knowledge and underscores the need for more direct, standardized comparative studies to fully elucidate the therapeutic potential of this compound from different botanical origins.

References

Assessing the Differential Impact of Verbascose on Gut Microbiota in IBS Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Verbascose, a low-FODMAP diet, and specific probiotics on the gut microbiota of patients with Irritable Bowel Syndrome (IBS). While direct clinical trials on this compound in IBS patients are currently lacking, this document synthesizes existing preclinical data and juxtaposes it with the well-documented impacts of established dietary and probiotic interventions.

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by a complex interplay of factors, including gut microbiota dysbiosis. Therapeutic strategies often aim to modulate the gut microbial ecosystem to alleviate symptoms. This compound, a raffinose family oligosaccharide, is a fermentable carbohydrate that can influence the gut microbiota. This guide assesses its potential differential impact compared to a low-FODMAP diet and probiotic supplementation in the context of IBS.

Comparative Analysis of Gut Microbiota Modulation

The following tables summarize the known and potential effects of this compound, a low-FODMAP diet, and probiotics on the gut microbiota of IBS patients.

Table 1: Impact on Microbial Diversity and Key Genera

InterventionEffect on Alpha DiversityKey Microbial ChangesSupporting Evidence
This compound (potential effects based on prebiotic data) Likely Increase- Increase: Bifidobacterium, Lactobacillus, Roseburia, Intestinimonas, Alistipes - Decrease: Escherichia-ShigellaPreclinical studies on this compound and related compounds (verbascoside) suggest a prebiotic effect, fostering the growth of beneficial bacteria. In vitro fermentation studies have shown that specific probiotic strains can utilize this compound.
Low-FODMAP Diet Decrease or No Change- Decrease: Bifidobacterium, Faecalibacterium prausnitzii - Variable effects on other genera Clinical trials consistently show a reduction in the abundance of beneficial, fermenting bacteria due to the restriction of their primary substrates.
Probiotics (strain-dependent) No Change or Increase- Increase: Bifidobacterium, Lactobacillus (depending on the strains administered) - Decrease: Potential reduction in pathogenic bacteria through competitive exclusion.Numerous clinical trials have demonstrated that specific probiotic strains can increase their own abundance and modulate the existing microbiota.

Table 2: Impact on Microbial Metabolites and IBS Symptoms

InterventionEffect on Short-Chain Fatty Acids (SCFAs)Impact on IBS Symptoms
This compound (potential effects based on prebiotic data) Increase in butyrate, acetate, and propionatePotential for both benefit and exacerbation: Increased SCFA production can be beneficial for gut health, but the associated gas production may worsen bloating and flatulence in some IBS patients.
Low-FODMAP Diet Decrease in total SCFAs, particularly butyrateSymptom Improvement: Significant reduction in bloating, abdominal pain, and flatulence due to reduced fermentation and gas production.[1][2]
Probiotics (strain-dependent) Variable effects on SCFAsSymptom Improvement: Certain probiotic strains have been shown to reduce abdominal pain, bloating, and improve stool consistency.[3][4][5][6]

Experimental Protocols

A generalized experimental workflow for assessing the impact of a dietary intervention on the gut microbiota in IBS patients is outlined below. This protocol is applicable to studies involving this compound, low-FODMAP diets, or probiotics.

3.1. Study Design

A randomized, double-blind, placebo-controlled trial is the gold standard. Participants diagnosed with IBS according to the Rome IV criteria would be randomized to receive the intervention (this compound, low-FODMAP diet, or probiotics) or a placebo for a defined period (e.g., 4-8 weeks).

3.2. Sample Collection and Storage

Fecal samples are collected from participants at baseline and at the end of the intervention period. Samples should be collected in a sterile container and immediately frozen at -80°C or stored in a commercial stabilization solution to preserve the microbial DNA.[7][8][9]

3.3. DNA Extraction

Microbial DNA is extracted from fecal samples using a validated commercial kit (e.g., QIAamp DNA Stool Mini Kit) or a standardized in-house protocol.[10][11][12] The quality and quantity of the extracted DNA are assessed using spectrophotometry and fluorometry.

3.4. 16S rRNA Gene Sequencing

The V3-V4 or V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers.[13] The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

3.5. Bioinformatic and Statistical Analysis

Sequencing reads are processed to remove low-quality sequences and chimeras. Operational Taxonomic Units (OTUs) are picked, and taxonomic assignment is performed using a reference database (e.g., Greengenes, SILVA). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated. Statistical analyses are performed to identify significant differences in microbial composition and diversity between the intervention and placebo groups.

Visualizing Workflows and Pathways

experimental_workflow cluster_recruitment Patient Recruitment cluster_intervention Intervention cluster_sampling Sample Collection cluster_analysis Microbiota Analysis p IBS Patients (Rome IV Criteria) rand Randomization p->rand baseline Baseline Fecal Sample p->baseline intervention Intervention Group (this compound, Low-FODMAP, Probiotics) rand->intervention placebo Placebo Group rand->placebo post_intervention Post-Intervention Fecal Sample intervention->post_intervention placebo->post_intervention dna_extraction DNA Extraction baseline->dna_extraction post_intervention->dna_extraction seq 16S rRNA Sequencing dna_extraction->seq bioinformatics Bioinformatic & Statistical Analysis seq->bioinformatics

Caption: Generalized experimental workflow for studying the impact of dietary interventions on the gut microbiota in IBS patients.

logical_relationship cluster_interventions Dietary/Probiotic Interventions cluster_microbiota Gut Microbiota Modulation cluster_outcomes Clinical Outcomes This compound This compound microbiota Altered Gut Microbiota (Diversity, Composition) This compound->microbiota low_fodmap Low-FODMAP Diet low_fodmap->microbiota probiotics Probiotics probiotics->microbiota scfa Changes in SCFA Production microbiota->scfa symptoms Impact on IBS Symptoms microbiota->symptoms scfa->symptoms

Caption: Logical relationship of how dietary and probiotic interventions modulate the gut microbiota and impact IBS symptoms.

Conclusion

While a low-FODMAP diet and specific probiotics have demonstrated efficacy in managing IBS symptoms, their effects on the gut microbiota differ significantly. A low-FODMAP diet may reduce beneficial bacteria, whereas probiotics can introduce specific beneficial strains. This compound, as a prebiotic, has the potential to stimulate the growth of endogenous beneficial bacteria and increase the production of health-promoting SCFAs. However, its fermentable nature may also trigger symptoms in some individuals with IBS. Further clinical research is imperative to elucidate the precise impact of this compound on the gut microbiota of IBS patients and to determine its therapeutic potential and safety profile in this population. This will enable a more personalized approach to dietary and supplemental interventions for IBS, tailored to an individual's unique gut microbial ecosystem.

References

A Comparative Guide to Galactinol-Dependent and Galactinol-Independent Raffinose Family Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two known pathways for the biosynthesis of Raffinose Family Oligosaccharides (RFOs) in plants: the canonical galactinol-dependent pathway and the alternative galactinol-independent pathway. This document summarizes the key differences in their enzymatic players, reaction mechanisms, regulation, and physiological significance, supported by available experimental data.

Introduction to Raffinose Family Oligosaccharides (RFOs)

Raffinose Family Oligosaccharides are a class of α-galactosyl derivatives of sucrose that are nearly ubiquitous in the plant kingdom.[1] They play crucial roles in plant physiology, including carbon storage, transport, and as signaling molecules. Furthermore, RFOs are implicated in protecting plants against various abiotic stresses such as drought, salinity, and cold. Their synthesis is a key metabolic process that allows plants to adapt to changing environmental conditions.

Overview of the Two Synthesis Pathways

Plants employ two distinct pathways for the synthesis of RFOs:

  • Galactinol-Dependent Pathway: This is the primary and most well-characterized pathway for the synthesis of short-chain RFOs like raffinose and stachyose.[2] It utilizes galactinol as the galactose donor.

  • Galactinol-Independent Pathway: This pathway is responsible for the synthesis of higher-order RFOs and involves the transfer of galactose moieties between RFO molecules themselves.[3]

Detailed Comparison of the Pathways

A detailed comparison of the two pathways is presented below, focusing on key enzymes, substrates, products, and cellular localization.

FeatureGalactinol-Dependent PathwayGalactinol-Independent Pathway
Key Enzymes Galactinol Synthase (GolS), Raffinose Synthase (RS), Stachyose Synthase (STS)Galactan:galactan galactosyltransferase (GGT)
Galactose Donor GalactinolRaffinose Family Oligosaccharides (e.g., Stachyose)
Initial Substrates UDP-galactose, myo-inositol, SucroseRaffinose Family Oligosaccharides
Primary Products Galactinol, Raffinose, StachyoseHigher-order RFOs (e.g., Verbascose, Ajugose), Raffinose
Cellular Localization Cytosol[3]Vacuoles of leaf cells[2]
Prevalence in Tissues Widespread, including seeds and vascular tissues[4]Primarily in leaves, not typically found in seeds[2]

Enzymatic Properties and Kinetics

The efficiency and substrate specificity of the key enzymes in each pathway are critical for determining the flux and composition of RFOs. Below is a summary of available kinetic data.

Galactinol-Dependent Pathway Enzymes
EnzymeSubstratesKmVmaxOptimal pHOptimal Temperature (°C)Plant Source
Galactinol Synthase (GolS) UDP-galactose, myo-inositol0.4 - 1.5 mM (UDP-Gal), 1.0 - 6.5 mM (myo-inositol)[5]Not consistently reported7.0 - 7.5[6][7]37 - 45[6]Poplar, Soybean[6][7]
Raffinose Synthase (RS) Galactinol, SucroseHigh affinity reported for AtRS5[8]Not consistently reported~7.0[8]20 - 25[8]Arabidopsis thaliana[8]
Stachyose Synthase (STS) Raffinose, Galactinol13.9 mM (Raffinose), 2.2 mM (Galactinol)114 pkat/mg proteinNot specifiedNot specifiedAdzuki bean[9]
Ononitol, Galactinol5.5 mM (Ononitol), 2.1 mM (Galactinol)165 pkat/mg proteinNot specifiedNot specifiedAdzuki bean[9]
Galactinol-Independent Pathway Enzyme
EnzymeSubstratesKmVmaxOptimal pHOptimal Temperature (°C)Plant Source
Galactan:galactan galactosyltransferase (GGT) StachyoseData not availableData not available~7.0[10]Data not availablePea[10]

Note: Kinetic data for GGT is scarce in the literature, highlighting a need for further research to fully understand the efficiency of the galactinol-independent pathway.

Regulation of RFO Synthesis

The synthesis of RFOs is tightly regulated at the transcriptional level, particularly in response to environmental cues.

  • Galactinol-Dependent Pathway: The expression of Galactinol Synthase (GolS) and Raffinose Synthase (RS) genes is often induced by abiotic stresses such as drought, high salinity, and cold temperatures.[1][4] For instance, in Arabidopsis, AtGolS1 and AtGolS2 are induced by drought and salt stress, while AtGolS3 is induced by cold.[1] The plant hormone abscisic acid (ABA) also plays a role in upregulating the expression of these genes.[11]

  • Galactinol-Independent Pathway: Less is known about the transcriptional regulation of galactan:galactan galactosyltransferase (GGT). Its activity has been observed to be present in leaves and may be involved in the dynamic interconversion of RFOs for storage and transport.[2]

Experimental Protocols

Quantification of Raffinose Family Oligosaccharides by HPLC

Objective: To extract and quantify the content of sucrose, raffinose, stachyose, and this compound in plant tissues.

Protocol:

  • Extraction:

    • Homogenize 100 mg of freeze-dried plant tissue in 1 mL of 80% (v/v) ethanol.

    • Incubate at 80°C for 1 hour to inactivate endogenous enzymes.

    • Centrifuge at 14,000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction step with the pellet and combine the supernatants.

    • Evaporate the solvent under vacuum and redissolve the residue in a known volume of deionized water.

    • Filter the extract through a 0.22 µm syringe filter before HPLC analysis.[12]

  • HPLC Analysis:

    • Column: A carbohydrate analysis column (e.g., amino-bonded silica or a specific oligosaccharide analysis column).

    • Mobile Phase: Acetonitrile:water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration).

    • Detector: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).[13]

    • Quantification: Use external standards of sucrose, raffinose, stachyose, and this compound to create calibration curves for accurate quantification.[14]

Enzyme Activity Assays

Objective: To determine the activity of Galactinol Synthase in a plant extract.

Protocol:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in a cold extraction buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM DTT and protease inhibitors).

    • Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.

    • The supernatant contains the crude enzyme extract.[7]

  • Assay Reaction:

    • The reaction mixture (final volume 100 µL) contains:

      • 50 µL of enzyme extract

      • 50 mM HEPES buffer (pH 7.0)

      • 60 mM myo-inositol

      • 4 mM UDP-galactose

      • 4 mM MnCl₂

      • 2 mM DTT

    • Incubate at 32°C for 30 minutes.

    • Stop the reaction by adding 400 µL of 100% ethanol.[15]

  • Quantification of UDP:

    • The UDP produced is indirectly quantified by coupling its hydrolysis to the release of inorganic phosphate (Pi) by apyrase.

    • The released Pi is then measured colorimetrically using the Fiske-SubbaRow method or a similar phosphate detection reagent.[15]

Objective: To measure the activity of Raffinose Synthase and Stachyose Synthase.

Protocol:

  • Enzyme Extraction: Prepare the enzyme extract as described for the GolS assay.

  • Assay Reaction:

    • Raffinose Synthase:

      • Reaction mixture: Desalted enzyme extract, 10 mM galactinol, and 40 mM sucrose in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[10]

    • Stachyose Synthase:

      • Reaction mixture: Desalted enzyme extract, 10 mM galactinol, and 20 mM raffinose in a suitable buffer.[10]

    • Incubate the reactions at 30°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by boiling for 5 minutes.

  • Product Quantification:

    • The products (raffinose or stachyose) are quantified by HPLC as described in section 6.1.

Signaling Pathways and Workflows

Galactinol-Dependent RFO Synthesis Pathway

Galactinol_Dependent_Pathway UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase (STS) Galactinol->STS Raffinose Raffinose Raffinose->STS Stachyose Stachyose GolS->Galactinol RS->Raffinose STS->Stachyose

Caption: The galactinol-dependent pathway for RFO synthesis.

Galactinol-Independent RFO Synthesis Pathway

Galactinol_Independent_Pathway Stachyose_in1 Stachyose GGT Galactan:galactan galactosyltransferase (GGT) Stachyose_in1->GGT Stachyose_in2 Stachyose Stachyose_in2->GGT Raffinose_out Raffinose Verbascose_out This compound GGT->Raffinose_out GGT->Verbascose_out

Caption: The galactinol-independent pathway for RFO synthesis.

Experimental Workflow for RFO Analysis

RFO_Analysis_Workflow Plant_Tissue Plant Tissue Sample Homogenization Homogenization in 80% Ethanol Plant_Tissue->Homogenization Incubation Incubation at 80°C Homogenization->Incubation Centrifugation1 Centrifugation Incubation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Pellet1 Pellet Centrifugation1->Pellet1 Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Re_extraction Re-extract Pellet Pellet1->Re_extraction Centrifugation2 Centrifugation Re_extraction->Centrifugation2 Centrifugation2->Supernatant2 Evaporation Solvent Evaporation Supernatant2->Evaporation Reconstitution Reconstitute in Water Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC Analysis (RI or ELSD Detection) Filtration->HPLC Quantification Quantification using Standards HPLC->Quantification

Caption: A typical workflow for the extraction and quantification of RFOs.

Conclusion

The galactinol-dependent and -independent pathways represent two distinct strategies for RFO biosynthesis in plants. The galactinol-dependent pathway is the primary route for the synthesis of raffinose and stachyose, and its regulation is closely tied to stress responses. The galactinol-independent pathway, mediated by GGT, appears to be more involved in the elongation of RFO chains in specific tissues like leaves. A comprehensive understanding of both pathways is essential for manipulating RFO content in crops to enhance stress tolerance or improve nutritional value. Further research, particularly on the kinetic properties and regulation of GGT, will provide a more complete picture of RFO metabolism in plants.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Verbascose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Verbascose, a tetrasaccharide, to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed information.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves, safety glasses with side shields or goggles, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Ignition Sources: Keep this compound away from ignition sources. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is dictated by its classification as a chemical that can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, it must be managed as chemical waste and not disposed of in regular trash or down the drain.

Step 1: Waste Collection

  • Containerization: Place all this compound waste, including any contaminated materials such as filter paper or absorbent pads, into a suitable and clearly labeled, closed container.[1] The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the name "this compound."

Step 2: Storage

  • Segregation: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.

Step 3: Arrange for Disposal

  • Licensed Disposal Service: The disposal of this compound must be handled by a licensed chemical destruction plant or a professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard waste streams.

  • Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and approved vendors for this purpose.

Step 4: Decontamination of Packaging

  • Triple Rinse: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water).[1]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as chemical waste along with the this compound.

  • Final Disposal of Packaging: After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling or reconditioning, in accordance with local regulations.[1]

Quantitative Data Summary

ParameterSpecificationCitation
CAS Number 546-62-3[1]
Molecular Formula C30H52O26[1]
Molecular Weight 828.72 g/mol [1]
Hazard Classification Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[2]
Disposal Methods Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

VerbascoseDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe decontaminate Decontaminate Empty Packaging (Triple Rinse) start->decontaminate collect Collect Waste in Labeled, Closed Container ppe->collect store Store in Designated Area collect->store contact_ehs Contact EHS for Disposal store->contact_ehs licensed_disposal Disposal by Licensed Vendor contact_ehs->licensed_disposal end End of Process licensed_disposal->end dispose_packaging Dispose of/Recycle Packaging decontaminate->dispose_packaging dispose_packaging->end

Caption: Workflow for the proper disposal of this compound waste.

Key Experimental Protocols Cited

While this document focuses on disposal, the handling procedures are derived from safety protocols that are integral to experimental work involving this compound. The core principle is the avoidance of exposure and environmental release.

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup:

    • For solid spills, mechanically recover the product (e.g., sweep or vacuum).[3]

    • Collect the spilled material and any contaminated cleaning materials into a suitable container for disposal.[1]

    • Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Reporting: Report the spill to your institution's EHS department.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Verbascose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Verbascose, a plant-derived oligosaccharide. Following these procedural steps will help maintain a safe laboratory environment and ensure proper disposal.

This compound is a pentasaccharide naturally found in various plants, including legumes and seeds.[1][2][3] While it is generally considered non-hazardous and not classified as a dangerous substance, adhering to good laboratory practices is crucial to minimize any potential risks.[4][5]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to prevent direct contact and inhalation of dust particles.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses with side shieldsTo protect against splashes or airborne particles.[4][6][7]
Hand Protection Protective glovesMaterial suitability should be confirmed based on the specific laboratory context. Gloves must be inspected prior to use.[4][7][8]
Body Protection Lab coat or impervious clothingTo protect skin and personal clothing from contamination.[4][6][7]
Respiratory Protection Suitable respiratorRecommended in case of insufficient ventilation or when there is a potential for dust formation.[4][6][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][8] Recommended storage temperatures can be as low as -20°C for powder or -80°C when in solvent.[6][7]

  • Keep away from direct sunlight and sources of ignition.[6]

2. Handling and Preparation:

  • Handle this compound in a well-ventilated area.[4][8] Use a chemical fume hood if there is a risk of generating dust or aerosols.

  • Avoid contact with skin and eyes.[8]

  • Do not eat, drink, or smoke when using this product.[4][5]

  • Always wash hands thoroughly after handling.[4][5]

3. Spill Management:

  • In case of a spill, ventilate the area.[4][5]

  • For solid this compound, mechanically recover the product (e.g., by sweeping or vacuuming).[4][5] Avoid creating dust.

  • For solutions, absorb with an inert material such as diatomite or universal binders.[6][7]

  • Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[8]

  • Decontaminate the spill area and equipment, if necessary, by scrubbing with alcohol.[6][7]

4. Emergency First-Aid Procedures:

  • After inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][8]

  • After skin contact: Wash the skin with plenty of water.[4][8] Remove contaminated clothing.

  • After eye contact: Rinse eyes cautiously with water for several minutes as a precaution.[4][8] If contact lenses are present, remove them if it is easy to do so.

  • After ingestion: Rinse the mouth with water and call a poison center or doctor if you feel unwell.[4][8] Do not induce vomiting.[8]

5. Fire Safety:

  • Suitable extinguishing media include water spray, dry powder, and foam.[4][5][8]

  • In case of a fire, toxic fumes may be released.[4][5]

  • Firefighters should wear self-contained breathing apparatus and complete protective clothing.[4][5]

6. Disposal:

  • Dispose of this compound and its container in accordance with licensed collector's sorting instructions.[4][5]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

  • Do not allow the chemical to enter drains, and avoid release into the environment.[6][8]

This compound Handling and Disposal Workflow

Verbascose_Workflow cluster_receipt_storage Receiving & Storage cluster_handling Handling & Use cluster_spill_emergency Spill & Emergency cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Wear Appropriate PPE Store->DonPPE Weighing Weighing & Preparation in Ventilated Area DonPPE->Weighing Experiment Experimental Use Weighing->Experiment CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste Spill Spill Occurs Ventilate Ventilate Area Spill->Ventilate Contain Contain & Clean Up Spill Spill->Contain FirstAid Administer First Aid Spill->FirstAid Contain->CollectWaste Dispose Dispose via Licensed Waste Collector CollectWaste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.